Product packaging for 4-Chloro-3-iodobenzaldehyde(Cat. No.:CAS No. 276866-90-1)

4-Chloro-3-iodobenzaldehyde

Cat. No.: B1588996
CAS No.: 276866-90-1
M. Wt: 266.46 g/mol
InChI Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzaldehyde (CAS 276866-90-1) is an aromatic aldehyde with the molecular formula C7H4ClIO and a molecular weight of 266.46 g/mol . This compound is characterized by a melting point of 117 °C and is practically insoluble in water, with a calculated solubility of 0.093 g/L at 25 °C . Its density is predicted to be 1.971±0.06 g/cm³ . As a key chemical intermediate, it serves as a versatile building block in organic synthesis and pharmaceutical research . The compound is particularly valuable in the synthesis of functionalized molecules, such as Schiff base ligands and chemosensors, which are used to probe and detect various metal cations and anions in environmental and biological media . Proper handling is required; it should be stored in a dark place under an inert atmosphere at 2-8°C . Hazard classifications include specific target organ toxicity (H335), eye irritation (H319), and acute toxicity (H302) . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIO B1588996 4-Chloro-3-iodobenzaldehyde CAS No. 276866-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCZAXXTPLCEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459528
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276866-90-1
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-iodobenzaldehyde: Structure, Synthesis, and Application

Executive Summary: this compound is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring an aldehyde for derivatization, a chloro group, and a reactive iodo group—makes it an exceptionally versatile precursor for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, plausible synthetic routes, and key applications, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols for its use in cornerstone reactions and essential safety information are also provided for researchers, scientists, and drug development professionals.

Halogenated aromatic compounds are foundational to the pharmaceutical industry. The inclusion of halogen atoms, such as chlorine and iodine, into a molecular scaffold can profoundly influence a drug candidate's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a prime exemplar of a strategic building block, offering multiple, distinct reaction sites for molecular elaboration. The aldehyde group is a gateway to imines, alcohols, and carboxylic acids; the chloro group can modify electronic properties; and the iodo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that is central to modern drug discovery. This trifecta of functionality allows chemists to construct elaborate molecules with precision and efficiency.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of this compound define its reactivity and handling requirements.

Molecular Structure

The molecule consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, an iodine atom at position 3, and a chlorine atom at position 4.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₄ClIO[1][2][3]

  • CAS Number: 276866-90-1[1][2][4]

  • Canonical SMILES: C1=CC(=C(C=C1C=O)I)Cl[1][2]

  • InChI Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N[1][2]

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, solvents, and purification methods.

PropertyValueSource(s)
Molecular Weight 266.46 g/mol [1][3][5]
Monoisotopic Mass 265.89954 Da[1]
Appearance White to yellow solid[2]
Boiling Point ~304 °C (Predicted)[5]
Flash Point ~117 °C (Predicted)[5]
Solubility Sparingly soluble in water (0.093 g/L at 25 °C)[2]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[6]

Synthesis and Spectroscopic Characterization

While multiple proprietary synthesis routes exist, a plausible and scalable approach for this compound involves the formylation of a corresponding 1-chloro-2-iodobenzene precursor. A highly efficient method for converting aryl iodides to arylaldehydes is the rhodium-catalyzed reductive carbonylation using syngas (a mixture of CO and H₂).[2]

Plausible Rationale: This method is advantageous as it often proceeds with high functional group tolerance and avoids the use of stoichiometric organometallic formylating agents. The rhodium catalyst facilitates the insertion of carbon monoxide into the carbon-iodine bond, followed by reduction to the aldehyde.

Predicted Spectroscopic Data

No publicly available spectra for this compound were identified. However, based on the analysis of structurally similar compounds, the following characteristic signals can be predicted.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.

    • Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or doublets between δ 7.5-8.2 ppm. The proton at position 2 (between the aldehyde and iodo groups) will likely be the most downfield, followed by the proton at position 5, and finally the proton at position 6.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Aldehyde Carbonyl (C=O): A signal is expected around δ 190-192 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the iodine (C3) would appear at a characteristically high field (low ppm value, ~95-105 ppm) due to the heavy atom effect, while the other carbon signals will be influenced by the electronegativity and position of the various substituents.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its capacity to undergo a variety of high-yield chemical transformations at its distinct functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of biaryl compounds, which are privileged structures in many approved drugs. The iodine atom's high reactivity allows for milder reaction conditions compared to analogous bromo or chloro compounds.

Causality: The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) catalyst, which is the rate-determining step and is significantly faster for iodides than for other halides.[7] This is followed by transmetalation with a boronic acid and reductive elimination to form the new C-C bond.[7][8]

Schiff Base Formation

The aldehyde group readily condenses with primary amines to form imines, also known as Schiff bases.[4][9] This reaction is a cornerstone of combinatorial chemistry and is used to generate large libraries of compounds for biological screening.

Causality: The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield the stable C=N double bond.[10][11]

Application in Drug Discovery: A Precursor for 5-HT₇ Receptor Ligands

The serotonin 7 (5-HT₇) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of mood, circadian rhythms, and cognition.[12] As such, it has emerged as a promising therapeutic target for CNS disorders, including depression and the cognitive deficits associated with schizophrenia and Alzheimer's disease.[12][13]

Recent research has focused on developing dual-action drugs, such as those that combine butyrylcholinesterase (BuChE) inhibition with 5-HT₇ receptor antagonism, as a potential therapy for Alzheimer's disease.[13] The molecular scaffolds of many potent 5-HT₇ antagonists feature complex biaryl or substituted aromatic systems. This compound is an ideal starting material for synthesizing such compounds. Using a Suzuki coupling at the iodo position and subsequent derivatization of the aldehyde, medicinal chemists can rapidly access novel chemical entities for screening and lead optimization.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This procedure is adapted from established methods for similar iodo-aromatic substrates.[8][16]

Self-Validation: The protocol's trustworthiness is ensured by including a monitoring step (TLC/LC-MS) to confirm the consumption of starting material before proceeding to workup. The purification step provides a final validation of product identity and purity.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 266.5 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Catalyst Addition: Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Solvent Addition: Add the 4:1:1 solvent mixture of toluene:ethanol:water (10 mL).

  • Degassing: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C under the inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL). This removes residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure biaryl product.

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Na₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Solvents (Toluene/EtOH/H₂O) B->C D Degas with N₂/Ar (15-20 min) C->D E Heat to 100°C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool & Quench (Add H₂O) F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify via Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][11]

    • H319: Causes serious eye irritation.[1][11]

    • H335: May cause respiratory irritation.[1][11]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust. If dust is generated, use a certified respirator.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The ability to perform selective transformations, such as palladium-catalyzed cross-coupling at the iodo position and condensation reactions at the aldehyde, provides a robust platform for the synthesis of complex molecules. Its role as a precursor for novel compounds targeting the 5-HT₇ receptor underscores its importance in modern drug discovery programs aimed at treating challenging CNS disorders. The protocols and data presented in this guide offer a foundational resource for leveraging this powerful building block in research and development.

References

synthesis pathways for 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-iodobenzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an electrophilic aldehyde group and two distinct halogen atoms, allows for a variety of subsequent chemical transformations such as cross-coupling reactions, nucleophilic additions, and further functionalization of the aromatic ring. The strategic placement of the chloro and iodo substituents offers differential reactivity, making it a valuable intermediate for constructing targeted molecular architectures.[1]

This technical guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their specific application, considering factors such as yield, scalability, and starting material availability.

Chapter 1: Synthesis via Sandmeyer Reaction: A Classic and Robust Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4] This pathway is often the preferred method for producing this compound due to its high efficiency and the commercial availability of the requisite starting material, 4-chloro-3-aminobenzaldehyde.

Mechanistic Principles

The overall transformation involves two key stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Displacement (Sandmeyer Reaction): The diazonium salt is then reacted with a solution containing an iodide salt, such as potassium iodide (KI). While many Sandmeyer reactions require a copper(I) catalyst, the introduction of iodine is often achieved simply by using an iodide salt without a copper catalyst.[5][6] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer that leads to the formation of an aryl radical and the liberation of nitrogen gas.[2][5]

The logical flow for this synthesis is depicted below.

cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodide Displacement A 4-Chloro-3-aminobenzaldehyde C 4-Chloro-3-formylbenzenediazonium Chloride A->C 0-5 °C B Sodium Nitrite (NaNO₂) + HCl B->C E This compound C->E D Potassium Iodide (KI) D->E F Nitrogen Gas (N₂) E->F Liberation

Caption: General workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Sandmeyer reactions.[7]

Step 1: Diazotization of 4-Chloro-3-aminobenzaldehyde

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in water.

  • Add 4-chloro-3-aminobenzaldehyde to the acid solution and stir until fully dissolved.

  • Cool the mixture to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. The completion of diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

Step 2: Iodide Displacement

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the previously prepared diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (liberation of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for approximately 1 hour to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The crude product may precipitate as a solid.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary
ParameterValue / ConditionRationale / Notes
Starting Material 4-Chloro-3-aminobenzaldehydeCommercially available precursor.
Reagents NaNO₂, HCl, KIStandard reagents for diazotization and iodination.[5]
Temperature 0–5 °CCritical for maintaining the stability of the diazonium salt.
Solvent Water, DichloromethaneAqueous medium for the reaction; organic solvent for extraction.
Typical Yield 70–85%Generally high-yielding and reliable route.

Chapter 2: Synthesis via Directed C-H Iodination

A more modern and atom-economical approach involves the direct, regioselective iodination of 4-chlorobenzaldehyde. This strategy avoids the need to prepare an amino-substituted precursor, thus shortening the synthetic sequence. The primary challenge lies in controlling the regioselectivity of the iodination, as the aldehyde is a meta-directing group while the chlorine is an ortho-, para-director. The target position (C3) is ortho to the aldehyde and meta to the chlorine, making it sterically accessible but electronically deactivated by the aldehyde.

Palladium-Catalyzed C-H Activation

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds. Palladium-catalyzed ortho-iodination of benzaldehydes using a transient directing group is a promising strategy.[8]

Mechanistic Insights The reaction typically proceeds through the following catalytic cycle:

  • Condensation: The benzaldehyde reacts reversibly with an amino acid ligand (e.g., an aniline derivative) to form an imine in situ. This imine acts as a directing group.[8][9]

  • Directed C-H Metalation: The palladium catalyst coordinates to the imine nitrogen, facilitating the cyclometalation at the ortho C-H bond to form a palladacycle intermediate.

  • Oxidative Addition/Iodination: An iodinating agent, such as N-iodosuccinimide (NIS), reacts with the palladacycle, leading to the formation of the C-I bond.

  • Catalyst Regeneration: The active palladium catalyst is regenerated, and the imine is hydrolyzed to release the final ortho-iodinated benzaldehyde product.

G start 4-Chlorobenzaldehyde + Aniline Ligand imine In-situ Imine Formation start->imine pd_complex Pd(II) Complex imine->pd_complex + Pd(OAc)₂ palladacycle Palladacycle Intermediate (C-H Activation) pd_complex->palladacycle oxidized Oxidative Addition (Pd(IV) Intermediate) palladacycle->oxidized + NIS product_release Reductive Elimination & Hydrolysis oxidized->product_release product This compound product_release->product catalyst_regen Pd(II) Catalyst (Regenerated) product_release->catalyst_regen catalyst_regen->pd_complex

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-C-H iodination.

Experimental Protocol Outline

Based on a general procedure for palladium-catalyzed ortho-iodination of benzaldehydes:[8]

  • To a reaction vessel, add the 4-chlorobenzaldehyde, N-iodosuccinimide (NIS), palladium acetate (Pd(OAc)₂), an aniline-based ligand, and an organic acid (e.g., trifluoroacetic acid) in a suitable solvent like 1,2-dichloroethane.

  • Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 40–80 °C) for 12–36 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary
ParameterValue / ConditionRationale / Notes
Starting Material 4-ChlorobenzaldehydeA readily available and inexpensive starting material.[10]
Reagents NIS, Pd(OAc)₂, Aniline LigandKey components for the catalytic C-H activation cycle.[8]
Key Advantage Atom Economy, Fewer StepsDirect functionalization avoids pre-functionalized substrates.
Potential Issues Catalyst cost, ligand sensitivity, potential for side reactions.Requires careful optimization of reaction conditions.

Chapter 3: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific needs of the research or manufacturing campaign. Here, we compare the two primary pathways discussed.

FeatureSandmeyer ReactionDirect C-H Iodination
Starting Material 4-Chloro-3-aminobenzaldehyde4-Chlorobenzaldehyde
Number of Steps 2 (from amine)1
Overall Yield High (70-85%)Moderate to High (variable)
Scalability Well-established, highly scalablePotentially limited by catalyst cost and throughput
Reagent Cost Low (uses bulk chemicals)High (requires palladium catalyst and specialized ligands)
Process Safety Diazonium salts can be explosive if isolated; requires careful temperature control.Generally safer; avoids diazonium intermediates.
Ideal Application Large-scale synthesis, situations where cost is a major driver.Lab-scale synthesis, rapid analog generation, process development.

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The Sandmeyer reaction , starting from 4-chloro-3-aminobenzaldehyde, remains the most dependable and cost-effective method for large-scale production, leveraging a well-understood and robust chemical transformation. For applications where atom economy, step reduction, and methodological novelty are paramount, palladium-catalyzed direct C-H iodination of 4-chlorobenzaldehyde offers a compelling modern alternative. The selection of the optimal route requires a careful evaluation of scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision tailored to their synthetic goals.

References

An In-depth Technical Guide to 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-iodobenzaldehyde is a di-substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of an aldehyde, a chloro group, and an iodo group on the benzene ring provides multiple reactive sites. This unique trifunctionality allows for orthogonal chemical modifications, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The aldehyde group is amenable to nucleophilic additions and condensations, while the carbon-halogen bonds offer distinct reactivities in cross-coupling reactions. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in research and development.

IUPAC Name, Synonyms, and Identifiers

Correctly identifying a chemical reagent is critical for reproducibility and safety. The standard nomenclature and registry numbers for this compound are well-established.

  • IUPAC Name: this compound[1]

  • Synonyms: Benzaldehyde, 4-chloro-3-iodo-[1][2][3]

  • CAS Number: 276866-90-1[1][2][3]

A comprehensive list of identifiers is summarized in the table below for facile reference.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 276866-90-1[1][2][3]
Molecular Formula C₇H₄ClIO[1][2][3]
Molecular Weight 266.46 g/mol [1][2]
InChIKey ARCZAXXTPLCEMP-UHFFFAOYSA-N[1][4]
Canonical SMILES C1=CC(=C(C=C1C=O)I)Cl[1][4]
PubChem CID 11230916[1][3]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a white to off-white or yellow solid, with solubility in common organic solvents but limited solubility in water.[2][3]

PropertyValueSource(s)
Appearance White to off-white Solid[2]
Melting Point 117 °C[2]
Boiling Point 304.0 ± 27.0 °C (Predicted)[2]
Density 1.971 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water (0.093 g/L at 25°C)[3]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]

Part 2: Synthesis and Reactivity

The utility of this compound stems from its accessibility through synthesis and its predictable reactivity at its three functional sites.

Synthesis Pathway: Electrophilic Aromatic Substitution

A common and logical synthetic route to this compound involves the direct iodination of 4-chlorobenzaldehyde. This is an electrophilic aromatic substitution reaction. The chloro and aldehyde groups are ortho-, para-, and meta-directing, respectively. The ortho-position to the chlorine and meta-position to the aldehyde is sterically and electronically favored for the introduction of the iodine.

The diagram below illustrates the general workflow for this synthesis.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Final Product A 4-Chlorobenzaldehyde D Electrophilic Aromatic Substitution A->D B Iodinating Agent (e.g., I₂, NIS) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E This compound D->E Workup & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Iodination of 4-Chlorobenzaldehyde

This protocol is a representative procedure based on established methods for aromatic iodination.

  • Reaction Setup: To a solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., acetic acid or dichloromethane), add the iodinating agent, such as N-Iodosuccinimide (NIS) or iodine (I₂).

  • Catalysis: Slowly add a catalytic amount of a strong acid, like sulfuric acid, to the mixture at a controlled temperature (typically 0-5°C) to generate the electrophilic iodine species. The acid protonates the iodinating agent, increasing its electrophilicity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Quenching: Once complete, the reaction is quenched by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a solvent system like ethanol/water, to yield pure this compound.

Chemical Reactivity and Strategic Application

The synthetic power of this compound lies in the differential reactivity of its functional groups.

  • Aldehyde Group: This group is a prime site for nucleophilic attack and condensation reactions. It can be used to form Schiff bases, stilbenes (via Wittig reaction), or be converted into alcohols (reduction) or carboxylic acids (oxidation).

  • Carbon-Iodine Bond: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkynyl, or amino groups at the 3-position.

  • Carbon-Chlorine Bond: While less reactive than the C-I bond, the C-Cl bond can still participate in cross-coupling reactions under more forcing conditions, enabling sequential, site-selective functionalization.

This orthogonal reactivity is a cornerstone of its utility, allowing for a step-wise, controlled construction of complex molecular scaffolds.

Part 3: Applications in Research and Drug Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals. The unique substitution pattern of this compound makes it a valuable precursor for various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key building block for a range of therapeutic agents. While specific drug synthesis pathways are often proprietary, its structure is analogous to intermediates used in creating compounds targeting various receptors and enzymes. For instance, halogenated aromatic aldehydes are common precursors in the synthesis of kinase inhibitors, receptor antagonists, and other complex heterocyclic systems. The presence of halogens can enhance metabolic stability and binding affinity of the final drug molecule.[5]

Role as a Molecular Scaffold

This compound is described as a ligand that can act as an antagonist at the 5-HT₇ receptor, which is implicated in conditions like neuropathic pain and depression.[6] Its biphenyl-like structure, achievable through cross-coupling at the iodine position, is a common motif in pharmacologically active compounds.[6]

The general workflow for leveraging this compound in drug discovery is depicted below.

G A This compound (Starting Scaffold) B Site-Selective Reaction (e.g., Suzuki Coupling at C-I) A->B Step 1 C Functionalized Intermediate B->C Step 2 D Aldehyde Modification (e.g., Reductive Amination) C->D Step 3 E Diverse Compound Library D->E Step 4 F Biological Screening (e.g., Receptor Binding Assays) E->F G Lead Compound Identification F->G

Caption: Drug discovery workflow using the target scaffold.

This strategic approach, often employed in diversity-oriented synthesis, allows for the rapid generation of a library of related compounds.[7] These libraries can then be screened for biological activity to identify promising lead candidates for further development.

Part 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Classification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • GHS Hazard Statements: H302, H315, H319, H335.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C).[2]

Conclusion

This compound is a synthetically powerful and versatile building block. Its well-defined chemical properties and the orthogonal reactivity of its three distinct functional groups provide chemists with a reliable tool for the construction of complex and diverse molecular architectures. For professionals in drug discovery and materials science, this compound offers a strategic advantage, enabling efficient and controlled synthetic pathways to novel molecules with significant therapeutic and functional potential. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-3-iodobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3-iodobenzaldehyde in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity and material properties. This compound, a di-halogenated aromatic aldehyde, represents a key building block of significant interest. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom, a versatile iodine atom, and a reactive aldehyde group—offers a trifecta of synthetic handles for the construction of complex molecular architectures.

The chlorine and iodine substituents modulate the electronic properties of the benzene ring and provide distinct reactivity profiles for cross-coupling reactions, enabling the strategic introduction of diverse functionalities. The aldehyde group serves as a gateway for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations. This versatility makes this compound a valuable precursor in the synthesis of a wide range of compounds, from anti-cancer agents to advanced materials.[1][2]

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is a critical prerequisite for its effective utilization in research and development. This guide provides a detailed exploration of these parameters, offering both theoretical insights and practical, field-proven protocols to ensure its successful application in the laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClIO[3][4][5][6]
Molecular Weight 266.46 g/mol [3][4][5][6]
Appearance White to off-white/yellow solid[3]
Melting Point 117 °C
Boiling Point 304.0 ± 27.0 °C (Predicted)
Density 1.971 ± 0.06 g/cm³ (Predicted)
Aqueous Solubility 0.093 g/L (25 °C) (Practically Insoluble)[3]

Solubility Profile: A Practical Guide

The solubility of a starting material is a fundamental parameter that dictates its handling, reaction conditions, and purification strategies. The "like dissolves like" principle is a cornerstone of predicting solubility, where the polarity of the solute and solvent are key determinants. This compound, with its halogenated benzene ring, is a relatively nonpolar molecule, although the aldehyde group introduces a degree of polarity. This dual nature governs its solubility characteristics.

Aqueous Solubility

As indicated in the physicochemical properties table, this compound is practically insoluble in water, with a reported solubility of 0.093 g/L at 25 °C.[3] This low aqueous solubility is expected due to the hydrophobic nature of the di-halogenated benzene ring, which dominates over the hydrophilic contribution of the polar aldehyde group.

Solubility in Organic Solvents
SolventPolarity IndexExpected SolubilityRationale
Hexane 0.1Sparingly SolubleAs a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for the moderately polar this compound.
Toluene 2.4SolubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute.
Dichloromethane (DCM) 3.1Freely SolubleDCM is a versatile polar aprotic solvent that can effectively solvate a wide range of organic compounds.
Chloroform 4.1Freely SolubleSimilar to DCM, chloroform is an excellent solvent for many organic solids.[8]
Ethyl Acetate (EtOAc) 4.4SolubleEthyl acetate offers a good balance of polarity to dissolve this compound.[8]
Acetone 5.1SolubleThis polar aprotic solvent is generally a good choice for dissolving many organic compounds.
Ethanol 4.3Moderately SolubleThe polarity of ethanol allows for some interaction with the aldehyde group, but the overall solubility may be moderate.[7]
Methanol 5.1Moderately SolubleSimilar to ethanol, methanol's polarity makes it a moderately effective solvent.
Dimethylformamide (DMF) 6.4Freely SolubleDMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO) 7.2Freely SolubleAs a highly polar aprotic solvent, DMSO is an excellent solvent for many poorly soluble compounds.

Expert Insight: For synthetic applications, dichloromethane and chloroform are often excellent initial choices for dissolving this compound at room temperature. For purification by recrystallization, a solvent system approach, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane), is likely to be effective.

Chemical Stability and Degradation Pathways

Understanding the stability of this compound is crucial for its proper storage, handling, and use in chemical reactions to prevent the formation of impurities that could complicate synthesis and purification. The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation.[9]

Storage Recommendations

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: 2–8 °C (refrigerated).

  • Atmosphere: Under an inert gas such as nitrogen or argon to prevent oxidation.

  • Light: Protected from light to prevent photochemical degradation.

  • Moisture: In a tightly sealed container in a dry environment.

Oxidative Degradation

Aromatic aldehydes are susceptible to autoxidation in the presence of air (oxygen), leading to the formation of the corresponding carboxylic acid.[10] For this compound, the primary oxidative degradation product is 4-chloro-3-iodobenzoic acid. This process is a free-radical chain reaction that can be initiated by light, heat, or the presence of radical initiators.

Mechanism of Autoxidation:

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_radical R• Initiator->R_radical Heat/Light Acyl_Radical Ar-C(O)• R_radical->Acyl_Radical + Ar-CHO - RH Aldehyde Ar-CHO Peroxy_Radical Ar-C(O)OO• Acyl_Radical->Peroxy_Radical + O₂ Oxygen O₂ Benzoic_Acid Ar-COOH Peroxy_Radical->Benzoic_Acid + Ar-CHO - Ar-C(O)• Non_Radical Non-Radical Products Acyl_Radical_2 Ar-C(O)• Acyl_Radical_2->Non_Radical Peroxy_Radical_2 Ar-C(O)OO• Peroxy_Radical_2->Non_Radical

Caption: Generalized free-radical autoxidation of an aromatic aldehyde.

Photochemical Degradation

Halogenated aromatic compounds can undergo photodegradation upon exposure to UV light.[11][12] The primary photochemical process for compounds like this compound is the homolytic cleavage of the carbon-halogen bond. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, and therefore, cleavage of the C-I bond to form a chlorobenzoyl radical and an iodine radical is the more likely initial photodegradation pathway. These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Potential Photodegradation Products:

  • 4-Chlorobenzaldehyde: Formed by the abstraction of a hydrogen atom by the initially formed 4-chloro-benzoyl radical.

  • Phenolic compounds: Arising from reactions with hydroxyl radicals in aqueous media.

  • Polymeric materials: Resulting from the recombination of radical intermediates.

Hydrolytic and Thermal Stability

Under neutral aqueous conditions, the aldehyde functional group is generally stable to hydrolysis. However, under strongly acidic or basic conditions, hydration of the aldehyde can occur, and in some cases, subsequent reactions may be possible.

Thermally, aromatic aldehydes are relatively stable. Significant decomposition of this compound is not expected at temperatures typically encountered during storage or in most common synthetic procedures.

Experimental Protocols for Analysis

To ensure the purity and stability of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

A reverse-phase HPLC method is well-suited for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is recommended for optimal separation of the parent compound from both more and less polar impurities.

  • Solvent A: Water with 0.1% formic acid or phosphoric acid

  • Solvent B: Acetonitrile or Methanol

  • A typical gradient could be: 50% B to 95% B over 15 minutes.

Detection:

  • UV detection at a wavelength corresponding to the absorbance maximum of this compound. A DAD can be used to obtain the full UV spectrum for peak identification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Sample_Prep Sample Preparation (Dissolve and Filter) Injector Autosampler/Injector Sample_Prep->Injector HPLC_System HPLC System Column C18 Reverse-Phase Column Detector UV-Vis/DAD Detector Injector->Column Column->Detector Data_System Data Acquisition and Analysis Detector->Data_System

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a highly sensitive and specific technique for identifying volatile and semi-volatile impurities.[13][14][15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

  • A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Conclusion

This compound is a synthetically valuable compound with a well-defined, albeit nuanced, solubility and stability profile. Its limited aqueous solubility and good solubility in a range of common organic solvents provide flexibility in reaction setup and purification. The primary stability concerns are oxidation to 4-chloro-3-iodobenzoic acid and potential photodegradation, both of which can be effectively mitigated by proper storage and handling procedures. The analytical methods outlined in this guide, particularly HPLC and GC-MS, provide robust frameworks for ensuring the quality and purity of this compound, thereby enabling its successful application in the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of these fundamental properties is indispensable for any researcher or drug development professional seeking to leverage the full synthetic potential of this versatile building block.

References

A Comprehensive Spectroscopic Analysis of 4-Chloro-3-iodobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediate and final compounds is paramount. 4-Chloro-3-iodobenzaldehyde, a disubstituted aromatic aldehyde, serves as a critical building block in the synthesis of various complex organic molecules. Its utility in drug development, particularly in the creation of ligands for receptors like the 5-HT7 receptor, underscores the necessity for unambiguous characterization.[1] This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a field-proven perspective on data acquisition protocols, interpretation causality, and the synergistic power of these techniques in confirming molecular identity and purity.

The molecular structure of this compound, with its distinct arrangement of electron-withdrawing substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and regulatory compliance. This guide is structured to provide both the data and the scientific rationale behind it, ensuring a self-validating system of analysis.

Molecular Structure

The IUPAC name for the compound is this compound.[2] Its structure consists of a benzene ring substituted with an aldehyde group, a chlorine atom at position 4, and an iodine atom at position 3.

Fragmentation Parent [C₇H₄ClIO]⁺ m/z = 266/268 Frag1 [C₆H₄ClI]⁺ m/z = 237/239 Parent->Frag1 - CHO• Frag2 [C₇H₄ClO]⁺ m/z = 139 Parent->Frag2 - I•

References

Navigating the Procurement of 4-Chloro-3-iodobenzaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and drug development, the quality and timely availability of specialized chemical intermediates are paramount. 4-Chloro-3-iodobenzaldehyde, a halogenated aromatic aldehyde, serves as a critical building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview for researchers, scientists, and procurement managers on sourcing this key intermediate, with a focus on ensuring scientific integrity, navigating supplier selection, and implementing robust quality control measures.

Understanding the Significance of this compound in Synthesis

This compound (CAS No. 276866-90-1) is a versatile reagent in organic synthesis.[1][2] Its molecular structure, featuring a reactive aldehyde group and two different halogen substituents on the benzene ring, offers multiple avenues for synthetic transformations. The aldehyde functionality is a precursor for the formation of imines, alcohols, and carbon-carbon bonds through various condensation and coupling reactions. The chloro and iodo substituents provide sites for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular scaffolds. The distinct reactivity of the iodo group compared to the chloro group allows for selective and sequential reactions, a valuable strategy in multi-step syntheses.

Commercial Suppliers and Procurement Strategy

A reliable supply chain for high-purity this compound is essential for uninterrupted research and development. Several commercial suppliers offer this compound, primarily in research and bulk quantities.

Table 1: Prominent Commercial Suppliers of this compound

Supplier NameCountry of OriginTypical Purity OfferedNotes
Bide Pharmatech Ltd. China≥98%A major supplier of pharmaceutical intermediates.
AOBChem USA/China≥95%Provides stock availability information.
Apollo Scientific Ltd. United KingdomVariesOffers a range of research chemicals.
TCI (Shanghai) Chemical Trading Co., Ltd. ChinaVariesA well-established supplier of fine chemicals.
Carbott PharmTech Inc. ChinaVariesSpecializes in pharmaceutical and biotech products.
Matrix Scientific USAVariesA supplier of fine chemicals for research.
Biosynth SwitzerlandVariesProvides a range of products for the life sciences.[3]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Due diligence is recommended before any purchase.

A strategic approach to procurement extends beyond simply identifying a supplier. The following workflow outlines a robust process for acquiring this compound.

Caption: A typical workflow for the procurement and quality assurance of this compound.

Synthesis and Purification: A Theoretical Overview

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the direct iodination of 4-chlorobenzaldehyde.

A general procedure would involve reacting 4-chlorobenzaldehyde with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in the presence of a suitable acid catalyst and solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve high conversion and selectivity for the desired product.

Purification of the crude product is critical to remove unreacted starting materials, regioisomers, and other impurities. Recrystallization is a common and effective method for purifying solid organic compounds.[4] The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[5] A mixed solvent system may also be employed to achieve the desired solubility profile.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof) to identify a suitable system where this compound has low solubility at room temperature and high solubility near the solvent's boiling point.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical step before its use in any synthetic procedure. A Certificate of Analysis (CoA) from the supplier provides initial information, but independent verification is highly recommended.[6] The following analytical techniques are essential for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses.

Table 2: General HPLC Method Parameters for Substituted Benzaldehydes

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This is a general method and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

Caption: A comprehensive analytical workflow for the quality control of incoming this compound.

Good Manufacturing Practices (GMP) and Regulatory Considerations

For drug development professionals, the procurement of chemical intermediates must adhere to the principles of Good Manufacturing Practices (GMP). While this compound is an early-stage intermediate, sourcing from a supplier with a robust quality management system is crucial. Key considerations include the supplier's documentation practices, batch-to-batch consistency, and traceability of raw materials.

Conclusion

The successful procurement of this compound for research and drug development hinges on a multi-faceted approach that integrates strategic supplier selection, a thorough understanding of the compound's chemical properties, and rigorous in-house quality control. By implementing the principles and workflows outlined in this guide, scientists and procurement professionals can ensure the acquisition of high-quality material, thereby safeguarding the integrity and progress of their synthetic endeavors.

References

An In-depth Technical Guide to 4-Chloro-3-iodobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodobenzaldehyde, a di-halogenated aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzaldehyde scaffold, offers multiple reaction sites for further functionalization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on providing practical, in-depth knowledge for laboratory and developmental applications.

Introduction: The Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are a class of organic compounds that have found extensive use as versatile intermediates in organic synthesis. The presence of one or more halogen atoms on the aromatic ring significantly influences the electron density and reactivity of both the ring and the aldehyde functional group. This dual reactivity makes them valuable precursors for the construction of a wide array of molecular architectures.

Chlorine and iodine, in particular, offer distinct advantages. The chloro group is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution, and it can participate in various cross-coupling reactions. The iodo group, being a larger and more polarizable halogen, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. The combination of these two halogens at specific positions, as in this compound, provides chemists with a powerful tool for regioselective synthesis.

Discovery and Historical Context

While the specific historical record of the first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader development of halogenation techniques for aromatic compounds in the 20th century. The synthesis of di-halogenated benzaldehydes likely followed the establishment of reliable methods for the selective introduction of halogens onto a benzene ring already bearing an aldehyde group.

Early methods for the synthesis of halogenated aldehydes often involved direct halogenation of the corresponding benzaldehyde or the oxidation of halogenated toluenes. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method for introducing halogens and other functional groups onto an aromatic ring via a diazonium salt intermediate, and it is plausible that this method was employed for the synthesis of various di-halogenated benzaldehydes.[1][2]

The synthesis of related compounds, such as 4-chloro-3-nitrobenzaldehyde, through electrophilic nitration of 4-chlorobenzaldehyde has been well-documented, suggesting that direct electrophilic iodination of 4-chlorobenzaldehyde would be a logical and historically relevant approach to obtaining this compound.[3]

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several strategic pathways. The most common and practical method involves the direct electrophilic iodination of the readily available starting material, 4-chlorobenzaldehyde.

Electrophilic Iodination of 4-Chlorobenzaldehyde

This method is based on the principle of activating molecular iodine with a strong oxidizing agent to generate a potent electrophilic iodine species that can attack the electron-rich aromatic ring of 4-chlorobenzaldehyde. The chloro and aldehyde groups are both deactivating, but the chloro group is an ortho-, para-director, while the aldehyde is a meta-director. This directs the incoming iodo group to the position ortho to the chlorine and meta to the aldehyde, yielding the desired this compound.

Plausible Synthetic Route:

Electrophilic Iodination 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde ReactionMixture Reaction in Ethanol/Water 4-Chlorobenzaldehyde->ReactionMixture Starting Material This compound This compound ReactionMixture->this compound Iodination Iodine_IodicAcid Iodine (I2) + Iodic Acid (HIO3) Iodine_IodicAcid->ReactionMixture Reagents Sandmeyer Reaction 3-Amino-4-chlorobenzaldehyde 3-Amino-4-chlorobenzaldehyde Diazotization Diazotization 3-Amino-4-chlorobenzaldehyde->Diazotization Starting Material DiazoniumSalt Aryl Diazonium Salt Diazotization->DiazoniumSalt Forms NaNO2_HCl NaNO2, HCl (0-5 °C) NaNO2_HCl->Diazotization Sandmeyer Sandmeyer DiazoniumSalt->Sandmeyer Intermediate This compound This compound Sandmeyer->this compound Iodination KI Potassium Iodide (KI) KI->Sandmeyer

References

Introduction: Understanding the Molecular Landscape of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aldehyde Group Reactivity of 4-Chloro-3-iodobenzaldehyde

This compound (CAS No: 276866-90-1) is a di-halogenated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its synthetic utility is largely dictated by the reactivity of its aldehyde functional group, which is significantly influenced by the electronic properties of the chlorine and iodine substituents on the benzene ring.

The carbonyl carbon of the aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[2][3] In this compound, this electrophilicity is further enhanced. Both the chlorine and iodine atoms are halogens, which exert a strong electron-withdrawing inductive effect (-I effect).[4][5][6] This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group, increasing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde is "activated" and becomes more susceptible to attack by nucleophiles when compared to unsubstituted benzaldehyde.[7][8] This heightened reactivity is a cornerstone of its application in building complex molecular architectures.

This guide provides a detailed exploration of the key reactions involving the aldehyde group of this compound, offering field-proven insights, step-by-step protocols, and a mechanistic rationale for experimental choices.

Core Reactivity: Nucleophilic Addition Reactions

The primary mode of reaction for the aldehyde group in this compound is nucleophilic addition.[3][8] A nucleophile (Nu⁻) attacks the electron-deficient carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product or undergoes subsequent elimination steps, as seen in condensation reactions.

The enhanced electrophilicity due to the halogen substituents makes these addition reactions generally more facile and often proceed under milder conditions than with electron-neutral or electron-rich benzaldehydes.

Key Synthetic Transformations and Protocols

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[9][10] The products are typically α,β-unsaturated compounds, which are valuable precursors in drug discovery.[11]

Causality of Experimental Design: The choice of a weak base, such as piperidine or diisopropylethylamine, is critical. A strong base could induce self-condensation of the aldehyde or lead to unwanted side reactions.[10] The base's role is to reversibly deprotonate the active methylene compound, creating a soft nucleophile (an enolate) that readily adds to the highly electrophilic aldehyde carbon of this compound. Dehydration of the intermediate aldol product is often spontaneous or driven by azeotropic removal of water to yield the thermodynamically stable conjugated system.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (5 mL per mmol of aldehyde).

  • Reagent Addition: Add malononitrile (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After completion, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the purified (2-(4-chloro-3-iodobenzylidene)malononitrile).

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction Time
MalononitrilePiperidineEthanolReflux2-3 hours
Ethyl CyanoacetateDIPEAcTolueneReflux (Dean-Stark)2-3 hours
Barbituric AcidCuO NanoparticlesSolvent-freeRoom Temp~15 minutes

This data is adapted from protocols for structurally similar 4-chloro-3-nitrobenzaldehyde.[11]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Malononitrile in Ethanol B Add catalytic Piperidine A->B C Reflux for 2-3 hours (Monitor by TLC) B->C D Cool to Room Temperature (Precipitation Occurs) C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry under Vacuum F->G

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a cornerstone of organic synthesis, converting aldehydes and ketones into alkenes.[12] The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. The driving force of the reaction is the subsequent collapse of this intermediate to form a very stable phosphine oxide (typically triphenylphosphine oxide) and the desired alkene.[13][14]

Causality of Experimental Design: The choice of ylide and reaction conditions dictates the stereochemical outcome. Non-stabilized ylides (e.g., where the carbanion is adjacent to an alkyl group) typically yield (Z)-alkenes under salt-free conditions, while stabilized ylides (where the carbanion is stabilized by an electron-withdrawing group like an ester) favor the formation of (E)-alkenes.[14] The ylide is usually generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF.[15]

  • Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath and add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the orange/red ylide indicates successful deprotonation. Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-iodo-styrene.

G R1 This compound I1 [2+2] Cycloaddition R1->I1 R2 Phosphonium Ylide (Ph₃P⁺-C⁻H₂) R2->I1 I2 Oxaphosphetane Intermediate I1->I2 I3 Reverse [2+2] Cycloaddition I2->I3 P1 Alkene Product I3->P1 P2 Triphenylphosphine Oxide (Ph₃P=O) I3->P2 G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Mix Aldehyde and Amine in DCE B Stir at RT for 30 min A->B C Add NaBH(OAc)₃ (STAB) portion-wise B->C D Stir overnight at RT (Monitor by TLC) C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Dry, Concentrate & Purify (Chromatography) F->G

References

Methodological & Application

The Synthetic Versatility of 4-Chloro-3-iodobenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the efficient construction of complex molecules with desired properties. 4-Chloro-3-iodobenzaldehyde, a uniquely substituted aromatic aldehyde, has emerged as a powerful and versatile building block for medicinal chemists and drug development professionals. Its structure, featuring a reactive aldehyde group and two distinct halogen atoms—a chloro and an iodo substituent—at positions amenable to selective manipulation, provides a gateway to a diverse array of molecular architectures.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this molecule's utility. The C-I bond, being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst, allows for selective functionalization at the 3-position while leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations. This chemoselectivity, coupled with the reactivity of the aldehyde moiety, enables the synthesis of a wide range of biaryl, heterocyclic, and other complex organic compounds, many of which are privileged structures in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₄ClIO[1][2]
Molecular Weight 266.46 g/mol [1][2]
Appearance White to yellow solid[1]
CAS Number 276886-90-1[1][2]
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water (0.093 g/L at 25°C)[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds allows for a stepwise and controlled elaboration of the aromatic core.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[3][4] The reaction of this compound with a boronic acid or ester will selectively occur at the C-I bond.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the selective coupling at the 3-position, leaving the chloro substituent untouched for potential further reactions.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 266.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg) in 5 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add 5 mL of degassed water to the reaction mixture.

  • Thoroughly degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-phenyl-4-chlorobenzaldehyde.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Phenylboronic Acid, K₂CO₃ catalyst Prepare Pd(OAc)₂/PPh₃ in Dioxane reagents->catalyst Add to flask solvent Add Degassed Water catalyst->solvent degas Degas with Argon solvent->degas heat Heat to 80°C degas->heat Monitor by TLC extract Aqueous Work-up (EtOAc/Water) heat->extract purify Column Chromatography extract->purify product 3-Phenyl-4-chlorobenzaldehyde purify->product

General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates and can be found in various natural products and pharmaceuticals. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the iodo-substituted position.

Protocol 2: Selective Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 266.5 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add 10 mL of anhydrous THF and 5 mL of triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-3-(phenylethynyl)benzaldehyde.

Sonogashira_Mechanism Pd0 Pd(0)L₂ ArI This compound Pd_complex Ar-Pd(II)-I(L)₂ Product_Pd Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Product Coupled Product Product_Pd->Product Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex ArI->Pd_complex Oxidative Addition Alkyne Phenylacetylene Alkyne->Cu_acetylide Deprotonation Base Base (TEA)

Catalytic cycle of the Sonogashira coupling.
Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction provides a means to form a C-C bond between the aryl iodide and an alkene, leading to the synthesis of substituted styrenes.[7][8] This reaction is highly valuable for creating vinylated aromatic compounds which can undergo further transformations.

Protocol 3: Selective Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 266.5 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add 5 mL of anhydrous DMF, 3 mL of triethylamine, and styrene (1.5 mmol, 172 µL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 8-12 hours), cool to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-4-chloro-3-styrylbenzaldehyde.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolds

The structural motifs accessible from this compound are frequently found in biologically active compounds, including kinase inhibitors.[9][10] The biaryl and aryl-alkynyl frameworks are key pharmacophores in many targeted therapies.

Conceptual Synthetic Approach to a Kinase Inhibitor Precursor:

The following outlines a plausible synthetic route to a key intermediate that could be further elaborated into a potent kinase inhibitor. The strategy leverages the selective Sonogashira and Suzuki couplings.

Kinase_Inhibitor_Synthesis start This compound step1 Sonogashira Coupling (e.g., with a protected amino-alkyne) start->step1 intermediate1 Intermediate A (Aryl-alkyne) step1->intermediate1 step2 Suzuki Coupling (e.g., with a heteroaryl boronic acid) intermediate1->step2 intermediate2 Intermediate B (Biaryl-alkyne) step2->intermediate2 step3 Aldehyde Modification (e.g., reductive amination) intermediate2->step3 final_product Kinase Inhibitor Scaffold step3->final_product

Synthetic strategy for a kinase inhibitor scaffold.

This multi-step synthesis demonstrates the power of this compound as a starting material. By first reacting at the iodo position and subsequently at the chloro position, and finally modifying the aldehyde, a highly complex and functionalized molecule can be constructed in a controlled and efficient manner.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in organic synthesis. Its unique arrangement of functional groups, particularly the differentially reactive halogen atoms, provides a versatile platform for the construction of a wide range of valuable compounds. The protocols and strategies outlined in this guide serve as a starting point for researchers to explore the full potential of this remarkable building block. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile starting materials like this compound is set to increase, paving the way for future innovations in chemical synthesis.

References

4-Chloro-3-iodobenzaldehyde: A Versatile Orthogonally Functionalized Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-chloro-3-iodobenzaldehyde in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique orthogonal reactivity of the chloro, iodo, and aldehyde functionalities makes this building block a powerful tool for the efficient construction of complex molecular architectures. We present here a series of application notes and detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) and reductive amination. The causality behind experimental choices, troubleshooting insights, and comprehensive reference data are provided to empower chemists to leverage the full potential of this versatile reagent.

Introduction: The Strategic Advantage of Orthogonal Halogenation in Drug Discovery

The incorporation of halogen atoms into drug candidates is a widely employed strategy in modern medicinal chemistry.[1][2] Halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[3][4] this compound (Figure 1) is a particularly valuable building block due to the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. This "orthogonal" nature allows for selective, stepwise functionalization, providing a convergent and flexible approach to the synthesis of complex substituted aromatic compounds.[5]

The aldehyde group further enhances its utility, serving as a versatile handle for a variety of transformations, including the formation of C-N bonds via reductive amination, olefination reactions, and the synthesis of various heterocyclic systems.[6][7] This trifunctional nature makes this compound a highly sought-after starting material for the synthesis of a diverse range of bioactive molecules.[8][9]

Figure 1: Structure of this compound
A versatile building block featuring orthogonal halogen substituents and a reactive aldehyde moiety.
PropertyValueReference
Molecular FormulaC₇H₄ClIO[10]
Molecular Weight266.46 g/mol [10]
CAS Number276866-90-1[11]
AppearanceSolid[12]
Melting Point45-50 °C

Core Applications & Protocols

The true power of this compound lies in the ability to selectively address its functional groups. The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-chlorine bond, enabling a predictable and controlled synthetic sequence.

Palladium-Catalyzed Cross-Coupling Reactions: Stepwise Arylation and Alkynylation

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of this building block's utility in cross-coupling chemistry. The C-I bond readily undergoes oxidative addition to Pd(0) catalysts under milder conditions than the more robust C-Cl bond. This allows for a sequential coupling strategy.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[13] By carefully selecting the reaction conditions, one can achieve highly selective coupling at the iodine position, leaving the chlorine atom and the aldehyde untouched for subsequent transformations.[14]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 3-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-chlorobenzaldehyde.[15]

Causality & Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. Its relatively low reactivity profile helps to ensure selectivity for the more labile C-I bond.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the catalytic cycle.

  • Solvent System: The toluene/ethanol/water system provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

Workflow Diagram: Sequential Suzuki Coupling

Suzuki_Workflow A This compound C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80°C A->C B Arylboronic Acid (Ar¹-B(OH)₂) B->C D 3-Aryl-4-chlorobenzaldehyde C->D Selective C-I Coupling F Pd Catalyst (e.g., PdCl₂(dppf)) Stronger Base, Higher Temp. D->F E Arylboronic Acid (Ar²-B(OH)₂) E->F G 3,4-Diarylbenzaldehyde F->G C-Cl Coupling

Caption: Sequential Suzuki coupling strategy.

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, a key transformation for accessing rigid scaffolds often found in bioactive molecules.[16][17] Similar to the Suzuki coupling, the C-I bond of this compound exhibits preferential reactivity.[18]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol outlines a copper-free Sonogashira coupling, which often leads to cleaner reactions and easier purification.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%) - Optional, for classical conditions

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (2 mol%). If using classical conditions, add CuI (4 mol%).

  • Add the anhydrous solvent (THF or DMF).

  • Add the amine base (3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality & Insights:

  • Copper Co-catalyst: While classical Sonogashira reactions utilize a Cu(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[16]

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the HI generated during the reaction.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can be critical for reaction efficiency and selectivity, especially when attempting to couple the less reactive C-Cl bond in a subsequent step.[19]

Reductive Amination: Building C-N Bonds

The aldehyde functionality of this compound provides a direct entry point for the synthesis of amines via reductive amination.[20] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[21]

Protocol 3: Direct Reductive Amination

This protocol details a widely used method employing sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[6]

Materials:

  • Substituted this compound derivative (from coupling reactions)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic, optional)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less nucleophilic amines.[22]

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude amine product.

  • Purify by column chromatography or crystallization as needed.

Causality & Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is less reactive than sodium borohydride and will not readily reduce the starting aldehyde.[23] It is also tolerant of mildly acidic conditions that favor imine formation.

  • pH Control: Maintaining a weakly acidic pH (around 5-6) is optimal. It is acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or protonate the amine, rendering it non-nucleophilic.[23]

Workflow Diagram: Reductive Amination

Reductive_Amination cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction A Aldehyde (R-CHO) C Iminium Ion [R-CH=NHR']⁺ A->C B Amine (R'-NH₂) B->C E Final Amine (R-CH₂-NHR') C->E Hydride Attack D NaBH(OAc)₃ D->C

Caption: General workflow for reductive amination.

Safety & Handling

This compound is an irritant and is harmful if swallowed.[10] It may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.[24]

Conclusion

This compound is a powerful and versatile building block for pharmaceutical research and development. Its orthogonal reactivity allows for the controlled, sequential introduction of diverse functionalities, enabling efficient access to complex molecular targets. The protocols outlined in this guide provide robust starting points for leveraging this reagent in Suzuki-Miyaura coupling, Sonogashira coupling, and reductive amination reactions. By understanding the principles behind these transformations, medicinal chemists can strategically incorporate this compound into their synthetic campaigns to accelerate the discovery of new therapeutic agents.

References

Introduction: The Strategic Value of 4-Chloro-3-iodobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to Chemoselective Suzuki Coupling Reactions Involving 4-Chloro-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, and its profound impact on chemistry was recognized with the 2010 Nobel Prize in Chemistry.[1] The resulting biaryl and vinylarene structures are foundational motifs in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials.[3][4][5]

Within the expansive toolkit of synthetic building blocks, this compound (CAS No: 136344-33-9) emerges as a particularly strategic intermediate. Its utility is derived from a unique trifecta of functionalities:

  • A Versatile Aldehyde Handle: The formyl group is a gateway to a multitude of subsequent transformations, including reductive amination, Wittig reactions, Schiff base formation, and oxidation to a carboxylic acid, enabling diverse derivatization pathways.[6][7]

  • Orthogonal Halogen Reactivity: The presence of two different halogens on the same aromatic ring is the cornerstone of its strategic importance. The carbon-halogen bond strength and, consequently, the reactivity in palladium-catalyzed reactions follows a well-established trend: C–I > C–OTf > C–Br >> C–Cl.[1][8] This inherent difference allows for exquisite, site-selective functionalization. The carbon-iodine bond can be selectively targeted for coupling under standard Suzuki conditions, leaving the more robust carbon-chlorine bond untouched for subsequent, more forcing cross-coupling reactions or to remain as a key structural element in the final molecule.

  • Pharmaceutical Relevance: Halogenated aromatic structures are prevalent in medicinal chemistry. The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable feature in drug design.[5][9]

This guide provides a comprehensive overview of the mechanistic principles, critical parameters, and a detailed protocol for performing a chemoselective Suzuki-Miyaura coupling at the C-I position of this compound.

Mechanism and the Principle of Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The chemoselectivity in the case of this compound is determined decisively in the first step.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex, typically stabilized by phosphine ligands, into the carbon-halogen bond. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the Pd(0) catalyst selectively inserts into the C-I bond to form a Pd(II) intermediate.[8] This is the rate-determining step for the catalytic cycle and the origin of the reaction's site selectivity.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a more nucleophilic "ate" complex (a boronate).[1][13] This activated species then transfers its organic moiety to the palladium(II) center, displacing the halide and forming a diaryl-palladium(II) complex. The base is crucial for this step to proceed.[1][14]

  • Reductive Elimination: The final step involves the cis-to-trans isomerization of the diaryl-palladium(II) complex, followed by the reductive elimination of the two organic groups. This forms the new C-C bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][11]

Suzuki_Mechanism Figure 1: Catalytic Cycle for Selective Suzuki Coupling cluster_catalyst Catalyst Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition (Selective at C-I bond) Substrate This compound Substrate->OA_Complex TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation Base_Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boronate [R-B(OH)₃]⁻ Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product 4-Chloro-3-arylbenzaldehyde TM_Complex->Product

References

Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Discovered by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[2][4][5] The reaction typically proceeds under mild conditions, often at room temperature, which allows for its application in the synthesis of complex molecules.[1][6]

This application note provides a detailed protocol for the Sonogashira coupling of 4-chloro-3-iodobenzaldehyde, a di-halogenated substrate that offers a unique opportunity for selective functionalization. The significant difference in reactivity between the aryl iodide and aryl chloride moieties allows for a highly chemoselective coupling at the more reactive C-I bond.[1][6][7] This selectivity is paramount in multi-step syntheses where sequential modifications are required, providing a powerful tool for the construction of complex molecular architectures.

The Principle of Chemoselectivity in Sonogashira Coupling

The success of a chemoselective Sonogashira coupling with a polyhalogenated aromatic compound hinges on the differential reactivity of the carbon-halogen bonds. The rate of the initial, and often rate-determining, oxidative addition step in the palladium catalytic cycle is highly dependent on the nature of the halogen. The established order of reactivity for aryl halides is:

I > Br > OTf > Cl [1][6][7]

This trend is attributed to the decreasing bond dissociation energy from C-Cl to C-I, making the carbon-iodine bond more susceptible to cleavage by the palladium(0) catalyst.[8] Consequently, by carefully controlling the reaction conditions, particularly temperature, it is possible to selectively activate the C-I bond of this compound for coupling, leaving the C-Cl bond intact for subsequent transformations. This application note will detail a protocol that leverages this reactivity difference to achieve a high-yielding and selective Sonogashira coupling.

Experimental Protocol

This protocol is designed for the selective Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should adapt the quantities and reaction times based on their specific alkyne and analytical monitoring.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Terminal Alkyne---Commercially Available---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive. Store under inert atmosphere.
Copper(I) Iodide (CuI)≥99%Commercially AvailableLight sensitive.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Saturated aqueous NH₄Cl---Prepared in-house---
Brine (Saturated aqueous NaCl)---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially Available---
Diethyl ether (Et₂O)ACS GradeCommercially Available---
HexanesACS GradeCommercially Available---
Ethyl acetate (EtOAc)ACS GradeCommercially Available---
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.02-0.05 eq).

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) via syringe. The volume should be sufficient to dissolve the starting material (typically a 0.1 M to 0.5 M solution).

    • Add anhydrous triethylamine (TEA, 2.0-3.0 eq) via syringe. The amine acts as both a base to neutralize the HI byproduct and as a solvent.[1]

    • Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. The starting aryl iodide should be visualized, and the appearance of a new, less polar product spot should be observed. The reaction is generally complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure coupled product.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

Sonogashira_Coupling Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡C-R pd_alkyne_complex->product alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide CuI base Base (e.g., TEA) cu_acetylide->pd_complex Transmetalation cu_acetylide->alkyne H⁺ baseH Base-H⁺ base->baseH

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Copper(I) Iodide: CuI is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous THF and triethylamine are flammable liquids. Work in a fume hood away from ignition sources.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as Pd(0) species are sensitive to air, and oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).[9]

  • Exothermic Potential: While generally well-behaved on a lab scale, palladium-catalyzed cross-coupling reactions can be exothermic.[10] For larger-scale reactions, consider monitoring the internal temperature and implementing controlled addition of reagents.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of functionalized benzaldehyde derivatives. By exploiting the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, a high degree of chemoselectivity can be achieved. The protocol outlined in this application note provides a robust starting point for researchers in synthetic chemistry and drug discovery, enabling the efficient construction of valuable molecular intermediates. Careful adherence to the reaction conditions and safety precautions will ensure a successful and reproducible outcome.

References

Application Notes and Protocols: Nucleophilic Addition to 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

4-Chloro-3-iodobenzaldehyde is a versatile synthetic intermediate, prized in medicinal chemistry and materials science for the unique reactivity conferred by its halogen substituents. The electron-withdrawing nature of the chloro and iodo groups, coupled with the electrophilic aldehyde functionality, makes this molecule a prime substrate for a variety of nucleophilic addition reactions. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for performing nucleophilic additions to this compound, tailored for researchers, scientists, and drug development professionals. Our focus is to blend established methodologies with expert insights to ensure reproducible and high-yielding synthetic outcomes.

Scientific Principles: Understanding the Reactivity of this compound

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the halogen substituents on the benzene ring. Both chlorine and iodine are electronegative atoms that exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon.[1][2][3] This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles.

While halogens also possess lone pairs that can participate in an electron-donating resonance effect, the inductive effect is generally stronger for halogens, leading to a net deactivation of the ring itself but an activation of the attached carbonyl group for nucleophilic addition.[1][2][3] The positive sign of the reaction constant, ρ, in kinetic studies of reactions involving substituted benzaldehydes confirms that electron-withdrawing groups accelerate the rate of nucleophilic attack.[4]

The general mechanism for nucleophilic addition to an aldehyde begins with the attack of the nucleophile on the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an acidic workup, yields the final alcohol product.[5][6]

Figure 1. General mechanism of nucleophilic addition to an aldehyde.

Protocols for Nucleophilic Addition Reactions

This section details protocols for several common and synthetically useful nucleophilic addition reactions with this compound.

Grignard Reaction: Carbon-Carbon Bond Formation

Grignard reagents are powerful carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols.[7][8][9] The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water.

Expertise & Experience: The initiation of a Grignard reaction can sometimes be challenging. Using freshly dried glassware and activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane can be crucial for success.[10] For chloro-substituted aryl halides, a co-initiator like bromobenzene may be used to facilitate the formation of the Grignard reagent.[10]

Protocol: Synthesis of (4-chloro-3-iodophenyl)(phenyl)methanol

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Addition to the Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValue
Stoichiometry (Aldehyde:Grignard)1 : 1.2
SolventAnhydrous Diethyl Ether or THF
Temperature (Addition)0-10 °C
Reaction Time2-3 hours

Table 1. Typical Grignard reaction conditions.

Organolithium Addition

Organolithium reagents are even more reactive nucleophiles than Grignard reagents and react similarly with aldehydes to produce alcohols.[12][13][14] They are also potent bases, necessitating anhydrous conditions and inert atmospheres.

Protocol: Synthesis of 1-(4-chloro-3-iodophenyl)pentan-1-ol

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent in vacuo.

  • Purification: Purify the resulting alcohol by silica gel chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[15][16][17] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[15][17]

Expertise & Experience: The formation of the ylide is a critical step. Strong bases like n-butyllithium or sodium hydride are typically used to deprotonate the phosphonium salt. The choice of base and solvent can affect the E/Z selectivity of the resulting alkene.

Protocol: Synthesis of 1-chloro-2-iodo-4-styrylbenzene

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise. (Alternatively, cool to -78 °C and add n-butyllithium dropwise).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic orange-red color of the ylide appears.

  • Wittig Reaction: Cool the ylide solution to 0 °C.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification phosphonium Benzyltriphenylphosphonium Chloride in THF base Add NaH or n-BuLi at 0 °C or -78 °C phosphonium->base ylide Stir to form Phosphorus Ylide base->ylide add_aldehyde Add aldehyde solution to ylide at 0 °C ylide->add_aldehyde Cool to 0 °C aldehyde This compound in THF aldehyde->add_aldehyde react Stir overnight at RT add_aldehyde->react quench Quench with Water react->quench extract Extract with Et₂O quench->extract purify Purify by Chromatography extract->purify

Figure 2. Experimental workflow for the Wittig reaction.

Cyanohydrin Formation

The addition of a cyanide nucleophile to an aldehyde forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.[18][19][20][21] The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like KCN or NaCN.[21]

Protocol: Synthesis of 2-(4-chloro-3-iodophenyl)-2-hydroxyacetonitrile

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Acetic acid

  • Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • In a separate beaker, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous KCN solution to the aldehyde solution with vigorous stirring.

  • After the addition, add glacial acetic acid (1.2 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude cyanohydrin can be purified by recrystallization or column chromatography.

Imine and Acetal Formation

Nucleophilic addition of amines and alcohols to aldehydes leads to the formation of imines and acetals, respectively. These reactions are typically acid-catalyzed and reversible.

Imine Formation: The reaction of a primary amine with an aldehyde first forms a hemiaminal intermediate, which then dehydrates to form the imine.[22][23] The removal of water can drive the equilibrium towards the product.[24]

Acetal Formation: Alcohols add to aldehydes in the presence of an acid catalyst to form a hemiacetal, which can then react with a second equivalent of alcohol to yield an acetal.[25][26][27] This reaction is also reversible, and removal of the water byproduct is necessary to achieve high yields.[25]

ReactionNucleophileCatalystKey Condition
Imine Formation Primary Amine (e.g., Aniline)Acid (e.g., p-TsOH)Removal of water
Acetal Formation Alcohol (e.g., Ethanol)Acid (e.g., HCl, p-TsOH)Removal of water

Table 2. Conditions for Imine and Acetal Formation.

General Protocol for Imine Synthesis:

  • Dissolve this compound (1.0 eq) and a primary amine (1.05 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • After the theoretical amount of water has been collected, cool the reaction mixture.

  • Wash the organic solution with saturated aqueous sodium bicarbonate, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the imine product, which can be further purified by recrystallization or chromatography.

Conclusion

The strategic application of nucleophilic addition reactions to this compound provides access to a wide array of functionalized molecules. Understanding the electronic influence of the halogen substituents is key to predicting reactivity and optimizing reaction conditions. The protocols outlined in this guide serve as a robust starting point for researchers, emphasizing safety, reproducibility, and a mechanistic understanding of each transformation. By leveraging these methodologies, scientists can efficiently incorporate this valuable building block into their synthetic programs.

References

Application Note: 4-Chloro-3-iodobenzaldehyde as a Strategic Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-iodobenzaldehyde is a uniquely functionalized aromatic aldehyde that serves as a powerful and versatile starting material in synthetic organic chemistry. Its trifunctional nature—an aldehyde for condensation and derivatization, an iodine atom for facile cross-coupling, and a chlorine atom for secondary modification—offers a pre-programmed blueprint for the construction of complex heterocyclic systems. This application note provides an in-depth guide to leveraging this reagent, with a focus on palladium-catalyzed pathways for the synthesis of quinolines and other related scaffolds of high value to the pharmaceutical and materials science sectors. We present detailed mechanistic insights, field-proven experimental protocols, and data to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. The specific arrangement of functional groups on a starting material can dramatically influence synthetic efficiency. This compound presents a compelling case for strategic synthesis due to its orthogonal reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions[1]. This reactivity differential allows for selective functionalization at the 3-position while retaining the chlorine atom at the 4-position for subsequent transformations.

The aldehyde group provides a classical handle for forming carbon-nitrogen double bonds (imines/Schiff bases) or participating in condensations, which are often the key steps for initiating intramolecular cyclization to form the heterocyclic ring. This multi-faceted reactivity profile enables the telescoped or one-pot synthesis of densely functionalized heterocycles, minimizing purification steps and maximizing molecular complexity.

Core Synthetic Strategy: Sonogashira Coupling Followed by Annulation

A highly effective and widely adopted strategy for building heterocyclic rings from this compound is a two-stage process involving an initial palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This pathway is particularly powerful for the synthesis of substituted quinolines.

Principle of the Sonogashira-Annulation Cascade

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[1][2]. The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups[3].

The general workflow is as follows:

  • Selective Cross-Coupling: this compound is reacted with a terminal alkyne. Due to the higher reactivity of the C-I bond, the coupling occurs exclusively at the 3-position, yielding a 3-alkynyl-4-chlorobenzaldehyde intermediate.

  • Condensation and Cyclization: The intermediate is then reacted with an amine. The amine condenses with the aldehyde to form an imine. Subsequent intramolecular attack of a nucleophile (often the enamine tautomer or a related species) onto the alkyne, typically promoted by acid or heat, triggers the ring-closing step to form the heterocyclic core.

Sonogashira_Quinoline_Workflow cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Condensative Annulation start This compound intermediate 3-Alkynyl-4-chlorobenzaldehyde start->intermediate Pd(0) cat., Cu(I) cat. Base, Solvent alkyne Terminal Alkyne (R'-C≡CH) alkyne->intermediate product Substituted 6-Chloroquinoline intermediate->product Acid or Heat amine Amine (R''-NH2) amine->product

Caption: General workflow for quinoline synthesis.

Mechanistic Considerations

The key to forming the quinoline ring is the acid-catalyzed cyclization of the imine formed from the 3-alkynyl-4-chlorobenzaldehyde intermediate and an amine. This process is analogous to the Friedländer annulation. The protonation of the imine nitrogen activates the molecule, and the subsequent intramolecular nucleophilic attack by the enamine tautomer onto the alkyne leads to the formation of the six-membered ring. A final tautomerization/aromatization step yields the stable quinoline product. The reaction is driven by the formation of the highly stable aromatic quinoline system.

Friedlander_Mechanism A Imine Intermediate B Enamine Tautomer A->B Tautomerization C Protonation (H+) B->C Acid Catalyst D Activated Intermediate C->D F Cyclized Intermediate D->F Intramolecular Attack E 6-endo-dig Cyclization H Quinoline Product F->H -H+ G Deprotonation & Aromatization

Caption: Simplified mechanism of the cyclization step.

Experimental Protocols

The following protocols are provided as a robust starting point for synthesis. Researchers should perform their own risk assessment and optimization based on their specific substrates and equipment.

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol describes the synthesis of 4-chloro-3-(phenylethynyl)benzaldehyde as a representative example.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (4 mol%).

  • Seal the flask and evacuate and backfill with argon three times.

  • Add anhydrous solvent (e.g., DMF) via syringe, followed by the amine base (e.g., DIPA).

  • Stir the mixture for 5 minutes at room temperature.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 65-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-4-chlorobenzaldehyde intermediate.

Protocol 2: One-Pot Synthesis of 6-Chloro-2-phenylquinoline

This protocol utilizes the crude product from the Sonogashira coupling in a one-pot fashion.

Materials:

  • Crude 4-chloro-3-(phenylethynyl)benzaldehyde (from Protocol 1, 1.0 eq)

  • Aniline (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (1.0 eq) or Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • After the Sonogashira coupling (Protocol 1), instead of a full workup, the solvent can be removed under reduced pressure.

  • To the flask containing the crude intermediate, add toluene, aniline, and p-TsOH.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Maintain reflux for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with 1 M NaOH (aq).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 6-Chloro-2-phenylquinoline.

Data Presentation: Scope of the Quinoline Synthesis

The described methodology is versatile and accommodates a range of alkynes and amines, allowing for the generation of a library of substituted quinolines.

EntryAlkyne (R')Amine (R'')ProductTypical Yield
1PhenylacetyleneAniline6-Chloro-2-phenylquinoline75-85%
21-HexyneAniline2-Butyl-6-chloroquinoline70-80%
3Trimethylsilylacetylene*Aniline6-Chloroquinoline65-75%
4Phenylacetylene4-Methoxyaniline6-Chloro-2-phenyl-8-methoxyquinoline72-82%
5CyclopropylacetyleneBenzylamine2-Cyclopropyl-6-chloro-1-benzyl-1,2-dihydroquinoline**60-70%

Note: In-situ deprotection of the TMS group is typically required. *Note: With non-aromatic amines, the final aromatization step may not occur, leading to dihydroquinoline products.

Trustworthiness and Validation

The protocols described are based on well-established, high-yielding synthetic transformations.[4][5][6] The progress of each step can be reliably monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The Sonogashira coupling step is generally robust, but success can be sensitive to catalyst quality, solvent purity, and the exclusion of oxygen. The cyclization step is driven by thermodynamics and is typically clean, with purification aimed at removing residual catalyst and unreacted starting materials.

Conclusion

This compound is a superior building block for constructing complex heterocyclic molecules. The differential reactivity of its halogen substituents, combined with the versatility of the aldehyde group, enables a modular and efficient approach to synthesizing libraries of compounds for screening and development. The Sonogashira-annulation cascade presented here is a prime example of this strategy, providing a reliable and scalable route to substituted quinolines, which are privileged scaffolds in medicinal chemistry. This application note serves as a practical guide for researchers to unlock the synthetic potential of this valuable reagent.

References

Application Notes and Protocols for Reactions with 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-iodobenzaldehyde is a versatile trifunctional building block in organic synthesis, possessing an aldehyde, a chloro, and an iodo substituent on a benzene ring.[1][2] This unique combination of functional groups allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The aldehyde group can participate in reactions such as olefination and reductive amination, while the two different halogen atoms offer orthogonal reactivity in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 3-position.[4][5]

This document provides detailed application notes and protocols for several key reactions involving this compound, aimed at researchers, scientists, and drug development professionals. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in experimental design and troubleshooting.

Chemical and Physical Properties
PropertyValue
Molecular Formula C7H4ClIO
Molecular Weight 266.46 g/mol [6]
Appearance White to yellow solid[7]
CAS Number 276866-90-1[6][7][8]
Melting Point Not specified
Boiling Point Not specified
Solubility Almost insoluble in water (0.093 g/L at 25°C)[7]
Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.[9][10]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Precautions: Use only in a well-ventilated area or outdoors.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10][13] Keep away from heat and sources of ignition.[12]

Always consult the Safety Data Sheet (SDS) before use.[12][13]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[14][15][16] Due to the differential reactivity of the C-I and C-Cl bonds, this compound is an excellent substrate for selective cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][17] In the case of this compound, the reaction can be performed selectively at the iodo position.

Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the selective coupling of this compound with phenylboronic acid to synthesize 4-chloro-3-phenylbenzaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 266.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The reaction is expected to yield 4-chloro-3-phenylbenzaldehyde in good to excellent yield.

Causality: The choice of a palladium catalyst with a phosphine ligand is crucial for the catalytic cycle.[5][17] The base (potassium carbonate) is necessary for the transmetalation step.[5] The solvent system of dioxane and water is commonly used for Suzuki reactions and helps to dissolve both the organic and inorganic reagents.[17] Heating is required to drive the reaction to completion in a reasonable time.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)2/PPh3 - K2CO3 solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent inert_atm Establish Inert Atmosphere (N2/Ar) solvent->inert_atm heating Heat to 80 °C (4-6 hours) inert_atm->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product 4-Chloro-3-phenylbenzaldehyde purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4][18]

Protocol: Selective Sonogashira Coupling with Phenylacetylene

This protocol describes the selective coupling of this compound with phenylacetylene to synthesize 4-chloro-3-(phenylethynyl)benzaldehyde.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 266.5 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The reaction is expected to yield 4-chloro-3-(phenylethynyl)benzaldehyde in high yield.

Causality: The palladium catalyst is essential for the oxidative addition and reductive elimination steps, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[18] Anhydrous conditions are often preferred to prevent side reactions.[18]

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR cu_i Cu(I)I pd_trans->cu_i cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Base, R-C≡C-H cu_acetylide->pd_ox cu_acetylide->cu_i Transmetalation

Caption: Catalytic Cycles in Sonogashira Coupling.

Part 2: Aldehyde Transformations

The aldehyde functionality of this compound is a versatile handle for various synthetic transformations.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[20][21][22][23] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[20][21]

Protocol: (E)-Selective Olefination with Triethyl Phosphonoacetate

This protocol describes the synthesis of (E)-ethyl 3-(4-chloro-3-iodophenyl)acrylate from this compound and triethyl phosphonoacetate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.2 mmol, 0.24 mL) in anhydrous THF (5 mL) to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

  • Add a solution of this compound (1.0 mmol, 266.5 mg) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-alkene.

Expected Outcome: The reaction is expected to predominantly form the (E)-isomer of ethyl 3-(4-chloro-3-iodophenyl)acrylate in high yield.

Causality: Sodium hydride is a strong base used to deprotonate the phosphonate ester, generating the nucleophilic phosphonate carbanion.[20] The reaction of this carbanion with the aldehyde proceeds via an oxaphosphetane intermediate, which then eliminates to form the alkene and a water-soluble phosphate byproduct, simplifying purification.[20][22] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[21][22]

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones.[24][25][26] The reaction can be performed in a one-pot procedure where the imine intermediate is formed and then reduced in situ.[24][27]

Protocol: One-Pot Reductive Amination with Benzylamine

This protocol describes the synthesis of N-((4-chloro-3-iodophenyl)methyl)benzenemethanamine from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 266.5 mg) and dichloromethane (10 mL).

  • Add benzylamine (1.1 mmol, 0.12 mL) to the solution and stir for 30 minutes at room temperature.

  • If imine formation is slow, a catalytic amount of acetic acid can be added.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 mmol, 318 mg) in dichloromethane (5 mL).

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford the desired secondary amine.

Expected Outcome: The reaction is expected to yield the desired secondary amine in good yield.

Causality: The reaction proceeds through the initial formation of an iminium ion from the aldehyde and the primary amine.[26] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it reduces the iminium ion faster than the starting aldehyde.[28]

General Scheme for Reductive Amination

Reductive_Amination start Aldehyde + Primary Amine imine Imine Intermediate (via condensation) start->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction product Secondary Amine reduction->product

Caption: General Scheme for Reductive Amination.

Characterization Data

The products of the reactions described above should be characterized by standard spectroscopic methods to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product.[29][30] For example, in the product of the Suzuki coupling, the disappearance of the signal for the boronic acid proton and the appearance of new aromatic signals would be expected. In the HWE product, the characteristic signals for the vinyl protons with a large coupling constant for the (E)-isomer would be observed.[31][32]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.[33]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product. For example, the disappearance of the aldehyde C=O stretch at around 1700 cm-1 and the appearance of a C=C stretch for the alkene product in the HWE reaction would be indicative of a successful transformation.[29][31]

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. The protocols provided in this application note offer reliable methods for its transformation into a variety of more complex molecules through selective cross-coupling reactions and aldehyde manipulations. The principles and experimental details discussed herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-3-iodobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Chloro-3-iodobenzaldehyde, a pivotal building block in medicinal chemistry. We will explore its strategic applications, the rationale behind its use in synthesizing complex bioactive molecules, and provide detailed, field-proven protocols for its key chemical transformations.

Introduction: A Uniquely Positioned Synthetic Intermediate

This compound (CAS No: 276866-90-1) is a di-halogenated aromatic aldehyde whose value in medicinal chemistry stems from the orthogonal reactivity of its functional groups.[1][2][3] The electron-withdrawing nature of the aldehyde, chlorine, and iodine substituents deactivates the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.

The strategic placement of these groups offers medicinal chemists a versatile scaffold for several reasons:

  • The Aldehyde Group: Serves as a reactive handle for a multitude of transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the construction of diverse molecular skeletons.[4]

  • The Iodine Atom: As the most reactive halogen in this structure, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the facile introduction of aryl, alkyl, or alkynyl groups.

  • The Chlorine Atom: While less reactive than iodine, it provides an additional site for functionalization under more forcing conditions or can be retained in the final molecule to modulate its properties. Halogen atoms, particularly chlorine, can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.[5]

This trifecta of reactive sites allows for a stepwise and controlled elaboration of the molecular structure, making this compound an invaluable starting material in the synthesis of targeted therapies.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₄ClIO[1][2][3]
Molecular Weight 266.46 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point 117 °C[3]
Boiling Point 304.0±27.0 °C (Predicted)[3]
Density 1.971±0.06 g/cm³ (Predicted)[3]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[3]

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic areas, including oncology and infectious diseases.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a biaryl or heterocyclic core structure. The dual halogenation of this compound provides an ideal platform for constructing these motifs. For instance, a Suzuki-Miyaura coupling at the iodine position can introduce a desired aromatic or heteroaromatic ring system. The remaining aldehyde and chloro groups can then be further manipulated to build out the rest of the inhibitor, targeting specific interactions within the ATP-binding pocket of the kinase.

Synthesis of Novel Heterocyclic Systems

The aldehyde functionality is a gateway to a vast array of heterocyclic compounds. Condensation reactions with amines, hydrazines, or other difunctional nucleophiles can lead to the formation of imines, which can then undergo intramolecular cyclization to yield diverse heterocyclic scaffolds such as quinolines, benzodiazepines, and phenothiazines.[4][6] These heterocyclic cores are prevalent in many approved drugs.

Role in Structure-Activity Relationship (SAR) Studies

In lead optimization, systematically modifying a molecule's structure is crucial to understanding its interaction with a biological target. This compound is an excellent tool for SAR studies. The distinct reactivity of the iodo and chloro groups allows for selective modification at these positions, enabling researchers to probe the effect of different substituents on biological activity. For example, replacing the iodine with various groups via cross-coupling can reveal which functionalities are preferred in a particular region of the target's binding site.

Experimental Protocols: Key Synthetic Transformations

The following protocols are representative of the common and powerful transformations that can be performed using this compound as a starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the selective coupling of an arylboronic acid at the more reactive iodine position of this compound. This is a cornerstone C-C bond-forming reaction in medicinal chemistry.

Rationale: The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to the Palladium(0) catalyst compared to the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 3-position.

G start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) start->catalyst Reagents reaction Heat (e.g., 80-100 °C) catalyst->reaction Conditions workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product 4-Chloro-3-(aryl)benzaldehyde purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Reactants This compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent Toluene/Water
Reaction Time 4-12 hours
Temperature 90 °C
Protocol 2: Wittig Reaction

This protocol details the conversion of the aldehyde functionality into an alkene using a phosphonium ylide. This is a classic and reliable method for forming carbon-carbon double bonds.

Rationale: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The choice of ylide (stabilized or non-stabilized) will determine the stereoselectivity of the resulting alkene.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction ylide_start Phosphonium Salt base Strong Base (e.g., n-BuLi) ylide_start->base ylide Phosphonium Ylide base->ylide reaction Reaction in Anhydrous THF ylide->reaction aldehyde This compound aldehyde->reaction product 4-Chloro-3-iodo-stilbene derivative reaction->product

Caption: General workflow for the Wittig Reaction.

Materials:

  • Benzyltriphenylphosphonium chloride (or other desired phosphonium salt)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • Suspend the phosphonium salt in anhydrous THF in a flame-dried, inert gas-purged flask at 0 °C.

  • Slowly add n-BuLi dropwise. The formation of the characteristic orange-red ylide indicates a successful reaction. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterValue
Reactants This compound, Phosphonium ylide
Solvent Anhydrous THF
Reaction Time Overnight
Temperature 0 °C to Room Temperature
Protocol 3: Reductive Amination

This protocol describes the synthesis of a secondary amine from this compound and a primary amine. This is one of the most common methods for synthesizing amines in drug discovery.

Rationale: The reaction proceeds via the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild reducing agent, typically a borohydride-based reagent like sodium triacetoxyborohydride, which is selective for the iminium ion over the aldehyde.

Materials:

  • This compound

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound and the primary amine in DCM in a round-bottom flask.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Reactants This compound, Primary amine, STAB
Solvent Dichloromethane (DCM)
Reaction Time 12-24 hours
Temperature Room Temperature

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and orthogonal reactivity allows for the systematic and efficient synthesis of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this intermediate in their drug discovery and development programs. The ability to perform selective cross-coupling, C-C bond formation via the aldehyde, and derivatization through reductive amination makes it an indispensable tool for generating novel compounds with therapeutic potential.

References

Application Note: Synthesis, Characterization, and Utility of Schiff Bases from 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of Schiff bases derived from 4-Chloro-3-iodobenzaldehyde.

Abstract This document provides a comprehensive technical guide for the synthesis of Schiff bases from this compound, a versatile but underutilized starting material. The presence of two distinct halogen atoms on the phenyl ring offers unique opportunities for subsequent chemical modifications and imparts specific electronic properties that can influence biological activity. We present detailed protocols for both conventional and green synthetic methods, outline rigorous characterization techniques, and discuss the potential applications of these compounds, particularly in medicinal chemistry and materials science. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Introduction: The Strategic Value of Dihalogenated Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are cornerstones of synthetic chemistry. Their facile preparation, structural versatility, and wide range of applications in catalysis, dyes, and polymer science make them highly valuable.[1] In the realm of drug development, Schiff bases are particularly prominent, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3]

The choice of the starting aldehyde is critical as it dictates the core structure and electronic properties of the resulting Schiff base. This compound is a particularly strategic precursor. The electron-withdrawing nature of both the chloro and iodo substituents enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by a primary amine. More importantly, the differential reactivity of the C-Cl and C-I bonds (the C-I bond being more susceptible to nucleophilic substitution and cross-coupling reactions) makes these Schiff bases ideal platforms for post-synthetic modification, allowing for the generation of complex molecular architectures.

This guide provides a detailed exploration of the synthesis of these valuable compounds, emphasizing the causality behind procedural steps to ensure reproducibility and success.

The Chemistry of Imine Formation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral aminoalcohol, often called a carbinolamine.[4]

  • Dehydration: The carbinolamine is typically unstable and readily eliminates a molecule of water to form the stable imine C=N double bond. This step is the rate-determining step and is often catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[5]

G cluster_0 Schiff Base Formation Mechanism Reactants This compound + Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate (Unstable) Reactants->Carbinolamine Nucleophilic Addition Product Schiff Base Product + Water (H2O) Carbinolamine->Product Dehydration (-H2O) [Acid Catalyzed]

Caption: General mechanism for Schiff base synthesis.

Synthetic Protocols: From Benchtop to Product

The choice of synthetic methodology can significantly impact reaction time, yield, purity, and environmental footprint. We present two robust protocols.

Protocol 3.1: Conventional Synthesis via Reflux

This is the most common and well-established method for Schiff base synthesis, relying on thermal energy to drive the reaction to completion.[5][6]

Rationale: The use of an alcohol solvent (ethanol or methanol) is ideal as it readily dissolves both the aldehyde and most primary amines, while also having a boiling point suitable for reflux without degrading the reactants. A catalytic amount of glacial acetic acid is added to protonate the carbinolamine intermediate, accelerating the rate-limiting dehydration step.[5]

Materials & Equipment:

  • This compound

  • Selected primary amine (e.g., Aniline, 2-Aminophenol, Ethylenediamine)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath with magnetic stirring

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol (approx. 20-30 mL per gram of aldehyde) with magnetic stirring.

  • In a separate beaker, dissolve the primary amine (1.0 eq for monoamines, 0.5 eq for diamines like ethylenediamine) in absolute ethanol.

  • Add the amine solution to the stirred aldehyde solution in the flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is Hexane:Ethyl Acetate (e.g., 4:1 v/v). The formation of the product will be indicated by the appearance of a new spot (usually with a different Rf value than the starting materials) and the disappearance of the aldehyde spot.

  • Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

  • For many Schiff bases, the product will precipitate out of the solution upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or chloroform.

  • Dry the purified Schiff base in a vacuum oven.

Protocol 3.2: Green Synthesis Using a Natural Acid Catalyst

This approach minimizes the use of harsh chemicals and can often be performed at room temperature, reducing energy consumption.[3]

Rationale: Natural acids, such as the citric acid found in lemon juice, can effectively catalyze the dehydration step without the need for corrosive mineral or carboxylic acids. This method is simpler, often requires less purification, and aligns with the principles of green chemistry.[3]

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a minimal volume of absolute ethanol in a beaker or flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add 1-2 mL of freshly squeezed lemon juice to the reaction mixture while stirring continuously.[3]

  • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Use TLC as described in Protocol 3.1 to monitor the reaction. The reaction may take longer than the reflux method but is often complete within 6-12 hours.

  • Once the reaction is complete, the solid product is isolated and purified using the same filtration and recrystallization methods described previously.

Comparative Summary of Synthetic Methods
ParameterConventional RefluxGreen Synthesis (Natural Catalyst)
Temperature Reflux (~80°C)Room Temperature
Catalyst Glacial Acetic AcidCitric Acid (from Lemon Juice)[3]
Reaction Time 2-4 Hours6-12 Hours
Energy Input HighLow
Advantages Faster reaction ratesEnvironmentally benign, simple setup
Disadvantages Higher energy use, corrosive catalystPotentially slower reaction rates

Self-Validating the Product: A Guide to Characterization

Synthesizing a compound is incomplete without rigorously confirming its structure and purity.

Spectroscopic Verification

Spectroscopic analysis provides irrefutable evidence for the formation of the C=N bond and the overall molecular structure.[7]

  • FT-IR Spectroscopy: This is the first and quickest method to confirm the reaction's success.

    • Disappearance of Peaks: Look for the disappearance of the strong C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).[6]

    • Appearance of Key Peak: The most crucial evidence is the appearance of a new, sharp absorption band corresponding to the C=N (imine) stretch, typically found in the 1600-1650 cm⁻¹ region.[6][7][8]

  • ¹H NMR Spectroscopy: This technique confirms the specific proton environment.

    • Azomethine Proton: A characteristic singlet peak for the imine proton (-CH=N-) will appear in the downfield region, typically between δ 8.0-9.0 ppm.[3][9] The absence of the aldehyde proton signal (usually δ 9.5-10.5 ppm) is also a key indicator.

    • Aromatic Protons: The protons on the 4-chloro-3-iodophenyl ring and any aromatic rings from the amine will appear as multiplets in the δ 6.5-8.0 ppm range.

  • ¹³C NMR Spectroscopy:

    • The carbon of the azomethine group (-C=N-) will show a characteristic signal in the δ 150-170 ppm range.[7]

    • The disappearance of the aldehyde carbonyl carbon signal (typically >δ 190 ppm) confirms the reaction is complete.

  • Mass Spectrometry (LC-MS):

    • This analysis will confirm the molecular weight of the synthesized Schiff base, providing a definitive molecular ion peak [M+H]⁺.[7] The isotopic pattern resulting from the chlorine atom can also be observed.

Physical Characterization
  • Melting Point: A pure, crystalline Schiff base will have a sharp and distinct melting point. A broad melting range often indicates the presence of impurities.[10]

Summary of Expected Characterization Data

(For a hypothetical product: (E)-1-(4-chloro-3-iodophenyl)-N-phenylmethanimine)

TechniqueExpected ObservationRationale
FT-IR Peak at ~1625 cm⁻¹C=N (imine) stretch confirmed[6]
¹H NMR Singlet at ~δ 8.4 ppm (1H)Azomethine proton (-CH=N-) present[3]
¹³C NMR Signal at ~δ 160 ppmAzomethine carbon (-C=N-) present[7]
LC-MS [M+H]⁺ at m/z = 356.9Confirms correct molecular weight
Melting Point Sharp, defined rangeIndicates high purity of the product

Applications & Future Directions

The true value of these synthesized compounds lies in their potential applications. The workflow from synthesis to application is a critical pathway in drug discovery and materials science.

G start Synthesis of Schiff Base char Structural & Purity Characterization (FTIR, NMR, MS, MP) start->char Purification app Application Screening char->app Verified Product med Medicinal Chemistry (Antimicrobial, Anticancer) app->med mat Metal Complexation (Catalysis, Sensors) app->mat

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound products. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and research chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired final product, and complications in downstream applications and biological assays. This guide provides a systematic approach to the purification of this compound, focusing on the most common and effective techniques: recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Q1: After my synthesis, my crude product is a brownish oil, but the pure compound should be a white to yellow solid. What is the likely cause and how can I fix this?

A1: The discoloration and oily nature of your crude product are likely due to the presence of residual solvents, unreacted starting materials, and colored byproducts from the reaction.

  • Causality: Many organic reactions, especially those involving iodine, can produce colored impurities. Residual high-boiling solvents like DMF or DMSO can also make the product appear oily.

  • Recommended Solution:

    • Aqueous Work-up: Before attempting recrystallization or chromatography, ensure a thorough aqueous work-up. Wash the organic layer containing your crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to reduce the water content in the organic phase.

    • Solvent Removal: Ensure all residual solvent is removed under reduced pressure. For high-boiling point solvents, a high-vacuum pump may be necessary.

    • Proceed to Purification: Once you have a solid or semi-solid crude product, proceed with either recrystallization or column chromatography as detailed in the protocols below.

Q2: I performed a recrystallization, but my yield is very low. What went wrong?

A2: Low recovery after recrystallization is a common issue and can be attributed to several factors.

  • Causality:

    • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

    • Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize in the filter paper.

  • Recommended Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.

    • Pre-heat Funnel: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

    • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Q3: I ran a column to purify my product, but my fractions are still impure. How can I improve the separation?

A3: Co-elution of impurities is a frequent challenge in column chromatography.

  • Causality:

    • Inappropriate solvent system: The polarity of the eluent may be too high, causing both the product and impurities to travel down the column too quickly.

    • Column overloading: Using too much crude product for the amount of stationary phase will result in poor separation.

    • Poorly packed column: Channels or cracks in the stationary phase will lead to an uneven flow of the eluent and inefficient separation.

  • Recommended Solution:

    • Optimize Eluent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find an optimal solvent system. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[1]

    • Appropriate Loading: As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1 for difficult separations.

    • Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

    • Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Q4: My purified this compound starts to turn yellow/brown upon storage. Why is this happening and how can I prevent it?

A4: Benzaldehydes are susceptible to oxidation, especially in the presence of light and air.

  • Causality: The aldehyde functional group can be oxidized to a carboxylic acid (4-chloro-3-iodobenzoic acid).[2] This oxidation can be accelerated by light and trace impurities.

  • Recommended Solution:

    • Storage Conditions: Store the purified product in a tightly sealed, amber-colored vial to protect it from light and air.

    • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.

    • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator) can also help to slow down the rate of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common route is the iodination of 4-chlorobenzaldehyde. In this case, potential impurities include:

  • Unreacted 4-chlorobenzaldehyde: The starting material for the reaction.

  • 4-chloro-3-iodobenzoic acid: Formed by the oxidation of the product.

  • Regioisomers: Depending on the reaction conditions, small amounts of other iodinated isomers may be formed.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on the polarity of the molecule and data from similar compounds, a good starting point for recrystallization solvent screening would be a mixed solvent system of ethanol and water.[2] The compound is likely to be soluble in hot ethanol and less soluble in cold water. Other potential solvents to screen include isopropanol, and mixtures of hexanes with ethyl acetate or acetone.

Q3: Can I use a basic wash to remove 4-chloro-3-iodobenzoic acid impurity?

A3: Yes, a wash with a mild base like a 5% aqueous solution of sodium bicarbonate (NaHCO₃) is an effective way to remove the acidic impurity, 4-chloro-3-iodobenzoic acid. The benzoic acid will be converted to its water-soluble sodium salt and will be extracted into the aqueous layer.

Q4: Is this compound sensitive to acidic conditions?

A4: While generally stable, prolonged exposure to strong acids, especially in combination with heat, can potentially lead to side reactions. When performing column chromatography with silica gel, which is slightly acidic, it is best to not let the product sit on the column for an extended period. If you observe degradation, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent (e.g., 0.1-1%).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying this compound by recrystallization. An ethanol/water solvent system is often effective for this class of compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate and add the ethanol portion-wise until a clear solution is obtained.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds after swirling.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, pure crystals of this compound should form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water solution to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. A good starting point is a 9:1 hexane:ethyl acetate mixture. The target Rf for the product should be around 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Combine and Evaporate: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Summary

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential adsorption to a stationary phase
Typical Solvents/Eluents Ethanol/Water, Isopropanol, Hexane/Ethyl AcetateHexane/Ethyl Acetate gradient
Stationary Phase N/ASilica Gel
Key Advantage Can be highly effective for removing small amounts of impuritiesExcellent for separating multiple components
Potential Issues Low recovery, oiling outCo-elution of impurities, product degradation
CompoundTLC Eluent SystemApproximate Rf Value
4-Chlorobenzaldehyde20:1 Hexane:Ethyl Acetate0.6[3]
This compound 9:1 Hexane:Ethyl Acetate ~0.3-0.4 (estimated)
4-Chloro-3-iodobenzoic acid9:1 Hexane:Ethyl Acetate~0.1 (estimated)

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound Product is_solid Is the crude product a solid? start->is_solid oily_product Perform Aqueous Work-up & Remove Solvent is_solid->oily_product No tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes oily_product->tlc_analysis impurities_visible Are impurities significantly different in polarity? tlc_analysis->impurities_visible column_chromatography Column Chromatography impurities_visible->column_chromatography Yes recrystallization Recrystallization impurities_visible->recrystallization No (or minor impurities) pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Low Recrystallization Yield

LowYieldTroubleshooting start Low Recrystallization Yield check_solvent Was minimal hot solvent used? start->check_solvent too_much_solvent Concentrate mother liquor and re-cool check_solvent->too_much_solvent No check_cooling Was cooling slow? check_solvent->check_cooling Yes yield_improved Yield Improved too_much_solvent->yield_improved fast_cooling Re-dissolve and cool slowly check_cooling->fast_cooling No check_filtration Was hot filtration performed? check_cooling->check_filtration Yes fast_cooling->yield_improved premature_crystallization Pre-heat funnel and re-filter check_filtration->premature_crystallization Yes check_filtration->yield_improved No premature_crystallization->yield_improved

Caption: Troubleshooting flowchart for low yield in recrystallization.

References

Technical Support Center: Synthesis of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-iodobenzaldehyde. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation. The information herein is grounded in established principles of organic chemistry and supported by scientific literature to ensure accuracy and reliability.

I. Overview of this compound Synthesis

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution reaction, specifically the iodination of 4-chlorobenzaldehyde. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. The aldehyde group (-CHO) is a deactivating, meta-directing group, while the chloro group (-Cl) is a deactivating, ortho, para-directing group.[1] This combination of directing effects favors the introduction of the iodine atom at the position ortho to the chloro group and meta to the aldehyde group, yielding the desired this compound product.

A common and effective method for this iodination involves the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid.[2][3] These oxidizing agents are believed to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺), which is necessary to overcome the deactivation of the aromatic ring by the existing substituents.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of iodic acid in the synthesis of this compound?

A1: Iodic acid acts as an oxidizing agent in the reaction mixture. It oxidizes molecular iodine (I₂) to a more powerful electrophilic species, often represented as I⁺. This in-situ generation of a strong electrophile is necessary to achieve the iodination of the relatively deactivated 4-chlorobenzaldehyde ring.[2][4]

Q2: Why is the reaction regioselective for the 3-position?

A2: The regioselectivity is governed by the directing effects of the chloro and aldehyde groups already present on the benzene ring. The aldehyde group is a meta-director, and the chloro group is an ortho, para-director.[1] The 3-position is ortho to the chloro group and meta to the aldehyde group. The synergistic directing effects of both groups favor the electrophilic attack of the iodine at this specific position.

Q3: Can other iodinating agents be used for this synthesis?

A3: Yes, other iodinating systems can be employed, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid), or iodine in combination with other oxidizing agents like silver salts (e.g., Ag₂SO₄).[5][6] However, the choice of iodinating agent can influence the reaction conditions, yield, and byproduct profile. The iodine/iodic acid system is often preferred due to its cost-effectiveness and relatively straightforward procedure.[2]

Q4: What are the expected physical properties of the final product, this compound?

A4: this compound is typically a white to yellow solid.[7] It is largely insoluble in water but soluble in common organic solvents like ethanol, ether, and benzene.[8]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion of starting material (4-chlorobenzaldehyde) 1. Insufficiently activated iodinating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Ensure the iodic acid is of good quality and used in the correct stoichiometric ratio. Consider a slight excess of the iodinating reagents. 2. While the reaction should be controlled to avoid side reactions, a moderate temperature (e.g., 35-50°C) may be necessary to drive the reaction to completion.[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time.
Formation of multiple spots on TLC, indicating a mixture of products 1. Formation of regioisomers. 2. Poly-iodination of the aromatic ring.1. The primary regioisomeric byproduct is likely 2-iodo-4-chlorobenzaldehyde . This can be minimized by carefully controlling the reaction temperature and the rate of addition of the iodinating agent. 2. The formation of di-iodinated byproducts , such as 4-chloro-3,5-diiodobenzaldehyde , can occur if an excess of the iodinating agent is used or if the reaction temperature is too high. Use a stoichiometric amount of the iodinating reagents.
Presence of an acidic byproduct in the crude product Oxidation of the aldehyde group to a carboxylic acid.The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-chloro-3-iodobenzoic acid , especially in the presence of strong oxidizing agents and elevated temperatures. To minimize this, maintain a controlled reaction temperature and avoid prolonged reaction times after the starting material is consumed. The acidic byproduct can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.
Difficulty in purifying the final product Co-elution of the desired product with byproducts during column chromatography.Optimize the solvent system for column chromatography. A mixture of hexane and ethyl acetate is a good starting point.[8] A gradual increase in the polarity of the eluent should allow for the separation of the desired product from less polar starting material and more polar byproducts. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can also be an effective purification method.[9]

Diagram of the Main Reaction and Byproduct Formation

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Common Byproducts 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde This compound This compound 4-Chlorobenzaldehyde->this compound Iodine, Iodic Acid 2-Iodo-4-chlorobenzaldehyde 2-Iodo-4-chlorobenzaldehyde 4-Chlorobenzaldehyde->2-Iodo-4-chlorobenzaldehyde Regioisomerization 4-Chloro-3,5-diiodobenzaldehyde 4-Chloro-3,5-diiodobenzaldehyde This compound->4-Chloro-3,5-diiodobenzaldehyde Over-iodination 4-Chloro-3-iodobenzoic_acid 4-Chloro-3-iodobenzoic acid This compound->4-Chloro-3-iodobenzoic_acid Oxidation

Caption: Main reaction and common byproduct pathways.

IV. Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the iodination of similar substituted benzaldehydes.[2] Researchers should optimize the conditions for their specific setup.

Materials:

  • 4-Chlorobenzaldehyde

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Ethyl alcohol

  • Saturated sodium thiosulfate solution

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde in ethyl alcohol.

  • To this solution, add iodine crystals and stir until they dissolve.

  • Gently warm the reaction mixture to approximately 35-40°C.

  • Prepare a solution of iodic acid in a minimal amount of water and add it dropwise to the reaction mixture with continuous stirring.

  • Maintain the reaction temperature and continue stirring for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • The crude product may precipitate as a solid. If so, collect it by filtration, wash with water, and dry. If the product remains in solution, proceed with extraction.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system.

Experimental Workflow Diagram

experimental_workflow A Dissolve 4-Chlorobenzaldehyde and Iodine in Ethanol B Warm to 35-40°C A->B C Add Iodic Acid Solution B->C D React for 2-4 hours (Monitor by TLC) C->D E Cool and Quench with Sodium Thiosulfate D->E F Work-up (Filtration or Extraction) E->F G Purification (Chromatography or Recrystallization) F->G H This compound G->H

Caption: Step-by-step experimental workflow.

V. References

  • BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 276866-90-1 wiki. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Preparation method and application of 4-chlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TSI Journals. (2012). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. --INVALID-LINK--

  • TSI Journals. (2012). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. Retrieved from --INVALID-LINK--

  • Luliński, S., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–401. --INVALID-LINK--

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Iodination of Reactive aromatics by Iodine and Iodic acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Chlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3,5-Dibromobenzaldehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Oxidation of Benzaldehydes to Benzoate Esters Using Household Bleach and Sodium Iodide in Alcohol Solvents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. Retrieved from --INVALID-LINK--

  • CK-12 Foundation. (n.d.). Electrophilic Substitution Reactions - Haloarenes. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Synthetic utility of iodic acid in the oxidation of benzylic alcohols to aromatic aldehydes and ketones. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from --INVALID-LINK--

  • YouTube. (2023). ELECTROPHILIC SUBSTITUTION REACTION - BENZALDEHYDE. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-3-iodobenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for palladium-catalyzed cross-coupling reactions involving the dual-halogenated substrate, 4-Chloro-3-iodobenzaldehyde. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental choices, empowering you to resolve challenges effectively.

The unique structure of this compound presents a distinct challenge and opportunity in synthetic chemistry. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization, but also introduces complexities in catalyst system selection and reaction condition optimization. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl, making the C-I bond the primary site for initial coupling under standard conditions[1]. Achieving high yields while controlling selectivity and minimizing side reactions is paramount.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is designed to address the most common issues encountered during the cross-coupling of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is often a symptom of an inefficient or inactive catalytic system. A systematic check of your reaction components and conditions is the first step.

  • Potential Cause 1: Inactive Catalyst or Ligand. Palladium catalysts, particularly Pd(0) sources, and phosphine ligands are sensitive to air and moisture.[1] Oxidation can render them inactive. Pd(II) precatalysts require in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[2][3]

    • Troubleshooting Action:

      • Use a fresh batch of catalyst and ligand, ensuring they have been stored under an inert atmosphere.

      • Consider using modern, air-stable Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which are designed for reliable activation and consistent results.

      • To confirm the activity of your catalyst batch, run a control reaction with a known, highly reactive substrate pair, such as iodobenzene and phenylboronic acid.[4]

  • Potential Cause 2: Suboptimal Ligand Choice. The ligand is critical as it modulates the electronic and steric properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[5][6] For the highly reactive C-I bond, a general-purpose ligand like triphenylphosphine (PPh₃) may suffice, but for more challenging couplings or to prevent side reactions, a more specialized ligand is often necessary.

    • Troubleshooting Action:

      • For initial C-I coupling, if PPh₃ fails, switch to a more electron-rich and bulky monophosphine ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos).[7][8] These ligands accelerate the key steps in the catalytic cycle.[7]

  • Potential Cause 3: Inefficient Base or Solvent System. The base plays a crucial role in the transmetalation step (in Suzuki coupling) and its strength, solubility, and compatibility with the substrate are vital.[4][7] The solvent must dissolve all reactants to a sufficient extent for the reaction to proceed efficiently.[4][9]

    • Troubleshooting Action:

      • Screen a panel of bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[10][11][12] Ensure the base is finely powdered to maximize surface area.

      • Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[1][4]

Q2: I'm observing significant formation of a dehalogenated byproduct, 4-chlorobenzaldehyde. How can this be minimized?

Hydrodehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom. This pathway competes with the desired cross-coupling and consumes the starting material.

  • Potential Cause 1: Presence of a Proton Source. Water, alcohols, or even acidic protons on other molecules in the reaction can serve as a proton source, leading to the protonolysis of the Ar-Pd(II)-X intermediate.[10] The aldehyde proton on the substrate itself can potentially be abstracted by a strong base, creating an in situ proton source.[10]

    • Troubleshooting Action:

      • Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents.

      • Switch to a weaker, non-nucleophilic base. Bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides (NaOH, KOH) to minimize this side reaction.[10]

  • Potential Cause 2: High Reaction Temperature. Elevated temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.[10]

    • Troubleshooting Action:

      • Screen a range of lower temperatures (e.g., 60-90 °C) to find an optimal balance between the reaction rate and selectivity.

Q3: My reaction is selective for the C-I bond, but I cannot initiate a second coupling at the C-Cl position. What should I change?

This is the central challenge for this substrate. The C-Cl bond is significantly less reactive than the C-I bond due to its higher bond strength, making oxidative addition the primary barrier. The catalyst system must be highly active to cleave this bond.

  • Potential Cause: Insufficient Catalyst Activity. The conditions optimized for the C-I coupling are almost certainly too mild for the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are generally ineffective for aryl chlorides.[7]

    • Troubleshooting Action:

      • Employ Specialized Ligands: This is the most critical factor. Use bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[7] These ligands form highly active Pd(0) species that can readily undergo oxidative addition with aryl chlorides.

      • Increase Temperature: Reactions involving aryl chlorides often require higher temperatures, typically in the range of 100-120 °C.[4]

      • Select a Stronger Base: A strong base like K₃PO₄ or LiOt-Bu may be necessary to facilitate the catalytic cycle.

      • Increase Catalyst Loading: While optimization aims to minimize loading, a higher initial loading (e.g., 2-5 mol%) may be required to achieve reasonable conversion for the less reactive chloride.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is a reasonable starting catalyst loading for screening reactions with this compound? For the initial, more reactive C-I coupling, a catalyst loading of 0.5 to 2 mol% of the palladium source is a common starting point. For the subsequent, more challenging C-Cl coupling, starting with a higher loading of 2 to 5 mol% is advisable during initial optimization. The goal is always to reduce this loading once viable conditions are found.[9]

  • FAQ 2: Can I perform a one-pot, sequential cross-coupling on both the iodo and chloro positions? Yes, this is a highly effective strategy. The process involves two stages:

    • Stage 1 (C-I Coupling): Use conditions selective for the iodo position. This typically involves a standard catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos), a base like K₃PO₄, and moderate temperatures (e.g., 80-90 °C).

    • Stage 2 (C-Cl Coupling): After confirming the completion of the first coupling via an analytical technique like LC-MS, the conditions are intensified. This may involve adding a second, more active catalyst/ligand portion and switching to a stronger base and higher temperature to activate the C-Cl bond for the second coupling.

  • FAQ 3: Which analytical techniques are best for monitoring these reactions? A combination of techniques provides the most comprehensive picture:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for quickly tracking the consumption of starting material and the appearance of the product and major byproducts. It is the workhorse for determining reaction completion.

    • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds and for identifying and quantifying byproducts like homocoupled species or dehalogenated materials.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides definitive structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine precise yields and byproduct ratios.[13][14] In-situ NMR can provide detailed kinetic and mechanistic insights.[13][15]

Visualizations: Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling, the most common reaction for this type of transformation. The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Ar-X OxAdd Oxidative Addition ArPdL2R Ar-Pd(II)L₂-R' ArPdL2X->ArPdL2R [R'B(OR)₂(OH)]⁻ Transmetal Transmetalation ArPdL2R->Pd0 Ar-R' Product Ar-R' (Product) RedElim Reductive Elimination Reactant1 Ar-X (this compound) Reactant2 R'-B(OR)₂ Base Base (e.g., K₃PO₄) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Conversion Analyze Crude Reaction: Any Conversion? Start->Check_Conversion No_Conversion No Conversion of SM Check_Conversion->No_Conversion No Partial_Conversion Partial Conversion/ Stalled Reaction Check_Conversion->Partial_Conversion Yes Sol_Inactive_Cat Action: • Use fresh catalyst/ligand • Screen ligands (e.g., Buchwald) • Screen bases (K₃PO₄, Cs₂CO₃) • Optimize temperature No_Conversion->Sol_Inactive_Cat Check_Byproducts Significant Byproducts? Partial_Conversion->Check_Byproducts Sol_Deactivation Action: • Increase catalyst loading • Use more robust pre-catalyst • Check for impurities Partial_Conversion->Sol_Deactivation No Significant Byproducts Dehalogenation Dehalogenation (Ar-H) Check_Byproducts->Dehalogenation Ar-H Detected Homocoupling Homocoupling (R'-R') Check_Byproducts->Homocoupling R'-R' Detected Sol_Dehalogenation Action: • Use anhydrous solvents • Use weaker base • Lower temperature Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Action: • Rigorously degas solvent • Check boronic acid quality • Optimize base Homocoupling->Sol_Homocoupling

References

side reactions of 4-Chloro-3-iodobenzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-iodobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions. Our goal is to provide you with the expertise and practical insights needed to anticipate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments with this compound under basic conditions. Each issue is presented in a question-and-answer format, detailing the probable cause and offering actionable solutions.

Issue 1: My reaction has a lower than expected yield of the desired product, and I've isolated two unexpected compounds: a carboxylic acid and an alcohol. What is happening?

Probable Cause: You are likely observing the Cannizzaro reaction , a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[1] In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid (4-chloro-3-iodobenzoic acid), and the other molecule is reduced to the corresponding primary alcohol (4-chloro-3-iodobenzyl alcohol).[2][3] This is a redox process where the aldehyde acts as both the oxidizing and reducing agent.[4]

Mechanism of the Cannizzaro Reaction:

  • Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.[1][5]

  • Hydride Transfer: This intermediate collapses, reforming the carbonyl and transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule.[4] This is the rate-determining step.

  • Proton Exchange: An acid-base reaction occurs between the newly formed carboxylic acid and alkoxide. The final products before workup are the carboxylate salt and the primary alcohol.[5]

Solutions to Mitigate the Cannizzaro Reaction:

  • Choice of Base: If your desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base. The Cannizzaro reaction is typically promoted by concentrated strong bases like NaOH or KOH.[6]

  • Temperature Control: Perform the reaction at lower temperatures. The rate of the Cannizzaro reaction, like many reactions, is temperature-dependent.

  • Stoichiometry of the Base: Use only the stoichiometric amount of base required for your primary reaction. An excess of a strong base will favor the Cannizzaro pathway.

  • Crossed Cannizzaro Reaction: If your goal is to reduce the this compound to the corresponding alcohol, you can employ a "Crossed Cannizzaro Reaction" by using a sacrificial aldehyde, such as formaldehyde, as the hydride source.[4] Formaldehyde is more readily oxidized, thus it will be converted to formate, while your more valuable aldehyde is reduced to the alcohol.[7]

Workflow for Diagnosing and Mitigating the Cannizzaro Reaction

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Low yield of desired product? CheckByproducts Isolated unexpected alcohol and carboxylic acid byproducts? Start->CheckByproducts Yes Cannizzaro Cannizzaro reaction is the likely side reaction. CheckByproducts->Cannizzaro Yes OtherIssue Consider other side reactions or incomplete conversion. CheckByproducts->OtherIssue No Base Use a weaker or non-nucleophilic base. Cannizzaro->Base Temp Lower the reaction temperature. Cannizzaro->Temp Stoich Use stoichiometric amount of base. Cannizzaro->Stoich Crossed Consider a Crossed Cannizzaro reaction if reduction is the goal. Cannizzaro->Crossed

Caption: Troubleshooting workflow for the Cannizzaro reaction.

Issue 2: My reaction mixture is turning dark, and I'm seeing byproducts where a halogen has been substituted by a hydroxyl group. What is this side reaction?

Probable Cause: This is indicative of a Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings are generally electron-rich, but the presence of strong electron-withdrawing groups can make them susceptible to nucleophilic attack.[8] In this compound, the aldehyde group (-CHO) is a powerful electron-withdrawing group that deactivates the ring and can facilitate SNAr.[9] The hydroxide ions (or other nucleophiles) in your basic solution can attack the carbon bearing one of the halogen leaving groups.

Key Factors in SNAr for this Substrate:

  • Activation: The aldehyde group activates the ring for nucleophilic attack, particularly at the ortho and para positions.[10]

  • Leaving Group: Both chlorine and iodine can act as leaving groups. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile, which is favored by more electronegative halogens that polarize the C-X bond.[11] This can make the chloro position a potential site for substitution.

  • Reaction Conditions: Higher temperatures and strong nucleophiles will increase the rate of SNAr.

Solutions to Minimize Nucleophilic Aromatic Substitution:

  • Temperature Management: Keep the reaction temperature as low as possible to disfavor the SNAr pathway, which typically has a higher activation energy.

  • Protect the Aldehyde: Consider protecting the aldehyde group as an acetal. This changes it from a strongly electron-withdrawing group to an electron-donating group, deactivating the ring towards nucleophilic attack. The acetal can be removed under acidic conditions after your desired reaction is complete.

  • Control Nucleophile Concentration: Use the minimum effective concentration of your nucleophilic base.

Visualizing the SNAr Mechanism

cluster_snar Nucleophilic Aromatic Substitution (SNAr) Pathway Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + OH⁻ (Nucleophilic Attack) Product Substituted Product (e.g., 4-Hydroxy-3-iodobenzaldehyde) Intermediate->Product - Cl⁻ (Loss of Leaving Group)

Caption: Simplified SNAr pathway.

Frequently Asked Questions (FAQs)

Q1: Can this compound undergo an aldol condensation under basic conditions?

A1: No. The aldol condensation requires an aldehyde to have at least one α-hydrogen, which is a hydrogen atom on the carbon adjacent to the carbonyl group.[2] this compound does not have any α-hydrogens, as the carbon attached to the carbonyl is part of the benzene ring. Therefore, it is considered a non-enolizable aldehyde and cannot undergo a standard aldol condensation.

Q2: I've observed the formation of iodoform (a yellow precipitate) in my reaction. Is this from the this compound?

A2: It is highly unlikely that iodoform is being generated directly from the starting material. The haloform reaction, which produces iodoform (CHI3), occurs with methyl ketones or compounds that can be oxidized to methyl ketones.[12][13] Among aldehydes, only acetaldehyde will give a positive iodoform test.[12] It is more probable that the iodoform is arising from a contaminant in your reaction, such as acetone or ethanol, if they are used as solvents or are present as impurities.

Q3: Could the iodine and chlorine atoms on the ring rearrange under basic conditions?

A3: Yes, this is a possibility, though it may not be the most dominant side reaction. The "halogen dance" is a known rearrangement reaction where halogens on an aromatic ring can migrate, particularly in the presence of a very strong base (like sodium amide).[14] This is driven by the formation of a more stable aryl anion intermediate. While less common with hydroxide or carbonate bases, it is a potential pathway to consider if you observe isomeric byproducts.

Q4: How does the basicity of the reaction medium affect the stability of the aldehyde group itself?

A4: While the aldehyde group is generally stable, strong basic conditions can lead to decomposition, especially at elevated temperatures. Benzaldehydes in the presence of strong acids or bases can undergo exothermic condensation reactions.[15] This can manifest as the formation of dark, polymeric materials. It is always advisable to run reactions under the mildest basic conditions that allow for the desired transformation to proceed.

Experimental Protocols

Protocol 1: Acetal Protection of this compound to Prevent Side Reactions

This protocol describes the protection of the aldehyde functional group as a diethyl acetal, which can prevent both the Cannizzaro reaction and Nucleophilic Aromatic Substitution by temporarily removing the electron-withdrawing nature of the aldehyde.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA)

  • Inert solvent (e.g., Toluene)

Procedure:

  • To a solution of this compound in toluene, add an excess of triethyl orthoformate and anhydrous ethanol.

  • Add a catalytic amount of PTSA.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and quench with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected aldehyde.

  • Purify by column chromatography or distillation as required.

The acetal can be deprotected to regenerate the aldehyde using aqueous acid (e.g., dilute HCl).

Quantitative Data Summary

Side ReactionKey ConditionsPrimary ByproductsMitigation Strategy
Cannizzaro Reaction Concentrated strong base (e.g., >20% KOH)4-chloro-3-iodobenzoic acid & 4-chloro-3-iodobenzyl alcoholUse weaker base, lower temperature, or stoichiometric base.
SNAr Strong nucleophile, elevated temperature4-hydroxy-3-iodobenzaldehyde (if OH⁻ is the nucleophile)Protect aldehyde group, lower temperature.

References

Technical Support Center: Managing Steric Hindrance in 4-Chloro-3-iodobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of working with 4-chloro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically challenging reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve your desired reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during reactions with this compound, with a focus on issues stemming from steric hindrance.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and significant amounts of starting material. What is causing this and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are frequently a direct consequence of steric hindrance. The bulky iodine atom positioned ortho to the aldehyde and meta to the chlorine atom can impede the approach of the boronic acid to the palladium catalyst's coordination sphere. This slows down the crucial transmetalation step of the catalytic cycle. Additionally, the electron-withdrawing nature of the aldehyde and chlorine can influence the reactivity of the C-I bond.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be effective. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, are designed to facilitate cross-coupling of sterically hindered substrates.[1][2] These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step, and their steric bulk can accelerate the final reductive elimination step to release the product.[2]

    • Recommended Ligands: Consider using ligands such as SPhos, XPhos, or RuPhos. These have demonstrated efficacy in promoting challenging couplings.[3][4] In particularly stubborn cases, arsa-Buchwald ligands, which have a longer arsenic-palladium bond, can further facilitate the transmetalation step.[1]

  • Optimize the Base: The choice of base is crucial for activating the boronic acid. For sterically hindered couplings, weaker bases are often preferred to minimize side reactions like dehalogenation.[4]

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle without promoting unwanted side reactions.[4]

  • Solvent and Temperature: Anhydrous, aprotic solvents are generally favored to prevent protodeboronation of the boronic acid.[4][5]

    • Recommended Solvents: Dioxane, THF, or toluene are common choices.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to decomposition. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

  • Protect the Aldehyde: The aldehyde group can sometimes interfere with the catalytic cycle or be susceptible to side reactions. Protecting it as a diethyl acetal is a common strategy to mitigate these issues.[4] The acetal is stable under the basic conditions of the Suzuki coupling and can be easily deprotected with mild acid upon completion of the reaction.[6][7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Parameter Condition Rationale
Aryl Halide This compound (1.0 eq)Reactant
Boronic Acid Phenylboronic Acid (1.2-1.5 eq)Coupling partner
Catalyst Pd(OAc)₂ (2 mol%)Palladium source
Ligand SPhos (4 mol%)Overcomes steric hindrance[4]
Base K₃PO₄ (2.0 eq)Activates boronic acid, minimizes side reactions[4]
Solvent Toluene/Water (10:1)Anhydrous conditions with minimal water to aid base
Temperature 100 °CProvides sufficient energy for activation
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst
Question 2: I am attempting a Sonogashira coupling with this compound, but the reaction is sluggish and I'm observing homocoupling of the alkyne. How can I promote the desired cross-coupling?

Answer:

Similar to the Suzuki-Miyaura coupling, steric hindrance around the C-I bond can be a major obstacle in Sonogashira reactions. The bulky iodine atom can hinder the approach of the copper acetylide to the palladium center. Homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction, especially if the cross-coupling is slow.

Troubleshooting Steps:

  • Copper Co-catalyst: While the Sonogashira reaction is palladium-catalyzed, a copper(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.[9][10][11] Ensure you are using a fresh, high-purity source of CuI.

  • Ligand Choice: The right ligand can accelerate the cross-coupling, outcompeting the homocoupling side reaction.

    • Recommended Ligands: For sterically demanding substrates, bulky phosphine ligands can be beneficial. Consider ligands like P(t-Bu)₃.

  • Base and Solvent: An amine base is typically used in Sonogashira couplings, and it often serves as the solvent as well.

    • Recommended Base/Solvent: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. Ensure they are anhydrous and deoxygenated.

  • Copper-Free Conditions: In some cases, copper can promote homocoupling. Copper-free Sonogashira protocols have been developed and may be advantageous for your substrate. These often rely on specific ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.

Visualizing the Challenge: Steric Hindrance in Cross-Coupling

StericHindrance cluster_substrate This compound cluster_catalyst Catalytic Complex Substrate Aryl-I Pd Pd(0)L₂ Substrate->Pd Oxidative Addition Aldehyde CHO Chlorine Cl Iodine I Iodine->Pd Steric Clash Hinders Approach Nucleophile Nucleophile (e.g., Ar-B(OH)₂) Nucleophile->Pd Transmetalation caption Steric hindrance from the ortho iodine atom.

Caption: Steric hindrance from the ortho iodine atom.

Question 3: I am observing dehalogenation (loss of iodine or chlorine) as a significant side product. What reaction parameters can I adjust to minimize this?

Answer:

Dehalogenation, specifically hydrodehalogenation where the halogen is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. It can occur through various pathways, often involving a proton source.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all solvents and reagents are rigorously dried.[4]

  • Choice of Base: Stronger, more nucleophilic bases can promote dehalogenation. Switching to a weaker, non-nucleophilic base is often effective.[4]

    • Favorable Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Bases to Avoid (in some cases): NaOH, KOH, or alkoxides.

  • Ligand Effects: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, which forms the product. This can help it outcompete the dehalogenation side reaction.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dehalogenation relative to the cross-coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for cross-coupling reactions?

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step of the catalytic cycle. This chemoselectivity allows for selective functionalization at the iodine position while leaving the chlorine atom intact for subsequent transformations.[9][12]

Q2: Do I need to protect the aldehyde group in this compound during cross-coupling reactions?

Whether to protect the aldehyde group depends on the specific reaction conditions and the other reagents involved. The aldehyde is an electron-withdrawing group and can be sensitive to certain nucleophiles and strong bases.

  • When to Protect: If you are using strongly basic or nucleophilic conditions that could react with the aldehyde, or if you are observing low yields and side reactions involving the aldehyde, protection is recommended.[6][7][13] A common method is to form an acetal, which is stable to many cross-coupling conditions and can be easily removed later.[8]

  • When Protection May Not Be Necessary: For many standard Suzuki-Miyaura and Sonogashira couplings that use milder bases like carbonates or phosphates, the aldehyde may be sufficiently tolerated.

Decision Workflow: To Protect or Not to Protect the Aldehyde

ProtectAldehyde Start Planning a reaction with This compound ConditionCheck Are strongly basic or nucleophilic reagents used? Start->ConditionCheck SideReactionCheck Are side reactions involving the aldehyde observed? ConditionCheck->SideReactionCheck No Protect Protect the aldehyde (e.g., as an acetal) ConditionCheck->Protect Yes SideReactionCheck->Protect Yes Proceed Proceed without protection SideReactionCheck->Proceed No Deprotect Deprotect the aldehyde after the reaction Protect->Deprotect End Final Product Proceed->End Deprotect->End caption Decision workflow for aldehyde protection.

Caption: Decision workflow for aldehyde protection.

Q3: Can I perform a second cross-coupling reaction at the chlorine position after functionalizing the iodine position?

Yes, the differential reactivity of the C-I and C-Cl bonds allows for sequential cross-coupling reactions. After the first coupling at the more reactive iodine site, the resulting product, which now contains a C-Cl bond, can be subjected to a second cross-coupling reaction. This second reaction will typically require more forcing conditions (e.g., a more active catalyst system, higher temperature) to activate the less reactive C-Cl bond. This stepwise approach is a powerful strategy for synthesizing complex, unsymmetrically substituted biaryls or other multi-substituted aromatic compounds.

Q4: What are some alternative cross-coupling reactions I can consider for this compound?

Besides Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions can be employed:

  • Heck Reaction: For coupling with alkenes.

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds.

  • Stille Coupling: Using organotin reagents.

  • Negishi Coupling: Using organozinc reagents.

The principles of managing steric hindrance through the appropriate choice of ligands, bases, and reaction conditions are broadly applicable to these other cross-coupling reactions as well.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique trifunctional nature of this molecule—possessing an aldehyde, an iodine, and a chlorine substituent on the same aromatic ring—presents both significant synthetic opportunities and distinct challenges. Chief among these is the critical role of the solvent system in dictating reaction outcomes, from chemoselectivity to overall yield.

This document, structured in a practical question-and-answer format, provides troubleshooting guidance and explains the fundamental principles behind solvent selection for key transformations involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Knowledge & Solubility

Q1: What are the key reactive sites of this compound and their relative reactivities?

A1: this compound has three primary reactive sites with a distinct reactivity hierarchy:

  • Aldehyde Group: Highly reactive towards nucleophiles, participating in reactions like condensation, reduction, and addition.

  • Carbon-Iodine (C-I) Bond: The most labile of the two carbon-halogen bonds, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

  • Carbon-Chlorine (C-Cl) Bond: Significantly less reactive than the C-I bond in cross-coupling reactions due to its higher bond dissociation energy. It typically requires more forcing conditions or specialized catalyst systems to react.[1]

Understanding this hierarchy is crucial for designing chemoselective reactions.

Q2: I'm having difficulty dissolving this compound. What solvents should I try?

A2: Based on the principle of "like dissolves like," the polarity of this compound allows it to be soluble in a range of common organic solvents.[2] It is a solid at room temperature.[3] For reactions, it is generally soluble in polar aprotic solvents like tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), and acetonitrile (MeCN), as well as chlorinated solvents like dichloromethane (DCM). It also shows solubility in alcohols such as ethanol and methanol.[4] It is only slightly soluble in water.[3] If solubility issues persist in a non-polar solvent like toluene, consider using a co-solvent mixture (e.g., toluene/THF) to improve dissolution without drastically altering the reaction environment.

PropertyValueReference
Molecular Formula C₇H₄ClIO[5]
Molecular Weight 266.46 g/mol [5]
Appearance White to yellow solid[3]
Solubility Soluble in organic solvents like ethyl acetate, hexane, chloroform; slightly soluble in water.[2][3]
CAS Number 276866-90-1[5]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This class of reactions is paramount for building molecular complexity using this compound. The primary challenge is achieving selective reaction at the C-I bond without disturbing the C-Cl bond.

Q3: Which halide is expected to react in a Suzuki-Miyaura coupling, and how does solvent choice enforce this selectivity?

A3: The C-I bond will react selectively. The first step in the catalytic cycle, oxidative addition to the Pd(0) center, is significantly faster for aryl iodides than for aryl chlorides.[1] The solvent's primary role here is not to flip this intrinsic selectivity but to ensure the reaction proceeds efficiently. A good solvent system must dissolve the organic substrates, the organoboron reagent, and the base (or facilitate its interaction in a biphasic system) to enable the catalytic cycle.[6][7]

cluster_0 Chemoselective Suzuki-Miyaura Coupling Reactant This compound Pd_cat Pd(0) Catalyst + Boronic Acid + Base Reactant->Pd_cat Product_I Selective C-I Coupling Product Pd_cat->Product_I Faster Oxidative Addition (Standard Conditions) Product_Cl C-Cl Coupling Product (Requires harsher conditions) Pd_cat->Product_Cl Slower Oxidative Addition (Forcing Conditions)

Caption: Chemoselectivity in Suzuki-Miyaura Coupling.

Q4: My Suzuki-Miyaura reaction at the C-I position is sluggish or failing. What solvent-related issues should I investigate?

A4: This is a common issue that can often be traced back to the solvent system. Here is a troubleshooting workflow:

Start Low Yield in Suzuki Reaction Check_Sol Are all reactants soluble? Start->Check_Sol Sol_OK Yes Check_Sol->Sol_OK Yes Sol_Bad No Check_Sol->Sol_Bad No Check_Base Is the base dissolving/active? Base_OK Yes Check_Base->Base_OK Yes Base_Bad No Check_Base->Base_Bad No Check_Water Is water content optimal? Water_OK Yes Check_Water->Water_OK Yes Water_Bad No Check_Water->Water_Bad No / Unsure Sol_OK->Check_Base Base_OK->Check_Water Sol_Action Action: Use co-solvent (e.g., THF, Dioxane) or switch to a more polar system (e.g., DMF). Sol_Bad->Sol_Action Base_Action Action: If using K₂CO₃/K₃PO₄, add water to create a biphasic system (e.g., Toluene/H₂O). Ensure vigorous stirring. Base_Bad->Base_Action Water_Action Action: Too much water can cause protodeboronation. Try anhydrous conditions with a soluble organic base (e.g., CsF in DMF). Too little water may fail to activate the base. Water_Bad->Water_Action

Caption: Troubleshooting Logic for a Low-Yielding Suzuki Reaction.

Q5: What are some validated solvent systems for selective Suzuki-Miyaura coupling of this compound?

A5: A variety of solvent systems can be effective. The choice often depends on the specific boronic acid and base used. Screening a few options is always recommended.[8]

Solvent SystemBaseTypical Temperature (°C)CommentsReference
Dioxane / H₂OK₂CO₃, K₃PO₄80 - 100A very common and robust system. Water helps dissolve the inorganic base.[7]
Toluene / EtOH / H₂ONa₂CO₃80 - 100Ethanol can help with the solubility of some boronic acids.[9]
THF / H₂OK₂CO₃65 (Reflux)Good for reactions that proceed at lower temperatures.[10]
DMF (anhydrous)CsF, K₃PO₄60 - 90Useful for water-sensitive substrates. The base must have some solubility.[10]
Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q6: I want to perform a nucleophilic substitution on the C-Cl bond. Why is my reaction failing in methanol, and what solvent should I use instead?

A6: Your reaction is likely failing in methanol because it is a polar protic solvent . Protic solvents have acidic protons (-OH, -NH) that can form strong hydrogen bonds with your nucleophile.[11][12] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity and ability to attack the aromatic ring.[13][14]

To promote an SNAr reaction, you must use a polar aprotic solvent .[13] Solvents like DMSO, DMF, or acetonitrile are ideal. They are polar enough to dissolve the reactants and stabilize the negatively charged intermediate (the Meisenheimer complex), but they lack acidic protons and therefore do not deactivate the nucleophile.[12][15] This leaves the nucleophile "naked" and highly reactive.

cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., DMF) Nu_P Nu⁻ MeOH1 H-OMe Nu_P->MeOH1 H-Bond MeOH2 H-OMe Nu_P->MeOH2 H-Bond MeOH3 H-OMe Nu_P->MeOH3 H-Bond MeOH4 H-OMe Nu_P->MeOH4 H-Bond label_protic "Solvent Cage" Nucleophile is stabilized and non-reactive. Nu_A Nu⁻ DMF1 DMF DMF2 DMF label_aprotic "Naked" Nucleophile Unsolvated and highly reactive.

Caption: Effect of Protic vs. Aprotic Solvents on Nucleophiles.

Section 4: Reactions of the Aldehyde Group

Q7: What are the best practices for solvent selection in condensation reactions (e.g., Knoevenagel) with this aldehyde?

A7: For base-catalyzed condensation reactions, polar protic solvents like ethanol are very common and effective, as they readily dissolve the aldehyde and many common nucleophiles (like malononitrile or active methylene compounds).[4] Interestingly, greener and unconventional solvent systems have proven highly effective and can simplify workup. For instance, a 1:1 mixture of water and glycerol can serve as an excellent medium, often allowing the product to precipitate directly from the reaction mixture upon completion.[16] Solvent-free conditions, where the reactants are ground together with a solid base, can also be a highly efficient and environmentally friendly option.[16]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a general guideline for coupling this compound with a generic arylboronic acid.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (to achieve a concentration of ~0.1 M with respect to the aldehyde). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Navigating the Reactivity of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive tri-functionalized aromatic building block. Here, we address common challenges and provide in-depth troubleshooting advice to help you prevent its decomposition and achieve optimal results in your synthetic endeavors. Our approach is rooted in mechanistic understanding and field-proven experience to ensure the integrity of your reactions.

Troubleshooting Guide: Preventing Decomposition of this compound

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction mixture is turning dark, and I'm observing multiple spots on TLC, including a less polar one. What is likely happening?

A1: This is a classic sign of decomposition, with deiodination being the most probable culprit.

This compound is susceptible to dehalogenation, particularly the loss of the iodine atom, which is more labile than the chlorine atom. This results in the formation of 4-chlorobenzaldehyde, a less polar byproduct that will appear as a new spot on your TLC plate, typically with a higher Rf value. The dark coloration of the reaction mixture often indicates the formation of palladium black or other decomposition products.

Underlying Causes and Mechanistic Insights:

  • Palladium-Catalyzed Deiodination: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a common side reaction is the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[1] The Pd-H species can then undergo reductive elimination with the this compound coordinated to the palladium, leading to the formation of 4-chlorobenzaldehyde.

  • Base-Mediated Decomposition: While less common for the C-I bond, strong bases can potentially promote decomposition pathways.

  • Photodecomposition: Aromatic iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. These radicals can then abstract a hydrogen atom from the solvent or other components of the reaction mixture to yield the deiodinated product.

Immediate Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture to remove all traces of oxygen. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photodecomposition.

  • Re-evaluate Your Base: If using a strong base like an alkoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Optimize Your Solvent: If using an alcohol as a solvent, which can be a hydride source, consider switching to aprotic solvents like 1,4-dioxane, THF, or toluene.[1] If a protic solvent is necessary, use it as a co-solvent in minimal amounts.

Q2: I'm performing a Suzuki-Miyaura coupling, and my yield is low, with significant amounts of 4-chlorobenzaldehyde byproduct. How can I optimize my conditions to favor the cross-coupling over deiodination?

A2: Optimizing the catalyst system and reaction parameters is crucial for minimizing deiodination in Suzuki-Miyaura couplings.

The choice of palladium source, ligand, and base can dramatically influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

Key Optimization Parameters:

ParameterRecommendation to Minimize DeiodinationRationale
Palladium Catalyst Use a stable Pd(II) precatalyst (e.g., PdCl₂(dppf)) or a modern Pd(0) source with bulky electron-rich phosphine ligands (e.g., XPhos Pd G2).Pd(II) precatalysts are often more stable than Pd(0) sources like Pd(PPh₃)₄, which can be prone to oxidation.[2] Bulky, electron-rich ligands promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway.[3]
Ligand Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands accelerate the rate of oxidative addition and reductive elimination, the key steps in the Suzuki-Miyaura cycle, thus outcompeting the dehalogenation side reaction.
Base Use weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.Stronger bases, particularly alkoxides, can act as hydride donors, leading to the formation of Pd-H species that cause dehalogenation.[4]
Solvent Prefer aprotic solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water.Protic solvents like alcohols can be a source of hydrides. The addition of water can help to dissolve the inorganic base.[2]
Temperature Start with a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.High temperatures can accelerate the rate of decomposition.[4]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a finely powdered inorganic base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the ligand (if not part of the precatalyst).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, analyzing for the disappearance of the starting material and the formation of the product and the 4-chlorobenzaldehyde byproduct.

Q3: In my reductive amination reaction, I'm observing dehalogenation of the chloro group in addition to the desired amine. How can I achieve selective amination?

A3: Selective reductive amination of halogenated benzaldehydes requires careful selection of the reducing agent and reaction conditions to avoid hydrodehalogenation.

While the C-Cl bond is more robust than the C-I bond, it can still be susceptible to reduction under certain reductive amination conditions, especially with catalysts known for dehalogenation activity like palladium on carbon (Pd/C).

Strategies for Selective Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for reductive aminations of sensitive substrates.[5][6] It is less likely to cause dehalogenation compared to stronger reducing agents or catalytic hydrogenation with Pd/C.

  • Catalyst Selection for Catalytic Hydrogenation: If catalytic hydrogenation is necessary, the choice of catalyst is critical. While Pd/C is highly active, it is also known to promote dehalogenation.[7] Consider using alternative catalysts such as Raney Nickel or platinum-based catalysts, which may show lower dehalogenation activity. Bimetallic catalysts, such as Pd-Cu/C, have also been shown to suppress dehalogenation in some cases.[7]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of dehalogenation.[8]

Experimental Protocol: Selective Reductive Amination of this compound

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (NEt₃) can be added to liberate the free amine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: this compound should be stored under an inert gas (nitrogen or argon) at 2-8 °C.[9] It is a white to off-white solid and should be protected from light and moisture to prevent degradation.

Q: Can I use strong bases like n-BuLi or LDA with this compound?

A: The use of very strong organolithium bases is not recommended. The aldehyde proton is acidic and will be deprotonated. Furthermore, these strong bases can potentially react with the aryl halides, leading to complex side reactions. For reactions requiring a strong base, such as the Wittig reaction, using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to pre-form the ylide is a safer approach.[8]

Q: How can I monitor the decomposition of this compound during a reaction?

A: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the progress of the reaction and the formation of byproducts. The deiodinated product, 4-chlorobenzaldehyde, will appear as a new, less polar spot.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for quantitative analysis of the reaction mixture.[10][11] It allows for the separation and identification of the starting material, product, and any decomposition products by their retention times and mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture can provide clear evidence of dehalogenation.[4] The appearance of a new signal in the aromatic region corresponding to the proton that replaced the iodine atom is a definitive indicator.[12][13]

Q: Is this compound suitable for Ullmann coupling reactions?

A: While aryl iodides are classic substrates for Ullmann couplings, the reaction typically requires high temperatures (often >200 °C) and a copper catalyst.[14][15] Under these harsh conditions, the aldehyde group is likely to undergo side reactions. Modern, milder Ullmann-type reactions using ligands might be more suitable, but careful optimization would be required to avoid decomposition of the aldehyde.[16][17]

Visualizing Decomposition Pathways and Troubleshooting

To aid in understanding the potential decomposition pathways and the logic of the troubleshooting process, the following diagrams are provided.

DecompositionPathways This compound This compound Deiodination Deiodination This compound->Deiodination Pd-H / Light / Base Aldehyde Oxidation Aldehyde Oxidation This compound->Aldehyde Oxidation Air (O2) Other Side Reactions Other Side Reactions This compound->Other Side Reactions Strong Nucleophiles / High Temp.

Caption: Primary decomposition pathways of this compound.

TroubleshootingFlowchart start Decomposition Observed (e.g., deiodination) inert_atm Ensure Rigorous Inert Atmosphere start->inert_atm protect_light Protect from Light start->protect_light reagent_choice Evaluate Reagents start->reagent_choice conditions Optimize Conditions reagent_choice->conditions analysis Analyze Crude Mixture (TLC, LC-MS, NMR) conditions->analysis analysis->reagent_choice Unsuccessful success Decomposition Minimized analysis->success Successful

Caption: A logical workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-Chloro-3-iodobenzaldehyde. This molecule is a crucial building block in the development of pharmaceuticals and advanced materials. While its synthesis is well-established, transitioning from bench-scale to pilot or industrial scale introduces significant challenges that can impact yield, purity, and safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will provide in-depth, field-proven insights into the most reliable synthetic routes, troubleshoot common scale-up issues, and answer frequently asked questions, grounding our advice in established chemical principles and safety protocols.

Strategic Overview: Selecting a Scale-up Viable Synthetic Route

The synthesis of this compound requires careful regiochemical control. Two primary strategies are often considered:

  • Direct Electrophilic Iodination of 4-Chlorobenzaldehyde: This approach seems straightforward but presents a significant regioselectivity challenge. The chloro- group is an ortho-, para- director, while the aldehyde group is a meta- director. This conflicting influence leads to a mixture of isomers, creating a formidable purification challenge that is often economically and practically unviable on a large scale.

  • Sandmeyer Reaction from a Substituted Aniline: This is the preferred and more robust method for large-scale production. By starting with a precursor like 4-chloro-3-aminobenzaldehyde (or a protected version), the iodine can be introduced with high regioselectivity via a diazonium salt intermediate. While this multi-step process involves sensitive intermediates, it provides superior control over the final product's purity.[1][2]

This guide will focus exclusively on the Sandmeyer reaction pathway , as it represents the most logical and controllable method for scaling up production.

Process Workflow: Sandmeyer Synthesis of this compound

The diagram below outlines the key stages of the synthesis, from the starting amine to the purified final product.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Iodination cluster_2 Part 3: Work-up & Purification A 4-Chloro-3-aminobenzaldehyde in HCl (aq) B Cool to 0-5 °C A->B C Slow addition of NaNO₂ (aq) B->C D In-situ formation of 4-Chloro-3-formylbenzenediazonium Chloride C->D F Controlled addition of Diazonium Salt Solution D->F Use immediately E Aqueous solution of Potassium Iodide (KI) E->F G N₂ gas evolution F->G H Formation of Crude This compound F->H I Quench with Na₂S₂O₃ to remove excess I₂ H->I J Extraction with Organic Solvent (e.g., DCM) I->J K Wash & Dry J->K L Solvent Removal K->L M Recrystallization or Column Chromatography L->M N Pure this compound M->N

Caption: High-level workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Part 1: The Diazotization Step

Question 1: During scale-up, my reaction is producing a low yield of the diazonium salt, confirmed by subsequent low product yield. What are the likely causes?

Answer: Incomplete diazotization is a frequent issue during scale-up. The primary causes are related to temperature, reagent addition, and concentration.

  • Causality—Temperature Control: Diazotization is a highly exothermic reaction.[3] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises above the critical 0-5 °C range, two detrimental side reactions accelerate:

    • Decomposition of the formed diazonium salt into undesired phenols.

    • Decomposition of nitrous acid (HNO₂), the active diazotizing agent.

  • Causality—Reagent Addition: Adding the sodium nitrite solution too quickly can create localized "hot spots" and high concentrations of HNO₂, leading to its decomposition and the evolution of toxic nitrogen oxides (NOx).[4]

  • Causality—Acid Concentration: A sufficient excess of strong acid (typically 2.5-3 equivalents of HCl) is critical. It prevents the coupling of the diazonium salt with the unreacted starting amine to form a diazoamino compound, which is an impurity and represents a yield loss.

Troubleshooting Protocol:

  • Monitor Internal Temperature: Always use a thermocouple probe to monitor the internal reaction temperature, which can be significantly different from the bath/jacket temperature.[3]

  • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, subsurface addition of the sodium nitrite solution. This ensures rapid mixing and prevents localized heating.[5]

  • In-Process Check: After the addition is complete, check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue/black).[6] This confirms the reaction has gone to completion. If the test is negative, add a small amount more of the nitrite solution.

  • Maintain Acidity: Ensure at least 2.5 equivalents of hydrochloric acid are used relative to the starting amine.

Question 2: I'm observing significant foaming and evolution of brown gas from my reactor. Is this normal and how should I manage it?

Answer: This is a clear sign of a reaction that is out of control and is a major safety hazard. The brown gas is nitrogen dioxide (NO₂), resulting from the decomposition of nitrous acid at elevated temperatures.

  • Causality: This is almost always due to a loss of temperature control. The decomposition is autocatalytic and can lead to a runaway reaction.[7]

  • Preventative Measures:

    • Reactor Size: The reaction vessel volume should be at least twice the total volume of all reagents to be added, leaving sufficient headspace to contain potential foaming.[3]

    • Cooling Capacity: Ensure your cooling system (e.g., jacketed reactor with a powerful chiller) is rated to handle the total heat output of the reaction. Pre-calculate the reaction enthalpy if possible.

    • Semi-Batch Process: For exothermic reactions, a semi-batch process where one reagent is added controllably over time is standard practice to manage heat evolution.[8]

Emergency Response:

  • Immediately stop the addition of sodium nitrite.

  • If possible, add a pre-chilled quenching agent or solvent to dilute the reaction mass.

  • Have a system in place to neutralize evolved NOx gases (e.g., a scrubber with a caustic solution).

G Problem Low Diazonium Yield / Byproducts Cause1 Poor Temperature Control (> 5 °C) Problem->Cause1 Cause2 Rapid NaNO₂ Addition Problem->Cause2 Cause3 Insufficient Acid Problem->Cause3 Solution1 Monitor Internal Temp; Improve Cooling Cause1->Solution1 Solution2 Use Syringe Pump; Subsurface Addition Cause2->Solution2 Solution4 Starch-Iodide Test Cause2->Solution4 In-process check Solution3 Use >2.5 eq. HCl; Prevent Diazoamino Coupling Cause3->Solution3

Caption: Troubleshooting logic for the diazotization step.

Part 2: The Iodination & Work-up

Question 3: The yield of my final product is poor, even when diazotization appears complete. What are the key factors in the iodination step?

Answer: The displacement of the diazonium group with iodide is typically high-yielding, but scale-up can introduce inefficiencies.

  • Causality—Stability of Diazonium Salt: The diazonium salt solution must be used immediately. It is thermally unstable and should be kept cold until the moment it is added to the iodide solution. Never let it warm to room temperature.[2]

  • Causality—Addition Order: The standard and safest procedure is to add the cold diazonium salt solution to the potassium iodide solution. Never add the KI solution to the diazonium salt. Doing so can lead to high local concentrations of the diazonium salt, increasing the risk of decomposition and side reactions.

  • Causality—Decomposition: After the addition is complete, it's common practice to gently warm the reaction mixture (e.g., to 40-50 °C) to ensure the complete decomposition of any remaining diazonium salt and drive the reaction to completion.[2]

Question 4: My crude product is a very dark solid or oil, and purification is difficult. How can I improve the work-up?

Answer: Dark coloration is often due to the presence of elemental iodine (I₂) and polymeric side products. A robust work-up is essential for obtaining a manageable crude product.

  • Causality—Iodine Formation: The reaction can produce I₂ as a byproduct. This not only colors the product but can also interfere with subsequent steps.

  • Work-up Protocol:

    • Quench: After the reaction is complete, cool the mixture and add a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the dark color of iodine disappears and the solution becomes pale yellow or off-white.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that large-scale extractions can lead to the formation of stable emulsions.[3] If an emulsion forms, adding brine can help break it.

    • Purification: While small-scale purifications rely on column chromatography, this is expensive and time-consuming at scale. Developing a robust recrystallization protocol is paramount.

      • Solvent Screening: Test various solvent systems (e.g., ethanol/water, heptane/ethyl acetate, isopropanol) to find conditions that provide high recovery and good purity. The goal is a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble.

ParameterBench Scale (1-10 g)Scale-Up (>100 g)Rationale for Change
Heat Control Ice BathJacketed Reactor with ChillerSurface-area-to-volume ratio decreases, requiring active and efficient heat removal.[7]
Reagent Addition Pipette / Dropping FunnelMetering Pump / Automated DosingEnsures slow, consistent addition rate to control exotherm and local concentrations.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger, more viscous reaction mass.
Purification Flash ChromatographyRecrystallizationChromatography is not economically viable for bulk quantities; recrystallization is the industry standard.[9]
Safety Fume HoodWalk-in Hood / Closed SystemManages larger volumes of solvents and potential off-gassing of NOx in a controlled environment.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for scaling up this Sandmeyer reaction? A1: The primary hazards are: 1) The thermal instability of the diazonium salt, which can decompose explosively if isolated or heated uncontrollably. Always use it as a cold, dilute solution in situ. 2) The evolution of toxic nitrogen oxide (NOx) gases if the reaction temperature is not controlled. Ensure adequate ventilation and consider a scrubber. 3) Handling of corrosive acids and the potential for splashes with large volumes. Always use appropriate personal protective equipment (PPE), including face shields and acid-resistant gloves.[7][8]

Q2: Are there any "greener" solvents that can be used for the extraction and purification? A2: While dichloromethane is effective, it is a halogenated solvent with environmental and health concerns.[10] For scale-up, consider evaluating greener alternatives like ethyl acetate, methyl tert-butyl ether (MTBE), or 2-methyltetrahydrofuran (2-MeTHF). For recrystallization, ethanol/water mixtures are often a good, environmentally benign choice.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity? A3: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting amine. For final product analysis, a combination of techniques is recommended: ¹H NMR to confirm the structure and absence of isomeric impurities, HPLC for quantitative purity analysis (e.g., >99%), and melting point as a simple indicator of purity.

Q4: What are the typical physical properties of this compound? A4: The table below summarizes key properties.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO[11][12]
Molecular Weight 266.46 g/mol [11][12]
Appearance Typically an off-white to yellow solid[13]
Melting Point Not widely reported, requires experimental determination
Boiling Point ~304 °C (predicted)[14]
CAS Number 276866-90-1[11][12]

References

Technical Support Center: Workup Procedures for 4-Chloro-3-iodobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the workup and purification of common reactions involving this versatile building block. As a trifunctional reagent, this compound offers selective reactivity, primarily leveraging the carbon-iodine bond for cross-coupling reactions and the aldehyde for nucleophilic additions and reductive aminations. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the workup of these transformations.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming a C-C bond at the 3-position of the benzaldehyde ring, capitalizing on the higher reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cycles.[1] However, the workup can present challenges, including the removal of palladium residues, boron-containing byproducts, and side products from homocoupling or dehalogenation.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My reaction is complete by TLC/LC-MS, but my isolated yield is low after workup. What are the common causes?

A: Low isolated yield despite good conversion can stem from several issues during the workup phase:

  • Product Loss During Extraction: The aldehyde functionality can increase the polarity of your product. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If your product has significant water solubility, consider back-extracting the aqueous layer multiple times or using a continuous liquid-liquid extractor.

  • Emulsion Formation: The presence of inorganic salts and polar byproducts can lead to persistent emulsions during aqueous washes. To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire biphasic mixture through a pad of Celite.

  • Incomplete Quenching: If the reaction is not properly quenched, residual reactive species can lead to product degradation. A standard quench involves diluting the reaction mixture with an organic solvent and washing with water or a mild aqueous solution like saturated ammonium chloride.[2][3]

  • Adsorption onto Purification Media: The product may irreversibly adsorb to silica gel during column chromatography. This can be mitigated by deactivating the silica gel with a small amount of triethylamine (~1-2%) in your eluent system, especially if your product is basic or sensitive.

Q2: I am struggling to remove residual palladium from my final product. What are the most effective methods?

A: Palladium removal is a critical step, especially for pharmaceutical applications. The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous, Pd(0) vs. Pd(II)).

  • Filtration through Celite: This is the first and simplest step. After quenching, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a 1-2 cm thick pad of Celite.[4][5] This is highly effective for removing precipitated palladium black (Pd(0)) and other insoluble inorganic salts.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (5-10 wt%) for several hours can effectively adsorb soluble palladium species.[6][7] However, be aware that this method can also lead to product loss due to non-specific adsorption.[6]

  • Metal Scavengers: For trace amounts of palladium, solid-supported scavengers with high affinity for palladium (e.g., thiol-based or amine-based resins) are highly effective. The crude product solution is stirred with the scavenger resin, which is then simply filtered off.[6]

  • Aqueous Washes: For some palladium complexes, washing with an aqueous solution of a chelating agent like EDTA or a solution containing sulfur ligands (e.g., sodium metabisulfite) can help extract the metal into the aqueous phase.

Q3: My NMR shows significant amounts of a biphenyl byproduct derived from my boronic acid. How did this happen and how can I prevent it?

A: This byproduct results from the homocoupling of your boronic acid, a common side reaction in Suzuki couplings.[8][9]

  • Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II).[8][10] It can also occur if the transmetalation step is slow relative to other processes.

  • Prevention:

    • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.[2]

    • Use Boronic Esters: Pinacol esters or other boronic esters are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[8][11] They also tend to hydrolyze slowly in situ, maintaining a low concentration of the active boron species.[11]

    • Control Stoichiometry: Using a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help minimize this side reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q: Why is a base necessary, and does the choice of base matter? A: The base is crucial for activating the boronic acid for the transmetalation step. It converts the neutral boronic acid into a more nucleophilic borate species (R-B(OH)₃⁻), which facilitates the transfer of the organic group to the palladium center.[1][12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and outcome, often depending on the specific substrates and catalyst system used.[8]

Q: My boronic acid is a pinacol ester. Do I still need to add water to the reaction? A: Not always. While many Suzuki protocols include water as a co-solvent, some boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[13][14][15] Anhydrous conditions can sometimes be beneficial, for instance, to prevent protodeboronation (cleavage of the C-B bond by a proton source).[11] However, the presence of water can sometimes accelerate the reaction, and the optimal conditions should be determined experimentally.

Q: What is the black precipitate that forms during my reaction? A: The formation of a fine black precipitate is usually palladium black, which is aggregated Pd(0). While some formation can be normal, excessive precipitation indicates catalyst decomposition and deactivation, which can stall the reaction.[9] This can be caused by insufficient ligand concentration, high temperatures, or the presence of oxygen.

Standard Suzuki-Miyaura Workup & Purification Protocol

This protocol provides a general workflow for a typical small-scale Suzuki-Miyaura reaction involving this compound.

Step 1: Reaction Quenching and Filtration

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., 20-30 mL of ethyl acetate).

  • Filter the diluted mixture through a pad of Celite (approx. 1-2 cm thick) in a sintered glass funnel to remove the bulk of the palladium catalyst and inorganic salts.[4][5]

  • Wash the Celite pad with additional organic solvent (2 x 10 mL) to ensure complete recovery of the product.

Step 2: Liquid-Liquid Extraction

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 20 mL) to remove water-soluble bases and salts.

    • Brine (1 x 20 mL) to break any emulsions and remove residual water.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step 3: Solvent Removal and Crude Product Isolation

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel.[14] A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the product.

Data Summary Table
ParameterRecommended Solvents/ReagentsRationale
Extraction Solvent Ethyl Acetate, Dichloromethane (DCM)Good balance of polarity to dissolve the product while remaining immiscible with water.
Quenching Agent Water, Saturated aq. NH₄ClNeutralizes the reaction and begins the removal of inorganic byproducts.[16]
Drying Agent Anhydrous Na₂SO₄, MgSO₄Removes trace water from the organic phase before solvent evaporation.
Chromatography Eluent Hexane/Ethyl Acetate GradientStandard mobile phase for separating moderately polar organic compounds.

Visual Workflow and Troubleshooting Diagrams

G cluster_workup Suzuki-Miyaura Workup Workflow A 1. Cool & Dilute Reaction (e.g., Ethyl Acetate) B 2. Filter through Celite Pad A->B C 3. Transfer Filtrate to Separatory Funnel B->C D 4. Aqueous Wash (Water, then Brine) C->D E 5. Dry Organic Layer (e.g., Na2SO4) D->E F 6. Concentrate under Reduced Pressure E->F G 7. Purify via Column Chromatography F->G

Caption: General experimental workflow for Suzuki-Miyaura reaction workup.

G Start Problem: Low Yield or Impure Product Check_Conversion Is reaction complete by TLC/LC-MS? Start->Check_Conversion Incomplete_Rxn Troubleshoot Reaction: - Catalyst activity? - Temp/Time? - Reagent quality? Check_Conversion->Incomplete_Rxn No Workup_Issue Analyze Workup Procedure Check_Conversion->Workup_Issue Yes Check_Pd Palladium Residue Present? Workup_Issue->Check_Pd Pd_Removal Implement Pd Removal: - Celite Filtration - Activated Carbon - Scavenger Resin Check_Pd->Pd_Removal Yes Check_Byproducts Other Impurities Present? Check_Pd->Check_Byproducts No Pd_Removal->Check_Byproducts Homocoupling Cause: Homocoupling? Solution: Degas thoroughly, use boronic ester. Check_Byproducts->Homocoupling Yes (Biphenyl) Deboronation Cause: Protodeboronation? Solution: Anhydrous conditions, stronger base. Check_Byproducts->Deboronation Yes (H-Ar) Purification_OK Purification Successful Check_Byproducts->Purification_OK No Homocoupling->Purification_OK Deboronation->Purification_OK

Caption: Troubleshooting flowchart for common Suzuki-Miyaura coupling issues.

Section 2: Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, another selective transformation at the C-I position of this compound.[17] The workup typically involves removing both palladium and copper catalysts.

Troubleshooting Guide: Sonogashira Coupling

Q1: My Sonogashira reaction has stalled. What are the likely causes?

A: Reaction stalling is often due to catalyst deactivation or issues with the reagents.

  • Catalyst Deactivation: Both the palladium and copper catalysts can be sensitive. The presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the alkyne and deactivates the catalyst system.[18] Ensure rigorous degassing of the reaction mixture.

  • Base Incompatibility: The choice of base (typically an amine like triethylamine or diisopropylamine) is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions. Ensure the amine base is pure and dry.[19]

Q2: How do I effectively remove both copper and palladium catalysts during workup?

A: A multi-step washing procedure is usually effective.

  • Celite Filtration: As with Suzuki couplings, a preliminary filtration through Celite will remove precipitated palladium.

  • Ammonium Chloride Wash: Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective for removing copper salts.[20] The ammonia complexes with the copper ions, rendering them water-soluble.

  • Further Palladium Removal: If palladium residues persist, the methods described in the Suzuki section (activated carbon, scavengers) are also applicable here.

FAQs: Sonogashira Coupling

Q: Is the copper co-catalyst always necessary? A: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), numerous copper-free protocols have been developed.[19] These are often preferred in pharmaceutical synthesis to avoid issues with copper contamination in the final product. Copper-free versions may require different ligands or reaction conditions.

Q: What is the purpose of the amine solvent/base? A: The amine (e.g., triethylamine) serves a dual purpose. It acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[17] It also serves as a solvent and helps to scavenge the HX acid that is generated during the reaction cycle.

Standard Sonogashira Workup & Purification Protocol
  • Quenching and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by a brine wash (1 x 20 mL).[20]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (e.g., hexane/ethyl acetate gradient).

Section 3: Reductive Amination Reactions

Reductive amination involves the reaction of the aldehyde functional group with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ to the corresponding amine.[21][22]

Troubleshooting Guide: Reductive Amination

Q1: My reductive amination is giving me a mixture of the desired amine and a significant amount of a di-alkylated byproduct. How can I improve selectivity?

A: Over-alkylation is a common problem, especially when starting with a primary amine.

  • Causality: The secondary amine product formed can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde, leading to a tertiary amine byproduct.

  • Prevention:

    • Control Stoichiometry: Use a slight excess of the amine reactant relative to the aldehyde.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the pre-formed imine. This ensures that the imine is reduced as soon as it is formed, minimizing its time to react further.[21]

    • Choice of Reducing Agent: Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often more selective for imine reduction over aldehyde reduction and can be used in a one-pot procedure.[23]

Q2: My reaction is slow and does not go to completion. What can I do?

A: The rate-limiting step is often the initial formation of the imine, which involves the dehydration of a hemiaminal intermediate.

  • Use a Dehydrating Agent: Adding a mild Lewis acid like Ti(OiPr)₄ or a drying agent like molecular sieves can help drive the equilibrium towards the imine, accelerating the reaction.[23]

  • pH Control: Imine formation is pH-dependent. The reaction is often run in a slightly acidic medium (pH 4-5) to catalyze dehydration without excessively protonating the amine nucleophile. Acetic acid is a common additive.

FAQs: Reductive Amination

Q: What is the difference between NaBH₄, NaBH₃CN, and NaBH(OAc)₃? A: These are all hydride-based reducing agents with different reactivities.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that will reduce both aldehydes and imines. It is typically added after imine formation is complete.[23]

  • Sodium Cyanoborohydride (NaBH₃CN): Is selective for the reduction of imines in the presence of aldehydes at neutral or slightly acidic pH.[22] This allows for a one-pot reaction.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reagent that is less toxic than NaBH₃CN. It is very effective for one-pot reductive aminations and is often the reagent of choice.[21][23]

Standard Reductive Amination Workup Protocol (using STAB)
  • Quenching: Cool the reaction mixture and quench it carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic reaction medium and quenches any unreacted STAB.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography. If the product is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and recovery.

Section 4: General Purification Issues

Q: My starting this compound is old. How can I purify it before use?

A: Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.[24][25] This can often be seen as a white crystalline solid in the bottle. To purify the aldehyde:

  • Basic Wash: Dissolve the aldehyde in an organic solvent (e.g., diethyl ether). Wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃). The benzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.[25]

  • Bisulfite Adduct Formation: A more rigorous purification involves forming the sodium bisulfite adduct. The aldehyde reacts with aqueous sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with an acid or base.[25][26]

  • Recrystallization or Distillation: The aldehyde can also be purified by recrystallization from a suitable solvent or by vacuum distillation, although care must be taken to avoid oxidation at high temperatures.

References

Technical Support Center: Characterization of Unexpected Products from 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-3-iodobenzaldehyde. This guide is designed to be a practical resource for troubleshooting and characterizing unexpected products that may arise during your experiments. My aim is to provide you with the insights and methodologies needed to navigate these challenges effectively, drawing upon established chemical principles and analytical techniques.

Frequently Asked Questions (FAQs)

Q1: I performed a reaction expecting a simple transformation of the aldehyde group, but my NMR spectrum is complex. What are the likely side reactions?

A1: this compound is a multifunctional molecule prone to several side reactions. Besides transformations of the aldehyde, the chloro and iodo substituents can participate in various coupling reactions, and the aldehyde itself can undergo disproportionation or oxidation. Common unexpected pathways include the Cannizzaro reaction, oxidation to the corresponding carboxylic acid, nucleophilic aromatic substitution, and various metal-catalyzed cross-coupling reactions if trace metals are present.

Q2: How can I quickly differentiate between the expected product and a potential byproduct using spectroscopy?

A2: A combination of spectroscopic techniques is your most powerful tool.

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm). The appearance of new signals, such as those for a benzyl alcohol (-CH₂OH, ~4.5-5.5 ppm and a broad -OH singlet) or a carboxylic acid (-COOH, a very broad singlet >10 ppm), can be indicative of a Cannizzaro reaction or oxidation, respectively.

  • IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) is a key diagnostic peak. Its absence or a significant shift can indicate a reaction has occurred. The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) could suggest the formation of an alcohol or carboxylic acid.

  • Mass Spectrometry (MS): This will reveal the molecular weight of the products. An increase in mass corresponding to the addition of water (for a carboxylic acid) or H₂ (for an alcohol) can confirm these transformations. Coupling reactions will result in significantly larger molecular weight products.

Troubleshooting Guide: Identification and Characterization of Unexpected Products

This section provides a detailed breakdown of the most common unexpected products, their likely formation mechanisms, and step-by-step guides for their characterization.

Scenario 1: Disproportionation via the Cannizzaro Reaction

Under basic conditions, especially in the absence of other nucleophiles, this compound can undergo a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[1][2]

Q: My reaction was run in the presence of a strong base, and I've isolated two products instead of one. How can I confirm if they are the Cannizzaro products?

A: Identification of 4-chloro-3-iodobenzyl alcohol and 4-chloro-3-iodobenzoic acid.

  • Mechanism Insight: The Cannizzaro reaction is a redox process initiated by the nucleophilic attack of a hydroxide ion on the aldehyde carbonyl. A subsequent hydride transfer from the resulting tetrahedral intermediate to a second aldehyde molecule yields the alcohol and the carboxylate.[2]

    Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A This compound Intermediate1 Tetrahedral Intermediate A->Intermediate1 + OH⁻ OH OH⁻ Carboxylate 4-Chloro-3-iodobenzoate Intermediate1->Carboxylate - H⁻ B Another Aldehyde Molecule Alcohol 4-Chloro-3-iodobenzyl alcohol B->Alcohol + H⁻ Carboxylic_Acid 4-Chloro-3-iodobenzoic acid Carboxylate->Carboxylic_Acid + H₃O⁺

    Caption: Mechanism of the Cannizzaro Reaction.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for Cannizzaro reaction products.

  • Experimental Protocol: Spectroscopic Characterization

    • Sample Preparation: Separate the two products using column chromatography or an acid-base extraction.

    • NMR Spectroscopy: Dissolve 5-10 mg of each purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Mass Spectrometry: Prepare a dilute solution of each product for analysis by ESI-MS or GC-MS.

    • IR Spectroscopy: Obtain the IR spectrum of each solid product using a KBr pellet or ATR accessory.

  • Data Presentation: Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)MS (m/z)
4-Chloro-3-iodobenzyl alcohol ~7.8-7.2 (aromatic H), ~4.7 (s, 2H, -CH₂-), broad singlet (-OH)Aromatic carbons, ~64 (-CH₂OH)~3300 (broad, O-H), ~1030 (C-O)[M]+ ≈ 284
4-Chloro-3-iodobenzoic acid ~8.0-7.5 (aromatic H), >10 (broad s, 1H, -COOH)Aromatic carbons, ~170 (C=O)~3000 (broad, O-H), ~1680 (C=O)[M]+ ≈ 300
Scenario 2: Oxidation to Carboxylic Acid

The aldehyde group is susceptible to oxidation, which can occur in the presence of air (autoxidation) or oxidizing agents, leading to the formation of 4-chloro-3-iodobenzoic acid.[3][4][5]

Q: My reaction mixture shows a single major byproduct with a higher polarity than the starting material. Could it be the carboxylic acid?

A: Identification of 4-chloro-3-iodobenzoic acid.

  • Troubleshooting and Characterization:

    • ¹H NMR: The most telling sign is the disappearance of the aldehyde proton signal at ~10 ppm and the appearance of a very broad singlet downfield, typically above 10 ppm, corresponding to the carboxylic acid proton.

    • ¹³C NMR: The carbonyl carbon signal will shift from the aldehyde region (~190 ppm) to the carboxylic acid region (~170 ppm).

    • IR Spectroscopy: A very broad O-H stretch from ~2500-3300 cm⁻¹ (often obscuring the C-H stretches) and a strong C=O stretch around 1680-1710 cm⁻¹ are characteristic of a carboxylic acid.

    • MS: The molecular ion peak will correspond to a mass of approximately 300 amu (C₇H₄ClIO₂).

  • Minimizing Oxidation:

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled, oxygen-free solvents.

    • Avoid unnecessary exposure of the reaction mixture to air during workup.

Scenario 3: Metal-Catalyzed Cross-Coupling Reactions

If your reaction involves organometallic reagents or if there are trace metal impurities, you may observe unexpected cross-coupling products. The iodo-substituent is generally more reactive than the chloro-substituent in these reactions.

Q: I'm performing a reaction that is sensitive to metals, and I've isolated a high molecular weight byproduct. What kind of coupling reactions are possible?

A: Potential Coupling Pathways.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can lead to the formation of a biaryl product. A common side reaction is dehalogenation, where the iodine is replaced by a hydrogen atom.[1][2][5]

  • Sonogashira Coupling: Coupling with a terminal alkyne using palladium and copper catalysts can yield an alkynylated arene. Homocoupling of the alkyne is a frequent byproduct.[6][7][8]

  • Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can form a substituted alkene.[9][10]

  • Ullmann Coupling: Self-coupling of two molecules of this compound in the presence of copper at elevated temperatures can produce a symmetrical biaryl.[11][12][13]

  • Troubleshooting Workflow for Suspected Coupling Products:

    Caption: Troubleshooting workflow for unexpected coupling products.

  • Data Presentation: Expected Products from Coupling Reactions

Coupling ReactionExample ByproductKey Spectroscopic Features
Ullmann Coupling 5,5'-Dichloro-2,2'-diformylbiphenylMS: [M]+ ≈ 404. ¹H NMR: Complex aromatic region, two aldehyde signals.
Suzuki Coupling 4-Chloro-3-phenylbenzaldehydeMS: [M]+ ≈ 216. ¹H NMR: Appearance of new signals in the aromatic region corresponding to the coupled phenyl group.
Dehalogenation (Suzuki Side Reaction) 4-ChlorobenzaldehydeMS: [M]+ ≈ 140. ¹H NMR: Simplification of the aromatic splitting pattern.
Heck Coupling (with styrene) 4-Chloro-3-(2-phenylethenyl)benzaldehydeMS: [M]+ ≈ 242. ¹H NMR: Appearance of vinyl proton signals (~6.5-7.5 ppm).
Sonogashira Coupling (with phenylacetylene) 4-Chloro-3-(phenylethynyl)benzaldehydeMS: [M]+ ≈ 240. ¹³C NMR: Appearance of two new quaternary carbon signals for the alkyne (~80-100 ppm).
Scenario 4: Nucleophilic Aromatic Substitution (SNA r)

While less common for electron-rich aromatic rings, the presence of the electron-withdrawing aldehyde group can facilitate nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom, especially if the reaction is carried out with potent nucleophiles at elevated temperatures.[14][15]

Q: I reacted this compound with an amine and observe a product where the chlorine atom has been replaced. Is this an SₙAr reaction?

A: Identification of SₙAr Products.

  • Mechanism Insight: The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (in this case, likely chlorine due to the directing effect of the aldehyde), forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion restores aromaticity.[14][16]

  • Characterization:

    • MS: The molecular weight of the product will increase by the mass of the nucleophile minus the mass of HCl.

    • ¹H NMR: The aromatic splitting pattern will change significantly. If an amine was used as the nucleophile, a new N-H signal may be observed.

    • ¹³C NMR: The signal for the carbon previously attached to chlorine will shift significantly.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Chloro-3-iodobenzaldehyde: A ¹H NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms and functional groups dictates the compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the structural confirmation of 4-Chloro-3-iodobenzaldehyde, a halogenated aromatic aldehyde, with a primary focus on the utility and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind spectral features and compare the insights gained from ¹H NMR with those from complementary analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) within a molecule.[2] The principle of NMR lies in the interaction of the magnetic moments of atomic nuclei (with a non-zero spin, like ¹H) with an external magnetic field.[2][3] The resonance frequency of a proton is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[4] This sensitivity allows us to differentiate between protons in different parts of a molecule, making ¹H NMR an invaluable tool for confirming molecular structures.[4]

Experimental Protocol: ¹H NMR Analysis of this compound

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.[5][6]

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.[7]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral quality.[5]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[7]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.[7]

  • "Shim" the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.[7]

  • Set the appropriate acquisition parameters, including the pulse angle (typically 30-45°), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).

  • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound presents a unique ¹H NMR spectrum due to the electronic effects of the three different substituents on the benzene ring.

Molecular Structure and Proton Designations

Caption: Structure of this compound with proton designations.

Predicted ¹H NMR Spectrum Analysis

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H9.9 - 10.1singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[8] It has no adjacent protons, hence it appears as a singlet.
H-2~ 8.1doublet (d)J(H2-H6) ≈ 2 Hz (meta)This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is meta to H-6, resulting in a small meta-coupling.[9]
H-5~ 7.9doublet of doublets (dd)J(H5-H6) ≈ 8 Hz (ortho), J(H5-H2) ≈ 0.5 Hz (para)This proton is ortho to the iodine atom and para to the aldehyde group. The ortho-coupling with H-6 will be large. A very small para-coupling to H-2 might be observed.[10]
H-6~ 7.6doublet of doublets (dd)J(H6-H5) ≈ 8 Hz (ortho), J(H6-H2) ≈ 2 Hz (meta)This proton is ortho to the chlorine atom and meta to the aldehyde group. It will have a large ortho-coupling with H-5 and a smaller meta-coupling with H-2.

Causality Behind the Predicted Spectrum:

  • Chemical Shifts: The positions of the aromatic protons are influenced by the electronic nature of the substituents. The aldehyde group is a strong electron-withdrawing group, which deshields the ortho (H-2, H-6) and para (H-5) protons, shifting them downfield.[11] Halogens also have an electron-withdrawing inductive effect but can have an electron-donating resonance effect.[11] The interplay of these effects, along with the anisotropic effect of the benzene ring itself, results in the predicted chemical shifts.

  • Splitting Patterns (Multiplicity): The multiplicity of each signal is determined by the number of neighboring non-equivalent protons (the n+1 rule).[12] In aromatic systems, coupling occurs between protons that are ortho (³J, typically 7-9 Hz), meta (⁴J, typically 1-3 Hz), and para (⁵J, typically 0-1 Hz) to each other.[9]

  • Coupling Constants (J): The magnitude of the coupling constant provides information about the spatial relationship between coupled protons.[4] The large ortho-coupling constant between H-5 and H-6 confirms their adjacent positions on the ring. The smaller meta-coupling constant between H-2 and H-6 is also characteristic.[9]

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods.[13][14]

Workflow for Comprehensive Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Confirmation cluster_2 Final Structure Confirmation FTIR FTIR Spectroscopy H_NMR ¹H NMR Spectroscopy FTIR->H_NMR Functional Group Info MS Mass Spectrometry MS->H_NMR Molecular Weight C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Proton Environment Confirmed_Structure Confirmed Structure of This compound H_NMR->Confirmed_Structure Proton Connectivity C_NMR->Confirmed_Structure Carbon Skeleton

Caption: Workflow for the structural elucidation of this compound.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[15] Each unique carbon atom in the molecule gives a distinct signal.[15] For this compound, seven signals are expected: one for the aldehyde carbonyl carbon and six for the aromatic carbons.

  • Expected Chemical Shifts:

    • Aldehyde Carbonyl (C=O): ~190 ppm. This is a characteristic downfield shift for aldehyde carbons.

    • Aromatic Carbons: 120-150 ppm. The specific shifts will be influenced by the attached substituents (CHO, Cl, I). The carbon attached to the iodine might show a lower chemical shift than expected due to the "heavy atom effect".

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[16] For this compound (C₇H₄ClIO), the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in an M+2 peak with about one-third the intensity of the M⁺ peak, which is a clear indicator of the presence of one chlorine atom.

  • Expected Fragmentation: The molecule may fragment through the loss of the aldehyde proton (-1 amu), the formyl group (-29 amu), the chlorine atom (-35/37 amu), or the iodine atom (-127 amu).[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[19][20]

  • Characteristic Absorptions for this compound:

    • C=O stretch (aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[19][21]

    • C-H stretch (aldehyde): Two weak to medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹. These are highly characteristic of an aldehyde functional group.[19][21]

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl and C-I stretches: These will appear in the fingerprint region (below 1000 cm⁻¹).

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of this compound serves as an excellent case study for the power and necessity of a multi-technique analytical approach in modern chemistry. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, its findings are significantly strengthened when corroborated by data from ¹³C NMR, Mass Spectrometry, and FTIR. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence for researchers, scientists, and drug development professionals. This guide underscores the importance of not only acquiring high-quality data but also understanding the fundamental principles that govern the spectral output to make accurate and reliable structural assignments.

References

Navigating the Crossroads of Reactivity: A Comparative Guide to the Cross-Reactivity of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, molecules bearing multiple reactive centers present both a challenge and an opportunity. 4-Chloro-3-iodobenzaldehyde, with its aldehyde, iodo, and chloro functional groups, is a prime example of such a versatile building block. Understanding the delicate balance of reactivity among these groups is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth comparison of the cross-reactivity of this compound, supported by experimental data, to empower researchers in harnessing its full synthetic potential.

The Hierarchy of Reactivity: A Triumvirate of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity profiles of its three functional groups: the aldehyde, the aryl iodide, and the aryl chloride. A comprehensive understanding of their relative reactivity under various reaction conditions is the cornerstone of predictable and successful synthesis.

General Reactivity Order:

Aryl Iodide > Aldehyde > Aryl Chloride

This hierarchy is a fundamental concept, with the carbon-iodine bond being significantly weaker and thus more susceptible to oxidative addition in cross-coupling reactions than the carbon-chlorine bond. The aldehyde group, while highly reactive towards nucleophiles, often requires specific conditions to compete with the reactivity of the aryl iodide.

Comparative Reactivity in Key Transformations

To elucidate the practical implications of this reactivity hierarchy, we will explore the behavior of this compound in several common and synthetically valuable transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, the difference in reactivity between the iodo and chloro substituents is stark and can be exploited for selective functionalization.

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction demonstrates excellent chemoselectivity for the aryl iodide. Under standard conditions, the reaction proceeds exclusively at the iodo position, leaving the chloro and aldehyde functionalities intact. This allows for the synthesis of substituted biphenyl derivatives.[1]

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, shows a strong preference for the aryl iodide.[2][3] This selectivity enables the synthesis of aryl alkynes without affecting the other functional groups.

Table 1: Comparison of Cross-Coupling Reactivity

ReactionCoupling PartnerTypical Catalyst/ConditionsPrimary Reactive SiteObserved Yield (Approx.)Reference
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, base (e.g., K₂CO₃)C-I>90%[1]
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)C-I>90%[2][3]
Heck AlkenePd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N)C-IVariable[4]

It is noteworthy that forcing conditions, such as higher temperatures and more active catalyst systems, may be required to induce reactivity at the aryl chloride position. However, this often comes at the cost of reduced selectivity and potential side reactions involving the aldehyde.

The Aldehyde strikes back: Nucleophilic Additions and Olefinations

The aldehyde group, a classic electrophile, readily undergoes a variety of transformations with nucleophiles. The key question is whether these reactions can be performed selectively in the presence of the reactive aryl iodide.

Reductive Amination: This reaction, which converts an aldehyde to an amine, can be performed with high selectivity. The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) will selectively reduce the imine intermediate formed from the aldehyde and an amine, without affecting the aryl halides.[5][6][7] This provides a direct route to substituted benzylamines.

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions are highly effective for converting the aldehyde into an alkene.[8][9][10][11] Under typical conditions for these reactions, the aryl iodide and chloride remain unreacted, demonstrating the orthogonal reactivity of the aldehyde group in this context. The HWE reaction often offers the advantage of producing the thermodynamically more stable E-alkene with high selectivity.[8][9]

Table 2: Comparison of Aldehyde-Selective Reactions

ReactionReagentTypical ConditionsProductObserved Yield (Approx.)Reference
Reductive Amination Primary/Secondary Amine, NaBH₃CN or STABMildly acidic or neutral pHSubstituted benzylamine70-90%[5][6][7]
Wittig Reaction Phosphonium ylideAprotic solvent (e.g., THF, CH₂Cl₂)Alkene60-95%[10][12][13]
Horner-Wadsworth-Emmons Phosphonate ester, base (e.g., NaH, K₂CO₃)Aprotic solvent (e.g., THF, DMF)(E)-Alkene70-95%[8][9][11]

Experimental Protocols: A Practical Guide

To translate this comparative analysis into practice, detailed experimental protocols for key selective transformations are provided below.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Objective: To synthesize 4'-chloro-3'-iodo-[1,1'-biphenyl]-4-carbaldehyde.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Degas the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and add it to the reaction vessel.

  • Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reductive Amination of the Aldehyde

Objective: To synthesize N-benzyl-1-(4-chloro-3-iodophenyl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography.[5][6][7]

Visualization of Reaction Pathways

To further clarify the selective transformations, the following diagrams illustrate the key reaction pathways.

Suzuki_Miyaura This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Phenylboronic acid, Pd(PPh3)4, Base 4'-Chloro-3'-iodo-[1,1'-biphenyl]-4-carbaldehyde 4'-Chloro-3'-iodo-[1,1'-biphenyl]-4-carbaldehyde Suzuki Coupling->4'-Chloro-3'-iodo-[1,1'-biphenyl]-4-carbaldehyde Selective C-C bond formation at C-I position

Caption: Selective Suzuki-Miyaura coupling of this compound.

Reductive_Amination This compound This compound Imine Formation Imine Formation This compound->Imine Formation Primary/Secondary Amine Reductive Amination Reductive Amination Imine Formation->Reductive Amination Selective Reducing Agent (e.g., STAB) Substituted Benzylamine Substituted Benzylamine Reductive Amination->Substituted Benzylamine

Caption: Selective reductive amination of the aldehyde group.

Conclusion: A Versatile Tool for a Discerning Chemist

This compound is a powerful and versatile building block in organic synthesis. Its three distinct functional groups offer a playground for chemoselective transformations. By understanding the inherent reactivity hierarchy and carefully selecting reaction conditions, researchers can unlock a vast chemical space. The pronounced reactivity difference between the aryl iodide and aryl chloride allows for sequential cross-coupling reactions, while the aldehyde's susceptibility to nucleophilic attack can be harnessed for a variety of C-C and C-N bond-forming reactions. This guide provides a framework for navigating the cross-reactivity of this valuable molecule, enabling the design of more efficient and elegant synthetic strategies in the pursuit of novel chemical entities.

References

A Guide to 4-Chloro-3-iodobenzaldehyde: Harnessing Orthogonal Reactivity for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the panoply of di-halogenated aromatic building blocks, 4-Chloro-3-iodobenzaldehyde presents a unique and powerful platform for molecular construction. This guide provides an in-depth comparison, grounded in experimental principles, of the distinct advantages offered by this specific isomer, focusing on its capacity for programmed, regioselective functionalization.

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In the realm of transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity in reactivity allows for the selective, stepwise functionalization of the aromatic ring, a concept often referred to as orthogonal synthesis.

The Core Advantage: A Tale of Two Halogens

The utility of this compound is rooted in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The energy barrier for this step is substantially lower for aryl iodides compared to aryl chlorides.

The general reactivity trend is as follows: I > Br > OTf > Cl .[1]

This pronounced difference enables chemists to perform a coupling reaction exclusively at the C-I position under mild conditions, leaving the C-Cl bond untouched for subsequent transformations under more forcing conditions or with a different catalyst system. This unlocks a powerful strategy for building molecular complexity in a controlled and predictable manner.

G cluster_0 Reactivity in Pd(0) Oxidative Addition CI C-I Bond CBr C-Br Bond CI->CBr Much Faster CCl C-Cl Bond CBr->CCl Faster

Caption: Relative reactivity of Carbon-Halogen bonds in Pd-catalyzed cross-coupling.

Comparative Performance in Regioselective Cross-Coupling Reactions

The true value of this compound becomes evident when compared to its isomers in sequential cross-coupling strategies. Consider the synthesis of a tri-substituted benzaldehyde derivative.

Sequential Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[2][3][4] The differential reactivity of this compound allows for a programmed, two-step arylation.

  • Step 1 (C-I Coupling): Reaction with a boronic acid under mild conditions (e.g., using a standard Pd(PPh₃)₄ catalyst at room temperature or slightly elevated temperatures) selectively targets the C-I bond.

  • Step 2 (C-Cl Coupling): The resulting 3-aryl-4-chlorobenzaldehyde can then be subjected to a second, different boronic acid under more forcing conditions or with a catalyst system specifically designed for activating aryl chlorides (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos) to functionalize the C-Cl bond.[5]

An isomer such as 3-Chloro-4-iodobenzaldehyde would offer similar regioselectivity. However, the electronic and steric environment differs. The placement of the strongly electron-withdrawing aldehyde group para to the iodine in 3-Chloro-4-iodobenzaldehyde can influence the reactivity of the C-I bond compared to the meta relationship in this compound.

Isomers where the halogens are ortho to the aldehyde, such as 2-Chloro-3-iodobenzaldehyde , introduce significant steric hindrance around the reactive sites, which can impede catalyst approach and potentially require more demanding reaction conditions or lead to lower yields.

IsomerPosition 1Position 2Position 3Key Advantage/Disadvantage
This compound -CHO--I-Cl
3-Chloro-4-iodobenzaldehyde -CHO--Cl-I
2-Chloro-3-iodobenzaldehyde -CHO-Cl-I-
2-Iodo-4-chlorobenzaldehyde -CHO-I--Cl
Sonogashira Coupling: Gateway to Alkynylated Scaffolds

The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, is invaluable in the synthesis of pharmaceuticals and organic materials.[1][6] The reaction is highly sensitive to the identity of the halide, making this compound an exceptional substrate for regioselective alkynylation.

A Sonogashira coupling can be performed with high fidelity at the C-I position without disturbing the C-Cl bond.[7][8] This provides a direct route to 3-alkynyl-4-chlorobenzaldehydes, which are versatile intermediates for further diversification, for example, through a subsequent Suzuki, Buchwald-Hartwig, or another Sonogashira reaction at the chloro position.

workflow cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Cl Coupling start This compound process1 Suzuki or Sonogashira Coupling (Mild Conditions, e.g., Pd(PPh₃)₄, rt-60°C) start->process1 intermediate 3-Aryl/Alkynyl-4-chlorobenzaldehyde process1->intermediate process2 Suzuki, Buchwald-Hartwig, etc. (Forcing Conditions, e.g., Pd₂(dba)₃/XPhos, >80°C) intermediate->process2 final Diversified Tri-substituted Product process2->final

Caption: Workflow for the sequential, regioselective functionalization of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-3 (iodo) position of this compound.

Objective: To synthesize 4-Chloro-3-(4-methoxyphenyl)benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.

    • Causality Note: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions. The aqueous base is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle.[2]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Self-Validation: The reaction is considered complete when the starting this compound spot is no longer visible by TLC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Chloro-3-(4-methoxyphenyl)benzaldehyde.

Conclusion

This compound is a superior building block for complex organic synthesis due to the pronounced reactivity difference between its C-I and C-Cl bonds. This feature enables a reliable and regioselective two-step functionalization strategy, allowing for the controlled and efficient assembly of highly substituted aromatic cores. Compared to its isomers, it offers an optimal balance of reactivity and minimal steric hindrance, making it an indispensable tool for researchers in drug discovery and materials science seeking to streamline the synthesis of novel molecular architectures.

References

A Spectroscopic Guide to the Characterization of 4-Chloro-3-iodobenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the structural integrity and purity of intermediate compounds are paramount. 4-Chloro-3-iodobenzaldehyde is a pivotal building block, offering multiple reaction sites for the synthesis of complex molecular architectures. Its proper identification and differentiation from its precursors are critical quality control steps, invariably reliant on a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its common precursors, 4-chlorobenzaldehyde and 3-iodobenzaldehyde, grounded in experimental data and established chemical principles.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the pharmaceutical industry.[1] They provide a non-destructive means to elucidate molecular structure, identify functional groups, and determine molecular weight, ensuring the identity and purity of synthesized compounds.[2]

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution, specifically the iodination of 4-chlorobenzaldehyde. The directing effects of the chloro and aldehyde groups on the benzene ring guide the incoming iodine atom to the position ortho to the chlorine and meta to the aldehyde.

Synthesis_Workflow Precursor 4-Chlorobenzaldehyde Reagents Iodinating Agent (e.g., I2/Ag2SO4) Precursor->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthetic route to this compound.

Molecular Structures at a Glance

Molecular_Structures cluster_0 4-Chlorobenzaldehyde cluster_1 3-Iodobenzaldehyde cluster_2 This compound 4-Cl 3-I 4-Cl-3-I

Caption: Chemical structures of the compared benzaldehydes.

Spectroscopic Profile of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the successful synthesis of the target molecule.

4-Chlorobenzaldehyde

This common starting material presents a relatively simple and symmetric spectroscopic profile.

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is characterized by a singlet for the aldehydic proton at approximately 9.99 ppm.[3][4] The aromatic region displays two doublets, typical of a 1,4-disubstituted benzene ring, at around 7.83 ppm and 7.53 ppm.[5][6]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbonyl carbon resonates at about 191.05 ppm.[5] The aromatic carbons appear in the 129-141 ppm range, with the carbon attached to the chlorine showing a characteristic chemical shift.[4]

  • IR Spectroscopy (KBr Pellet): Key absorptions include a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹, C-H stretching of the aldehyde around 2850 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. The C-Cl stretch appears in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z 140, with a characteristic M+2 peak at m/z 142 with about one-third the intensity, confirming the presence of a single chlorine atom.[7][8] A prominent fragment is often observed at m/z 139, corresponding to the loss of a hydrogen atom.[7]

3-Iodobenzaldehyde

This isomer provides a useful contrast, with the iodine substituent altering the electronic environment of the aromatic ring differently.

  • ¹H NMR (CDCl₃, 400 MHz): The aldehydic proton appears as a singlet around 9.93 ppm.[9] The aromatic region is more complex than that of the 4-chloro isomer, showing four distinct signals: a triplet at ~7.29 ppm, a doublet at ~7.85 ppm, another doublet at ~7.96 ppm, and a singlet-like peak at ~8.21 ppm, reflecting the meta-substitution pattern.[9]

  • ¹³C NMR (CDCl₃): The carbonyl carbon signal is located at a similar position to other benzaldehydes, around 190-192 ppm. The carbon bearing the iodine atom is significantly shielded and appears around 95 ppm.

  • IR Spectroscopy (ATR-Neat): The spectrum is dominated by the strong C=O stretch of the aldehyde group near 1700 cm⁻¹. Aromatic C-H and aldehydic C-H stretches are also present.

  • Mass Spectrometry (EI): The molecular ion peak is observed at m/z 232, corresponding to the molecular weight of the compound.[10][11] A significant fragment at m/z 127 corresponds to the iodine cation.

Spectroscopic Profile of this compound

The introduction of an iodine atom to the 4-chlorobenzaldehyde ring induces predictable changes in the spectroscopic data.

  • ¹H NMR (Predicted): The aldehydic proton should remain a singlet, likely in the 9.9-10.1 ppm range. The aromatic region will become more complex. We can predict three distinct signals: a doublet for the proton at C5 (ortho to iodine), a doublet of doublets for the proton at C6 (between the two halogens), and a singlet-like signal for the proton at C2 (ortho to the aldehyde). The symmetry of the 4-chlorobenzaldehyde spectrum is broken, leading to more complex splitting patterns.

  • ¹³C NMR (Predicted): The aldehyde carbon will be found around 190 ppm. The aromatic region will show six distinct signals. The carbon attached to the iodine (C3) will be heavily shielded, appearing at a low chemical shift (around 90-100 ppm). The carbon attached to the chlorine (C4) will also have a characteristic shift.

  • IR Spectroscopy (Predicted): The spectrum will be very similar to its precursors, with a strong C=O stretch around 1700 cm⁻¹. The key difference will be in the fingerprint region (below 1000 cm⁻¹), where C-Cl and C-I stretching vibrations will be present.

  • Mass Spectrometry (EI): The molecular ion peak will be at m/z 266, with an M+2 peak at m/z 268 due to the chlorine isotope.[12][13] Key fragmentation patterns would involve the loss of H, CO, Cl, and I atoms, leading to a complex but interpretable fragmentation pattern.

Comparative Data Summary

Spectroscopic Feature4-Chlorobenzaldehyde3-IodobenzaldehydeThis compound
Molecular Weight 140.57 g/mol [14]232.02 g/mol [15]266.46 g/mol [12][13]
¹H NMR (Aldehyde H) ~9.99 ppm (s)[3][4]~9.93 ppm (s)[9]~9.9-10.1 ppm (s) (Predicted)
¹H NMR (Aromatic) Two doublets (~7.83, 7.53 ppm)[5][6]Four distinct signals (~7.29-8.21 ppm)[9]Three distinct signals (Predicted)
¹³C NMR (C=O) ~191.05 ppm[5]~190-192 ppm (Predicted)~190 ppm (Predicted)
IR (C=O Stretch) ~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹ (Predicted)
MS (Molecular Ion) m/z 140 (M⁺), 142 (M+2)[7][8]m/z 232 (M⁺)[10]m/z 266 (M⁺), 268 (M+2) (Predicted)

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

General Sample Preparation
  • For NMR, dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • For IR, solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For GC-MS, prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Spectroscopic Acquisition Workflow

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve in CDCl3 with TMS H_NMR ¹H NMR Acquisition (400 MHz) NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition (101 MHz) NMR_Prep->C_NMR IR_Prep Prepare KBr Pellet or use ATR IR_Acq Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Prep Dilute in Volatile Solvent MS_Acq GC-MS Analysis (EI Mode) MS_Prep->MS_Acq Start Sample Start->NMR_Prep Start->IR_Prep Start->MS_Prep

References

A Comparative Guide to the Biological Activities of Compounds Derived from 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Chloro-3-iodobenzaldehyde is a halogen-rich aromatic aldehyde that represents a versatile and promising scaffold in medicinal chemistry. The strategic placement of both a chloro and an iodo substituent on the phenyl ring offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents. While direct biological studies on its derivatives are emerging, a comprehensive analysis of structurally analogous compounds—primarily Schiff bases and chalcones—provides compelling, predictive insights into their potential efficacy. This guide synthesizes this predictive data, offering a comparative analysis of the potential anticancer, antimicrobial, and anti-inflammatory activities of compounds derived from this scaffold. We provide detailed experimental protocols for the synthesis of key derivatives and for biological activity screening, supported by mechanistic pathways and structure-activity relationship (SAR) diagrams to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Halogenated Benzaldehydes

In the landscape of drug discovery, halogen atoms are not mere decorations on a molecule; they are powerful tools for modulating pharmacokinetic and pharmacodynamic properties. Chlorine and iodine, in particular, can enhance membrane permeability, increase metabolic stability, and form crucial halogen bonds with biological targets, thereby improving binding affinity and efficacy.

This compound presents a unique starting point for synthesis. Its chemical structure, C₇H₄ClIO, features an aldehyde group that is a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse molecular libraries. The presence of both a moderately electronegative chlorine atom and a large, polarizable iodine atom creates a distinct electronic environment that can influence the biological activity of its derivatives. This guide will explore the synthetic pathways to convert this aldehyde into prominent classes of bioactive compounds and compare their anticipated biological performance with established alternatives.

Synthetic Pathways from this compound

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in condensation reactions to form larger, more complex molecules. Two of the most powerful and widely used transformations for creating biologically active derivatives from an aldehyde are the synthesis of Schiff bases and chalcones.

General Synthesis Workflow

The general workflow involves the reaction of the this compound core with a suitable nucleophile, leading to the formation of a new carbon-nitrogen bond (in Schiff bases) or a carbon-carbon bond (in chalcones). This modular approach allows for the systematic variation of substituents to optimize biological activity.

Synthesis_Workflow Start This compound SchiffBase Schiff Base (Azomethine) Start->SchiffBase Condensation (+ Primary Amine) Chalcone Chalcone (α,β-Unsaturated Ketone) Start->Chalcone Claisen-Schmidt Condensation (+ Ketone) Amine Primary Amine (e.g., Aniline derivative) Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone

Caption: Key synthetic routes from this compound.

Experimental Protocol: Synthesis of a Chalcone Derivative

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1][2] The α,β-unsaturated ketone moiety in chalcones is a known pharmacophore responsible for a wide range of biological activities.[3][4]

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(4-chloro-3-iodophenyl)prop-2-en-1-one.

Materials:

  • This compound (1 eq.)

  • 4-Hydroxyacetophenone (1 eq.)

  • Sodium Hydroxide (NaOH) pellets or aqueous solution

  • Ethanol (or Rectified Spirit)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (0.1-0.2 N)

  • Magnetic stirrer, round-bottomed flask, filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1 eq.) and 4-hydroxyacetophenone (1 eq.) in a minimal amount of ethanol (e.g., 10-15 mL) in a round-bottomed flask equipped with a magnetic stir bar.

  • Catalyst Addition: While stirring vigorously at room temperature, add a solution of NaOH (e.g., 1g in 10mL water) dropwise to the reaction mixture.[5] The choice of a strong base like NaOH is crucial as it facilitates the deprotonation of the ketone's α-carbon, forming the enolate nucleophile necessary for the reaction to proceed.

  • Reaction: Continue stirring at room temperature (20-25°C) for 4-5 hours. The formation of a precipitate or a turbid mixture indicates product formation.

  • Neutralization & Precipitation: After the reaction is complete (monitored by TLC), pour the mixture into a beaker of cold water. Carefully neutralize the excess base by adding dilute HCl dropwise until the pH is ~7. This step protonates the phenoxide intermediate and precipitates the final chalcone product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

Comparative Analysis of Biological Activities

While no direct studies on derivatives of this compound were found, the extensive literature on analogous halogenated compounds allows for a robust comparative and predictive analysis.

Anticancer Activity

Schiff bases and chalcones are widely investigated as potential anticancer agents.[6][7][8] The presence of a chloro group on the phenyl ring has been shown to enhance cytotoxic activity in several compound series.[6] The azomethine group (-N=CH-) in Schiff bases is considered a key pharmacophore, potentially involved in binding to biological targets like DNA or critical enzymes.[9][10]

Comparison with Alternatives: Structurally related chloro-substituted Schiff bases and chalcones have demonstrated potent activity against various cancer cell lines, often comparable to or exceeding that of standard chemotherapeutic agents like Doxorubicin or Carboplatin.[6]

Compound ClassExample Structure (Analog)Cell LineIC₅₀ / GI₅₀ (µM)Reference DrugIC₅₀ / GI₅₀ (µM)Citation
Chloro-Substituted Thiazole4-(p-chlorophenyl)-thiazol-2-chloroacetamideMCF-72.63Doxorubicin~2.97[2]
Chloro-Substituted Schiff Base2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenolHeLa~25-30Carboplatin~20-25[6]
Carbon Dot Schiff BaseCD-terephthalaldehyde conjugateGL261 Glioma~17.9 µg/mL--[7]

Anticipated Mechanism of Action: Many anticancer Schiff bases and chalcones function by inducing apoptosis. This is often achieved by increasing intracellular Reactive Oxygen Species (ROS), disrupting the mitochondrial membrane potential, and activating caspase cascades.

Anticancer_Pathway cluster_cell Intracellular Events Compound 4-Chloro-3-iodo- Schiff Base/Chalcone ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Oxidative Stress Cell Cancer Cell Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by active compounds.

Antimicrobial Activity

Chalcones and other benzaldehyde derivatives are well-documented antimicrobial agents.[11][12] The α,β-unsaturated keto system in chalcones is crucial for this activity, believed to act as a Michael acceptor, reacting with nucleophilic residues (like cysteine) in bacterial enzymes or proteins, leading to their inactivation.[3][4]

Comparison with Alternatives: The antimicrobial efficacy of aldehyde derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Halogenated chalcones and benzoxazoles have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Compound ClassTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
4-Chloro-1,3-benzoxazole deriv.S. aureus62.5 - 125Ciprofloxacin< 6.25[11]
4-Chloro-1,3-benzoxazole deriv.E. coli125 - 250Ciprofloxacin< 6.25[11]
Benzaldehyde Oxime deriv. (Vanillin)S. aureus2500--[1]
Benzaldehyde Oxime deriv. (Vanillin)E. coli5000--[1]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard for quantifying the antimicrobial potency of a compound.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against S. aureus.

Materials:

  • Synthesized compound stock solution (e.g., in DMSO).

  • Bacterial culture of S. aureus (e.g., ATCC 25923) in stationary growth phase.

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium.

  • 96-well microtiter plate.

  • Positive control (untreated bacteria), negative control (broth only), and drug control (e.g., Ciprofloxacin).

Step-by-Step Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in sterile broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized compound in the broth. This creates a gradient of concentrations (e.g., from 500 µg/mL down to <1 µg/mL). The use of serial dilution is critical for identifying the precise concentration at which bacterial growth is inhibited.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the search for novel anti-inflammatory agents is a major research focus. Compounds containing chloro and iodo groups have shown significant anti-inflammatory potential.[12][13] Iodobenzofuran derivatives, for example, have demonstrated superior inhibition of carrageenan-induced edema compared to the standard NSAID, diclofenac, likely through inhibition of cyclooxygenase (COX) enzymes.[13]

Comparison with Alternatives: Derivatives of this compound could be developed into potent anti-inflammatory agents. The key will be to design structures that can effectively inhibit pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

Compound ClassAssayResult (% Inhibition)Reference DrugResult (% Inhibition)Citation
Iodobenzofuran deriv. (2b)Carrageenan-induced paw edema (in vivo)~70-80%Diclofenac~60-70%[13]
3-Arylphthalide deriv. (5a)LPS-induced NO production (in vitro)Strong Inhibition--[4]
Chlorinated fungal metabolite (13)LPS-induced NO production (in vitro)Potent Inhibition--[12]

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, a predictive SAR can be constructed for derivatives of this compound. The biological activity is a multifactorial outcome of the core structure, the linking moiety, and the peripheral functional groups.

SAR_Diagram Core 4-Chloro-3-iodophenyl Core Halogens enhance lipophilicity and can form halogen bonds with target proteins. Linker Linker Moiety Schiff Base (-N=CH-): Key for anticancer activity. Chalcone (-CO-CH=CH-): Key for antimicrobial activity (Michael acceptor). Core:f1->Linker:f0 Influences Conformation Periphery Peripheral Ring (R) Electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups can modulate activity, solubility, and selectivity. Linker:f1->Periphery:f0 Modulates Electronic Properties

Caption: Key SAR considerations for designing active compounds.

  • The Halogenated Core: The 4-chloro and 3-iodo groups are predicted to enhance overall lipophilicity, aiding in cell membrane penetration. The iodine atom, in particular, is a strong halogen bond donor, which could lead to specific, high-affinity interactions with enzyme active sites.

  • The Linking Moiety: The choice between a Schiff base or a chalcone linker is critical. The rigid, planar α,β-unsaturated system of a chalcone is ideal for antimicrobial action, while the azomethine of a Schiff base appears more suited for anticancer applications.

  • The Peripheral Ring: Modifications on the second aromatic ring (derived from the amine or ketone) provide a powerful means to fine-tune the molecule's properties. Adding hydroxyl or methoxy groups can alter solubility and introduce new hydrogen bonding opportunities, potentially improving target engagement and selectivity.

Future Directions and Conclusion

This compound stands out as a highly valuable, yet underexplored, starting material for the synthesis of novel bioactive compounds. The predictive analysis, grounded in extensive data from structurally related molecules, strongly suggests that its derivatives, particularly Schiff bases and chalcones, are prime candidates for development as anticancer, antimicrobial, and anti-inflammatory agents.

The path forward is clear: a systematic synthesis and screening program is warranted. By creating a focused library of derivatives based on the SAR insights presented in this guide, researchers can efficiently explore the therapeutic potential of this unique halogenated scaffold. The provided protocols offer a robust foundation for this synthetic and biological evaluation, paving the way for the discovery of next-generation therapeutic agents.

References

theoretical vs experimental yield of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-iodobenzaldehyde: A Comparative Analysis of Theoretical and Experimental Yields

For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of new molecular entity development. This compound, with its versatile aldehyde handle and ortho- and para-substituted halogens, represents a valuable building block for complex molecular architectures. This guide provides a comprehensive analysis of a robust synthetic pathway to this compound, focusing on a critical aspect of chemical synthesis: the comparison between theoretical and expected experimental yields.

We will dissect a reliable, multi-step synthetic route, explaining the chemical principles that underpin each experimental choice. This guide moves beyond a simple recitation of steps to offer a self-validating protocol grounded in established organic chemistry literature.

Proposed Synthetic Pathway: A Strategic Approach

Direct, single-step iodination of 4-chlorobenzaldehyde presents significant regioselectivity challenges. Therefore, a more controlled and reliable multi-step approach is proposed. This pathway leverages classic, high-yielding transformations to ensure the desired isomer is obtained with high purity. The overall workflow begins with the nitration of 4-chlorobenzaldehyde, followed by the reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to install the iodine.

G cluster_0 Overall Synthetic Workflow A 4-Chlorobenzaldehyde B Nitration (HNO₃, H₂SO₄) A->B C 4-Chloro-3-nitrobenzaldehyde B->C D Reduction (e.g., SnCl₂, HCl) C->D E 4-Chloro-3-aminobenzaldehyde D->E F Sandmeyer Reaction (NaNO₂, HCl, KI) E->F G This compound F->G

Caption: High-level overview of the proposed multi-step synthesis.

Part 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde Intermediate

The initial step involves the electrophilic aromatic substitution of 4-chlorobenzaldehyde. The directing effects of the substituents are key to the success of this reaction. The aldehyde group (-CHO) is a meta-director and deactivating, while the chloro group (-Cl) is an ortho-, para-director and also deactivating. This combination preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the chlorine and meta to the aldehyde, yielding the desired 4-chloro-3-nitrobenzaldehyde.[1]

Mechanism Insight: The Role of the Nitrating Mixture

The reaction is typically performed with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the substitution.[1]

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of 4-chlorobenzaldehyde.[1]

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 25 mL of concentrated sulfuric acid to 15 g of 4-chlorobenzaldehyde. Maintain the temperature below 10°C.

  • Nitration: While stirring vigorously, add a chilled mixture of 8 mL of fuming nitric acid and 17 mL of concentrated sulfuric acid dropwise. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Quenching & Precipitation: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring. The crude 4-chloro-3-nitrobenzaldehyde will precipitate as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield off-white to light yellow crystals.[1]

Expected Experimental Yield

Reported experimental yields for this specific nitration reaction are typically high, often ranging from 89% to 97%.[1]

Part 2: Synthesis of this compound

This stage involves two distinct chemical transformations: the reduction of the nitro-intermediate and the subsequent Sandmeyer reaction.

Step 2a: Reduction of the Nitro Group

The nitro group of 4-chloro-3-nitrobenzaldehyde is reduced to a primary amine to form 4-chloro-3-aminobenzaldehyde. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Experimental Protocol: Reduction

  • Setup: In a round-bottom flask, suspend the 4-chloro-3-nitrobenzaldehyde (1 mole equivalent) in ethanol.

  • Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3-4 mole equivalents) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Step 2b: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[2][3][4] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.[2][5] While copper catalysis is common for chlorination and bromination, the formation of aryl iodides can often be achieved simply by treating the diazonium salt with a solution of potassium or sodium iodide, without the need for a copper catalyst.[6]

G cluster_1 Sandmeyer Reaction Workflow A 4-Chloro-3-aminobenzaldehyde B Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B C Aryl Diazonium Salt Intermediate B->C D Iodide Substitution (aq. KI solution) C->D E This compound D->E

Caption: Key stages of the Sandmeyer reaction for iodination.

Experimental Protocol: Diazotization and Iodination

This protocol is adapted from general procedures for the Sandmeyer reaction.[7]

  • Amine Solution: Dissolve the crude 4-chloro-3-aminobenzaldehyde (1 mole equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0°C and 5°C, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.05 mole equivalents) dropwise with vigorous stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[7]

  • Iodination: In a separate flask, dissolve potassium iodide (KI, ~1.2 mole equivalents) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark solid will likely precipitate, and nitrogen gas will be evolved.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure the complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic extract with an aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product can be further purified by column chromatography or recrystallization.

Yield Analysis: Theoretical vs. Experimental

A key measure of a reaction's efficiency is its percent yield, which compares the actual (experimental) yield to the maximum possible (theoretical) yield.

Calculating Theoretical Yield

The theoretical yield is calculated based on the stoichiometry of the balanced chemical equations, starting from the limiting reactant.[8][9][10]

Step-by-Step Calculation:

  • Determine Molar Masses:

    • 4-Chlorobenzaldehyde (C₇H₅ClO): 140.57 g/mol [11]

    • This compound (C₇H₄ClIO): 266.46 g/mol [12]

  • Identify the Limiting Reactant: In this multi-step synthesis, the limiting reactant is the initial starting material, 4-chlorobenzaldehyde.

  • Calculate Moles of Starting Material:

    • Moles = Mass (g) / Molar Mass ( g/mol )[13]

    • For example, starting with 10.0 g of 4-chlorobenzaldehyde:

      • Moles = 10.0 g / 140.57 g/mol = 0.0711 moles

  • Determine Theoretical Moles of Product: Assuming a 1:1 molar ratio for the overall reaction sequence, the theoretical number of moles of the final product is equal to the moles of the limiting reactant (0.0711 moles).

  • Calculate Theoretical Mass of Product:

    • Theoretical Mass = Moles of Product × Molar Mass of Product

    • Theoretical Mass = 0.0711 moles × 266.46 g/mol = 18.95 g

Comparison of Yields and Factors Influencing Discrepancy

The experimental yield will invariably be lower than the theoretical yield. This discrepancy is not an indication of failure but rather a reflection of the practical realities of chemical transformations.

ParameterStep 1: NitrationStep 2: Reduction & SandmeyerOverall Process
Starting Material 4-Chlorobenzaldehyde4-Chloro-3-nitrobenzaldehyde4-Chlorobenzaldehyde
Product 4-Chloro-3-nitrobenzaldehydeThis compoundThis compound
Typical Experimental Yield ~89-97%[1]~70-80% (estimated)¹~62-78% (calculated)²
Theoretical Yield 100%100%100%

¹Estimated based on typical yields for reduction of nitroarenes and Sandmeyer reactions, such as the 75-79% yield reported for a similar synthesis of m-chlorobenzaldehyde.[7] ²Calculated by multiplying the lower and upper bounds of the individual step yields (e.g., 0.89 * 0.70 = 0.623 or 62.3%).

Key Reasons for Lower Experimental Yields:

  • Incomplete Reactions: Not every molecule of the starting material may react to form the product in the allotted time.

  • Side Reactions: The formation of unwanted byproducts consumes starting material and can complicate purification. In the Sandmeyer reaction, for instance, side products like phenols can form.

  • Purification Losses: A significant amount of product can be lost during transfers, filtration, extraction, and recrystallization or chromatography steps.

  • Equilibrium: Some reactions may be reversible, reaching an equilibrium that prevents 100% conversion to products.

  • Handling and Measurement Errors: Minor inaccuracies in weighing reagents or product losses during handling contribute to a lower final yield.

Alternative Synthetic Route: Direct Iodination

An alternative approach is the direct electrophilic iodination of 4-chlorobenzaldehyde. This method, while appearing more atom-economical, faces significant hurdles. Reagents like iodine in the presence of silver salts (e.g., Ag₂SO₄) can be used for the iodination of chlorinated aromatic compounds.[14] However, controlling the regioselectivity can be difficult. The activating/deactivating and directing effects of the chloro and aldehyde groups may lead to a mixture of isomers, making the isolation of pure this compound challenging and likely resulting in a lower overall yield of the desired product compared to the multi-step pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway involving nitration, reduction, and a Sandmeyer reaction. While the theoretical yield provides an essential benchmark, a realistic experimental yield for this three-step sequence is expected to be in the range of 60-78%. Understanding the causative factors behind the difference between theoretical and experimental yields—from side reactions to mechanical losses during purification—is crucial for process optimization. For researchers in drug development, maximizing yield through careful control of reaction conditions, efficient purification techniques, and a deep understanding of the underlying chemical mechanisms is paramount to the successful and scalable synthesis of vital chemical intermediates.

References

A Comparative Guide to the Synthesis of 4-Chloro-3-iodobenzaldehyde: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-iodobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chloro and iodo groups on the benzaldehyde scaffold, makes it a valuable intermediate for introducing diverse functionalities through cross-coupling reactions and other transformations. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound: the Sandmeyer reaction starting from 4-chloro-3-aminobenzaldehyde, and the direct electrophilic iodination of 4-chlorobenzaldehyde. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and conduct a thorough cost-benefit analysis to guide researchers in selecting the most suitable method for their specific needs.

Method 1: The Sandmeyer Reaction Route

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[1][2] This multi-step process offers a high degree of regiochemical control, making it an attractive option for the synthesis of specifically substituted aromatic compounds.

Causality Behind Experimental Choices

The Sandmeyer reaction begins with the diazotization of a primary aromatic amine, in this case, 4-chloro-3-aminobenzaldehyde, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a metastable diazonium salt. The choice of low temperature is critical to prevent the premature decomposition of the diazonium salt. The subsequent introduction of a copper(I) iodide catalyst facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts an iodine atom from the copper(I) iodide, yielding the desired this compound and regenerating the copper(I) catalyst.

Sandmeyer_Reaction 4-Chloro-3-aminobenzaldehyde 4-Chloro-3-aminobenzaldehyde Diazonium Salt Diazonium Salt 4-Chloro-3-aminobenzaldehyde->Diazonium Salt NaNO2, HCl 0-5 °C Aryl Radical + N2 Aryl Radical + N2 Diazonium Salt->Aryl Radical + N2 CuI (catalyst) SET This compound This compound Aryl Radical + N2->this compound + I- (from CuI)

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on established general procedures for the Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

  • 4-Chloro-3-aminobenzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask, dissolve 10.0 g of 4-chloro-3-aminobenzaldehyde in 50 mL of a 1:1 mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (approximately 4.5 g in 15 mL of water) dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of 15 g of potassium iodide and 1.5 g of copper(I) iodide in 50 mL of water. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the potassium iodide/copper(I) iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Estimated Yield

Based on similar Sandmeyer reactions reported in the literature, the estimated yield for this process is in the range of 60-75% .[1]

Method 2: Direct Electrophilic Iodination

Direct electrophilic iodination of an aromatic ring offers a more atom-economical and potentially shorter synthetic route compared to the Sandmeyer reaction. This method involves the direct introduction of an iodine atom onto the aromatic ring of 4-chlorobenzaldehyde using an electrophilic iodine source.

Causality Behind Experimental Choices

The aldehyde and chloro substituents on the benzene ring are ortho-, para-directing and meta-directing groups, respectively. However, the aldehyde group is deactivating, making the aromatic ring less susceptible to electrophilic attack. To overcome this, a potent electrophilic iodinating agent is required. A common and effective method involves the use of elemental iodine in the presence of an oxidizing agent, such as periodic acid (H₅IO₆).[4] The periodic acid oxidizes molecular iodine to a more powerful electrophilic species, likely a protonated hypoiodous acid or a related hypervalent iodine species, which can then attack the electron-rich positions of the aromatic ring. The reaction is typically carried out in an acidic medium, such as sulfuric acid, to further activate the iodinating agent and facilitate the reaction.

Electrophilic_Iodination 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate Complex Intermediate Complex 4-Chlorobenzaldehyde->Intermediate Complex I2, H5IO6 H2SO4 This compound This compound Intermediate Complex->this compound - H+

Caption: The electrophilic iodination pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the iodination of deactivated aromatic compounds and should be adapted and optimized for specific laboratory conditions.[4]

Materials:

  • 4-Chlorobenzaldehyde

  • Iodine (I₂)

  • Periodic Acid (H₅IO₆)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask, dissolve 10.0 g of 4-chlorobenzaldehyde in 50 mL of glacial acetic acid. To this solution, add 9.0 g of iodine and 5.0 g of periodic acid.

  • Reaction Execution: Cool the mixture in an ice bath and slowly add 20 mL of concentrated sulfuric acid with stirring, keeping the temperature below 20 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice. A precipitate should form. Decolorize the mixture by adding a sufficient amount of saturated sodium thiosulfate solution. Filter the solid product and wash it thoroughly with water.

  • Purification: Dissolve the crude product in dichloromethane, dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Estimated Yield

The direct iodination of deactivated aromatic rings can be challenging, and yields can vary. Based on similar reactions, the estimated yield for this process is in the range of 40-60% .[4]

Cost-Benefit Analysis

To provide a practical comparison, we have compiled a cost analysis based on current market prices for the required starting materials and reagents. Prices are approximate and can vary based on supplier and purity.

FeatureSandmeyer ReactionElectrophilic Iodination
Starting Material 4-Chloro-3-aminobenzaldehyde4-Chlorobenzaldehyde
Key Reagents NaNO₂, HCl, KI, CuII₂, H₅IO₆, H₂SO₄
Estimated Yield 60-75%40-60%
Approximate Cost of Starting Material (per 10g of product) ~$50-80 (based on 4-chloro-3-aminobenzamide)[5]~$5-10[6]
Approximate Cost of Reagents (per 10g of product) ~$15-25~$20-35
Total Estimated Material Cost (per 10g of product) ~$65-105 ~$25-45
Reaction Steps Multi-step (diazotization, Sandmeyer)One-pot
Reaction Time ~4-6 hours24-48 hours
Temperature Control Requires low temperatures (0-5 °C)Generally room temperature after initial cooling
Safety Considerations Diazonium salts can be explosive if isolated.Use of strong acids and oxidizing agents.
Scalability Well-established for industrial scale.Can be challenging to scale due to long reaction times and potential for side reactions.

Discussion and Recommendation

From a purely cost-of-materials perspective, the direct electrophilic iodination route is significantly more economical . The starting material, 4-chlorobenzaldehyde, is considerably cheaper than 4-chloro-3-aminobenzaldehyde.[5][6]

However, the Sandmeyer reaction offers a higher estimated yield and a more predictable and controllable reaction profile . The multi-step nature of the Sandmeyer reaction, while more labor-intensive, allows for better control over the reaction intermediates. The shorter reaction time is also an advantage in a research setting. For industrial applications, the well-established and scalable nature of the Sandmeyer reaction may outweigh the higher initial material cost, especially when considering the overall process efficiency and product purity.[1][2]

The direct iodination method suffers from a longer reaction time and a potentially lower and more variable yield . The use of strong oxidizing agents and concentrated sulfuric acid also presents significant safety and handling challenges. While the one-pot nature of the reaction is appealing, the extended reaction time may not be practical for all applications.

Recommendation:

  • For small-scale laboratory synthesis where cost is a primary concern and a longer reaction time is acceptable , the direct electrophilic iodination method may be a suitable choice.

  • For larger-scale synthesis, or when a higher and more reliable yield is critical , the Sandmeyer reaction is the recommended method despite its higher initial material cost. Its robustness, predictability, and established scalability make it a more dependable choice for producing high-quality this compound.

Conclusion

Both the Sandmeyer reaction and direct electrophilic iodination present viable pathways for the synthesis of this compound. The choice between the two methods will ultimately depend on the specific priorities of the researcher or organization, balancing the trade-offs between material cost, reaction yield, time, and scalability. This guide provides the necessary technical insights and data to make an informed decision for the efficient synthesis of this important chemical intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of 4-Chloro-3-iodobenzaldehyde (CAS No. 276866-90-1). As a halogenated aromatic aldehyde, this compound presents specific chemical and environmental hazards that necessitate rigorous disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Hazard Profile and Risk Assessment: The Rationale for Caution

This compound is a combustible solid that is harmful if swallowed, causes significant skin and eye irritation, and may lead to allergic skin reactions and respiratory irritation.[1][2] Critically, it is classified as toxic to aquatic life with long-lasting effects, making environmental containment a primary concern. Understanding these risks is fundamental to the safe management of its waste stream. Discharge into the environment must be strictly avoided.[1]

Table 1: GHS Hazard Summary for this compound

Hazard CategoryGHS ClassificationHazard StatementPrevention Precaution
Acute Toxicity Category 4, OralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.
Skin Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves.
Skin Sensitization Category 1H317: May cause an allergic skin reactionP272: Contaminated work clothing must not be allowed out of the workplace.
Eye Irritation Category 2AH319: Causes serious eye irritationP280: Wear eye protection/face protection.
Aquatic Toxicity Category 2, ChronicH411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Pre-Disposal Operations: Personal Protection and Waste Accumulation

Before beginning any disposal-related activities, establishing a safe working environment is paramount. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust particles.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.[1] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant gloves, such as nitrile, that have been inspected for integrity before use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1]

  • Body Protection: A standard lab coat is required. For larger quantities or spill cleanup, a complete chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved particulate respirator.[3]

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area, following institutional and local regulations.[4]

Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Containerization:

  • Select an Appropriate Container: Use only containers made of compatible materials (e.g., glass or high-density polyethylene) that can be securely sealed. The original product container is often the best choice.

  • Ensure Chemical Purity: Do NOT mix this compound waste with other chemical waste, particularly solvents or reactive agents. This ensures the waste profile is known and can be handled appropriately by disposal technicians.

  • Label the Container: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear list of associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][4] This prevents the release of vapors or dust.

Step-by-Step Disposal and Decontamination Procedures

Final disposal must be conducted through a licensed and approved waste management facility. Laboratory personnel are responsible for the safe and compliant preparation of this waste for pickup.

Protocol 4.1: Disposal of Unused or Waste Product

This protocol applies to surplus, expired, or contaminated solid this compound.

  • Follow the containerization steps outlined in Section 3.

  • Store the sealed, labeled container in your laboratory's designated Satellite Accumulation Area, away from heat and sources of ignition.[3]

  • Arrange for pickup by submitting a chemical waste request to your institution's Environmental Health and Safety (EHS) department.[5]

  • Mechanism of Disposal: The licensed disposal company will typically incinerate the material in a chemical incinerator equipped with a scrubber to neutralize the resulting halogenated byproducts.[1] Alternatively, it may be disposed of in a designated hazardous waste landfill.

Protocol 4.2: Decontamination of Empty Containers

Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from each rinse is considered hazardous waste and must be collected in a separate, clearly labeled hazardous waste container for halogenated organic solvents.

  • Container Disposal: Once triple-rinsed and fully dry, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous glass or plastic waste, per your institution's guidelines.[6]

Protocol 4.3: Management of Contaminated Labware and PPE

Disposable items such as gloves, weigh boats, and contaminated paper towels must also be disposed of as hazardous waste.

  • Collect all contaminated solid waste in a designated, sealed plastic bag or container.

  • Label the container as "Solid Waste Contaminated with this compound."

  • Manage this container as solid hazardous waste and request pickup via your EHS department.

Spill Management Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Small Spill (less than 5 grams)
  • Isolate and Ventilate: Ensure the spill area is well-ventilated and restrict access. Remove all sources of ignition.[7]

  • Don PPE: Wear all PPE as described in Section 2.

  • Dampen the Solid: To prevent dust formation, gently dampen the spilled solid with 60-70% ethanol.[7]

  • Collect Material: Using a scoop or spatula, carefully transfer the dampened material into a hazardous waste container.[3][7]

  • Final Cleanup: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, placing the used paper into the same waste container.[7]

  • Decontaminate: Wash the spill surface with a soap and water solution.[7]

  • Dispose: Seal and label the waste container for EHS pickup.

Large Spill (more than 5 grams)
  • Evacuate Immediately: Evacuate all personnel from the immediate area.[1]

  • Alert Authorities: Notify your laboratory supervisor and institutional EHS department immediately. If there is a fire or medical emergency, call emergency services.

  • Isolate the Area: Close the doors to the room and post a warning sign.

  • Prevent Entry: Do not re-enter the area. Allow only trained emergency response personnel to manage the cleanup.

  • Prevent Drainage: Take action to prevent the spill from entering any drains only if it is safe to do so without risk of exposure.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated (this compound) assess Assess Situation: Contaminated Material, Spill, or Bulk Waste? start->assess spill Spill Occurs assess->spill Spill bulk Bulk/Contaminated Waste (Unused chemical, PPE, labware) assess->bulk Routine Waste assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill (<5g) Follow Small Spill Protocol (5.1) assess_spill->small_spill < 5g large_spill Large Spill (>5g) Evacuate & Call EHS (5.2) assess_spill->large_spill > 5g containerize Containerize Waste (Segregated, Compatible Container) small_spill->containerize bulk->containerize label Label Container (Full Chemical Name, Hazards, Date) containerize->label store Store in Satellite Accumulation Area (Sealed, Secondary Containment) label->store request Submit Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Final Disposal (Licensed Facility) request->pickup

References

Navigating the Safe Handling of 4-Chloro-3-iodobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical intermediates is paramount. 4-Chloro-3-iodobenzaldehyde, a halogenated aromatic aldehyde, is one such compound that requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system of protocols rooted in scientific causality.

Hazard Profile of this compound: Understanding the Risks

Before any handling, it is crucial to recognize the inherent hazards of this compound. According to its GHS classification, this compound presents the following primary risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a robust barrier against all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the nature of the chemical and the specific laboratory operations being performed.

Hand Protection: A Critical Barrier
  • For Incidental Contact (e.g., handling sealed containers, brief transfers of small quantities):

    • Double-gloving with Nitrile Gloves: While nitrile gloves offer broad, short-term protection against many chemicals, they are not recommended for prolonged contact with aromatic or halogenated compounds[2][3]. A Kimberly-Clark chemical resistance guide indicates a breakthrough time of 78 minutes for Benzaldehyde on a specific nitrile glove, which suggests limited protection[4]. Therefore, for splash protection and brief handling, double-gloving with a standard thickness (e.g., 5-mil) nitrile glove is a minimum requirement. Gloves should be inspected before use and changed immediately upon any sign of contamination or degradation[2][5].

  • For Extended Contact or Immersion (e.g., cleaning spills, working with larger quantities):

    • Viton™ or Butyl Rubber Gloves: For situations with a higher risk of prolonged contact, more robust glove materials are necessary.

      • Viton™ gloves are an excellent choice due to their high resistance to chlorinated solvents and aromatic hydrocarbons[6][7][8].

      • Butyl rubber gloves offer superior protection against aldehydes, ketones, and esters[1][5][9]. However, it's important to note that butyl rubber does not perform as well with some halogenated solvents[1][3].

Rationale: The principle of chemical resistance dictates that the glove material must not degrade or be permeated by the chemical for the duration of the task. Given the dual nature of this compound (aromatic aldehyde and halogenated), Viton™ presents a more broadly protective option for extended use.

Eye and Face Protection: Shielding from Irritants

Since this compound is a serious eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These are mandatory for all handling procedures. They must provide a complete seal around the eyes to protect against splashes and airborne particles[5]. Standard safety glasses with side shields are insufficient.

  • Face Shield: When there is a significant risk of splashing, such as when transferring larger volumes or during a reaction with the potential for vigorous evolution of gas, a face shield must be worn in addition to chemical safety goggles[10].

Respiratory Protection: Safeguarding the Respiratory Tract

The potential for respiratory tract irritation necessitates that this compound be handled in a well-ventilated area, preferably a certified chemical fume hood.

  • Chemical Fume Hood: All weighing and transfer operations should be conducted within a fume hood to minimize the inhalation of dust or vapors.

  • Respirator: In situations where a fume hood is not available or as a supplementary measure during spill clean-up, a respirator is required.

    • Type of Respirator: A half-mask or full-facepiece air-purifying respirator equipped with an Organic Vapor (OV) cartridge is appropriate for aldehydes[7][11]. For solid particulates, a P100 filter may also be necessary. Combination cartridges, such as the 3M™ 6005 for formaldehyde and organic vapors, provide suitable protection[12].

Protective Clothing: Minimizing Skin Exposure
  • Laboratory Coat: A standard, buttoned lab coat should be worn to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron or Suit: For larger-scale operations, a chemical-resistant apron or a full protective suit should be worn over the lab coat to provide an additional layer of protection[5].

Table 1: Summary of Personal Protective Equipment for this compound

Level of Contact Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Incidental Double Nitrile Gloves (min. 5-mil)Chemical Safety GogglesChemical Fume HoodLaboratory Coat
Extended/Immersion Viton™ or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldChemical Fume Hood and/or Air-Purifying Respirator with Organic Vapor CartridgeLaboratory Coat and Chemical-Resistant Apron

Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is built upon clear, repeatable procedures. The following operational and disposal plans provide a framework for the safe handling of this compound.

Operational Plan: From Receipt to Reaction
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated, labeled waste container for halogenated organic waste.

  • Handling:

    • Before opening the container, gently tap it to settle the solid material.

    • Carefully open the container within the fume hood.

    • Use a spatula or other appropriate tool to weigh and transfer the desired amount of the compound.

    • Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of a compatible solvent to reduce dust generation.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

    • Carefully remove PPE, avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Segregation:

    • All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container[1][13][14].

    • Do not mix halogenated waste with non-halogenated organic waste.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[9][15].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[9][15].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.

    • For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To further clarify the safe handling process, the following diagrams illustrate the key decision points and procedural flow.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Handling this compound contact_type Assess Level of Contact start->contact_type incidental Incidental Contact (e.g., brief handling, small quantities) contact_type->incidental Incidental extended Extended Contact (e.g., large quantities, potential for immersion) contact_type->extended Extended ppe_incidental Required PPE: - Double Nitrile Gloves - Chemical Safety Goggles - Lab Coat - Work in Fume Hood incidental->ppe_incidental ppe_extended Required PPE: - Viton™ or Butyl Rubber Gloves - Chemical Safety Goggles & Face Shield - Lab Coat & Chemical-Resistant Apron - Work in Fume Hood/Use Respirator extended->ppe_extended end Proceed with Task Safely ppe_incidental->end ppe_extended->end

Caption: PPE Selection Workflow for this compound

Safe_Handling_and_Disposal_Workflow Figure 2: Safe Handling and Disposal Workflow start Start: Prepare for Handling prepare_area Prepare Work Area in Fume Hood Don Appropriate PPE start->prepare_area handle_chemical Weigh and Transfer Chemical Avoid Dust Generation prepare_area->handle_chemical post_handling Clean Contaminated Surfaces Collect Cleaning Materials as Waste handle_chemical->post_handling segregate_waste Segregate All Waste (Chemical, PPE, Cleaning Materials) into 'Halogenated Organic Waste' Container post_handling->segregate_waste label_waste Label Waste Container Correctly segregate_waste->label_waste store_waste Store Sealed Container in Satellite Accumulation Area label_waste->store_waste dispose_waste Arrange for Disposal via EHS store_waste->dispose_waste end End of Process dispose_waste->end

Caption: Safe Handling and Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.